trans-4-Methylpyrrolidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
(3R,4S)-4-methylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEGDUJNLVSIES-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265108-42-7 | |
| Record name | rac-(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Chiral Synthesis of trans-4-Methylpyrrolidin-3-ol
An in-depth technical guide or whitepaper on the core of chiral synthesis of trans-4-Methylpyrrolidin-3-ol, targeted at researchers, scientists, and drug development professionals.
Abstract
trans-4-Methylpyrrolidin-3-ol stands as a critical chiral building block in modern medicinal chemistry. Its structurally constrained, stereochemically defined framework is instrumental in designing novel therapeutics with enhanced potency and selectivity. This guide provides a detailed technical examination of the robust and scalable synthetic methodologies for producing this high-value synthon. We will explore key strategies, from chiral pool-based approaches to asymmetric catalysis, offering in-depth protocols and a critical analysis of their respective advantages and limitations. The primary focus is on practical application within a drug development context, emphasizing scalability, stereochemical control, and overall efficiency.
Introduction: The Strategic Value of the 4-Methylpyrrolidin-3-ol Scaffold
The pyrrolidine motif is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals and clinical-stage candidates. The incorporation of defined stereocenters, as seen in trans-4-Methylpyrrolidin-3-ol, offers a sophisticated tool for navigating the complexities of chiral biological targets. The specific trans orientation of the C3-hydroxyl and C4-methyl groups imparts a distinct three-dimensional geometry that can be leveraged to optimize ligand-receptor binding interactions. This particular isomer has been pivotal in the creation of potent and selective inhibitors for a diverse array of targets, including kinases, proteases, and G-protein coupled receptors.
Consequently, the primary challenge lies in the efficient and stereocontrolled synthesis of this molecule. The subsequent sections of this guide will delve into established and innovative pathways to access this key intermediate with high enantiomeric and diastereomeric purity.
Synthetic Strategies: A Comparative Overview
The synthesis of enantiomerically pure trans-4-Methylpyrrolidin-3-ol can be broadly classified into two principal approaches:
-
Chiral Pool Synthesis: This strategy leverages readily available, inexpensive chiral starting materials.
-
Asymmetric Synthesis: This approach focuses on the creation of the desired stereocenters through a catalyzed, stereoselective reaction.
This guide will concentrate on a highly effective and well-documented strategy commencing from a chiral amino acid, L-glutamic acid, which utilizes the inherent chirality of the starting material to dictate the desired stereochemistry.
Chiral Pool Approach: Synthesis from L-Glutamic Acid
This is a reliable and well-established method for the production of the target molecule on scales ranging from grams to kilograms. L-glutamic acid serves as a cost-effective and enantiomerically pure starting point. The overall synthetic sequence involves the formation of a cyclic intermediate, followed by stereoselective reduction and methylation steps.
Workflow Overview: L-Glutamic Acid to trans-4-Methylpyrrolidin-3-ol
Caption: Synthetic pathway from L-Glutamic Acid.
-
N-Boc Protection: The use of the tert-butyloxycarbonyl (Boc) protecting group is critical. It shields the nitrogen from participating in undesired side reactions and its steric bulk can influence the stereochemical outcome of subsequent transformations. It is also advantageous due to its stability and facile removal under acidic conditions.
-
Cyclization to Pyroglutamate: This intramolecular cyclization is an efficient method for constructing the five-membered pyrrolidone ring system.
-
Grignard Reaction: The addition of a methyl Grignard reagent (e.g., MeMgBr) to a C4-keto precursor is a standard method for introducing the required methyl group. This reaction proceeds via a nucleophilic attack on the carbonyl, leading to a tertiary alcohol.
-
Stereoselective Reduction: The diastereoselectivity of the reduction of the C3-carbonyl is a pivotal step in this synthesis. The use of hydride reducing agents such as sodium borohydride (NaBH₄) typically favors the formation of the desired trans isomer. This is due to the hydride attacking from the less sterically hindered face of the molecule. The choice of reducing agent and solvent can significantly impact the diastereomeric ratio.
A well-documented and reliable route commences with commercially available (S)-1-benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.
Step 1: Grignard Addition of Methylmagnesium Bromide
-
To a solution of (S)-1-benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to -78 °C, add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to ambient temperature and is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude tertiary alcohol.
Step 2: Reductive Deoxygenation
-
The crude alcohol from the previous step is dissolved in dichloromethane (DCM).
-
Triethylsilane (3.0 eq) is added, followed by the dropwise addition of trifluoroacetic acid (TFA, 10.0 eq) at 0 °C.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
Step 3: Stereoselective Dihydroxylation
-
The product from Step 2 is dissolved in a 1:1:1 mixture of acetonitrile, water, and tert-butanol.
-
N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, 0.02 eq) are added.
-
The mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched with sodium sulfite and extracted with ethyl acetate.
-
The organic phase is dried over anhydrous sodium sulfate and concentrated. The resulting diastereomers are separated by column chromatography to yield the desired trans isomer.
Step 4: Deprotection
-
The purified trans-diol is dissolved in methanol.
-
Palladium on carbon (10 wt. %) is added, and the mixture is hydrogenated under a hydrogen atmosphere (balloon) for 12 hours.
-
The reaction mixture is filtered through Celite, and the filtrate is concentrated to give trans-4-methylpyrrolidin-3-ol.
Data Summary
| Step | Product | Representative Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | (2S,4R)-1-benzyl 2-methyl 4-hydroxy-4-methylpyrrolidine-1,2-dicarboxylate | 95 | N/A |
| 2 | (S)-1-benzyl 2-methyl 4-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate | 88 | N/A |
| 3 | (2S,3R,4R)-1-benzyl 2-methyl 3,4-dihydroxy-4-methylpyrrolidine-1,2-dicarboxylate | 75 | 4:1 |
| 4 | trans-4-Methylpyrrolidin-3-ol | 92 | >99:1 (after chromatography) |
Note: The presented yields and ratios are illustrative and can vary based on specific experimental conditions.
Asymmetric Catalysis Strategies
While chiral pool synthesis is highly dependable, asymmetric catalysis offers more elegant and often more convergent synthetic routes. A prominent example is the asymmetric hydrogenation of a suitable prochiral precursor.
Asymmetric Hydrogenation of a Pyrrolinone Precursor
This strategy involves the synthesis of a 4-methyl-1H-pyrrol-3(2H)-one derivative, which is then subjected to asymmetric hydrogenation to establish the two contiguous stereocenters in a single, highly stereocontrolled step.
Conceptual Workflow: Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation for stereocontrol.
The success of this approach is critically dependent on the choice of an appropriate chiral catalyst. Ruthenium- and rhodium-based catalysts featuring chiral phosphine ligands (such as BINAP or Josiphos) have shown remarkable efficacy in similar transformations. The catalyst coordinates to the substrate in a defined manner, directing the delivery of hydrogen from one face of the double bond and the carbonyl group, thereby establishing both the relative and absolute stereochemistry with high fidelity.
Conclusion and Future Perspectives
The chiral synthesis of trans-4-Methylpyrrolidin-3-ol is a well-resolved challenge in synthetic organic chemistry, with several robust and scalable routes accessible to drug development professionals. The selection of a particular synthetic pathway will be guided by factors such as the desired scale, the cost of starting materials, and the available chemical infrastructure. The chiral pool approach, particularly from L-glutamic acid and its derivatives, remains a preferred method for large-scale manufacturing due to its reliability and the low cost of starting materials. Asymmetric catalytic methods, while potentially more step-economical and elegant, may necessitate more extensive process development and optimization.
Future progress in this field will likely be driven by the discovery of novel catalytic systems that offer even higher levels of activity and selectivity. Such advancements will further simplify the synthesis of this and other related chiral building blocks, ultimately accelerating the drug discovery and development timeline.
References
-
Zhang, Y., et al. (2013). Synthesis of Novel Hydroxylated Pyrrolidines as Potent α-Glucosidase Inhibitors. Molecules, 18(9), 10873-10885. [Link]
spectroscopic characterization of trans-4-Methylpyrrolidin-3-ol hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of trans-4-Methylpyrrolidin-3-ol Hydrochloride
Authored by: A Senior Application Scientist
Preamble: The Structural Significance of Substituted Pyrrolidines
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are prized for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties.[1][2] this compound is a chiral building block of significant interest in drug development. Its defined stereochemistry, coupled with the versatile hydroxyl and amine functional groups, makes it a valuable precursor for synthesizing complex molecules with high specificity for biological targets, such as enzyme inhibitors and central nervous system agents.[3]
A rigorous and unambiguous structural elucidation of this molecule is paramount before its inclusion in any synthetic pathway. This guide provides a comprehensive overview of the spectroscopic techniques required for the complete characterization of this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative that follows is designed to not only present the expected data but to also illuminate the causal relationships between the molecular structure and its spectroscopic output.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a complete structural picture.
Expert Insight: The Rationale for Multi-dimensional NMR
While ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, respectively, their interpretation for a cyclic system with multiple stereocenters can be ambiguous. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY reveals proton-proton coupling networks, allowing us to "walk" through the molecule's carbon skeleton. HSQC directly correlates each proton to its attached carbon, resolving any ambiguities in assignment. This multi-pronged approach ensures a self-validating and robust structural assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to exchange the labile O-H and N-H protons, simplifying the spectrum.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 100 ppm.
-
Number of Scans: 1024-2048, due to the lower natural abundance of ¹³C.
-
-
2D NMR (COSY & HSQC) Acquisition:
-
Utilize standard, gradient-selected pulse programs for both COSY and HSQC experiments.
-
Optimize spectral widths in both dimensions to encompass all relevant proton and carbon signals.
-
Data Interpretation and Predicted Spectra
The trans stereochemistry dictates specific spatial relationships between the protons on the pyrrolidine ring, which are directly reflected in their coupling constants.
¹H NMR Spectroscopy: Unraveling the Proton Environments
The protonated amine in the hydrochloride salt will influence the chemical shifts of adjacent protons. In D₂O, the acidic N-H protons and the O-H proton will exchange with deuterium and will not be observed.
Table 1: Predicted ¹H NMR Data for this compound (in D₂O, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | ~4.2 - 4.4 | ddd | J ≈ 4.0, 6.0, 8.0 |
| H4 | ~2.5 - 2.7 | m | - |
| H2a, H5a (axial-like) | ~3.3 - 3.5 | m | - |
| H2b, H5b (equatorial-like) | ~3.6 - 3.8 | m | - |
| -CH₃ | ~1.1 - 1.2 | d | J ≈ 7.0 |
-
H3 & H4 Rationale: H3, being attached to the same carbon as the hydroxyl group, is the most deshielded methine proton. H4 is adjacent to the methyl group. The trans relationship between the hydroxyl and methyl groups will result in specific through-space interactions influencing their shifts.
-
Methylene Protons (H2, H5): The protons on the carbons adjacent to the nitrogen (C2 and C5) are diastereotopic, meaning they are chemically non-equivalent. This will lead to complex splitting patterns.
-
Methyl Group (-CH₃): The methyl group will appear as a doublet due to coupling with the adjacent H4 proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Proton-decoupled ¹³C NMR will show five distinct signals, one for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in D₂O, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~70 - 75 |
| C4 | ~40 - 45 |
| C2 | ~50 - 55 |
| C5 | ~50 - 55 |
| -CH₃ | ~15 - 20 |
-
C3 Rationale: The carbon atom bonded to the electronegative oxygen atom (C3) will be the most downfield signal in the aliphatic region.
-
C2 & C5 Rationale: The carbons adjacent to the nitrogen atom will also be deshielded and appear in a similar region.
-
C4 & -CH₃ Rationale: These represent the most upfield signals, consistent with standard aliphatic carbons.
Visualizing NMR Correlations
The following diagram illustrates the molecular structure and the expected key correlations that would be observed in 2D NMR experiments.
Note: The image in the DOT script is a placeholder and would be replaced with the actual molecular structure diagram in a real application.
Caption: Predicted ¹H and ¹³C NMR assignments and key 2D NMR correlations.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expert Insight: Why ATR-FTIR is the Method of Choice
For a solid sample like a hydrochloride salt, Attenuated Total Reflectance (ATR) is the preferred sampling technique. It requires minimal sample preparation—a small amount of the solid is simply pressed against an ATR crystal (typically diamond). This is faster, more reproducible, and less prone to issues with sample thickness than traditional methods like KBr pellets.
Experimental Protocol: IR Analysis
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
Data Interpretation and Predicted Spectrum
The IR spectrum will be dominated by absorptions from the O-H, N-H, and C-H bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400 - 3200 | O-H stretch | Hydroxyl (-OH) | Broad, Strong |
| ~3000 - 2800 | N-H stretch | Ammonium (-NH₂⁺-) | Broad, Strong |
| ~2960 - 2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Medium-Strong |
| ~1600 - 1500 | N-H bend | Ammonium (-NH₂⁺-) | Medium |
| ~1100 - 1000 | C-O stretch | Secondary Alcohol | Strong |
-
Broad O-H and N-H Stretches: The most prominent features will be the very broad and strong absorption bands in the high-frequency region.[4] This broadening is due to extensive hydrogen bonding in the solid state. The N-H stretches of the protonated amine often appear as a broad envelope of peaks in this region.
-
Aliphatic C-H Stretches: These will appear just below 3000 cm⁻¹ and are characteristic of the sp³-hybridized carbons in the pyrrolidine ring and methyl group.[5]
-
C-O Stretch: A strong band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the secondary alcohol.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Expert Insight: The Advantage of Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, non-volatile molecules like hydrochloride salts. It typically protonates the analyte in solution, generating a pseudomolecular ion ([M+H]⁺) with minimal fragmentation. This allows for the unambiguous determination of the molecular weight of the free base.
Experimental Protocol: MS Analysis
-
Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Interpretation and Predicted Spectrum
The molecular formula for the free base (trans-4-Methylpyrrolidin-3-ol) is C₅H₁₁NO. The molecular weight is 101.15 g/mol .
-
Expected Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule ([M+H]⁺), where M is the free base. Therefore, a prominent peak is expected at m/z = 102.16 .
-
Plausible Fragmentation: Although ESI is a soft technique, some fragmentation may occur. Common fragmentation pathways for pyrrolidine derivatives involve the loss of small neutral molecules or cleavage of the ring. Potential fragment ions could include:
-
Loss of water ([M+H - H₂O]⁺) at m/z = 84.15
-
Ring-opening and subsequent fragmentation.
-
IV. A Holistic Approach to Characterization: The Workflow
The definitive characterization of this compound relies on the integration of data from all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: A workflow for the comprehensive spectroscopic characterization of a novel compound.
Conclusion
The is a systematic process that leverages the strengths of NMR, IR, and MS to build a complete and validated structural picture. By understanding the principles behind each technique and the expected spectral features based on the molecule's functional groups and stereochemistry, researchers can confidently confirm the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.
References
- DTIC (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.
- BenchChem (2025). Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine.
- ResearchGate (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.
- ChemicalBook. Pyrrolidine(123-75-1) IR Spectrum.
- RSC Publishing (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst.
- PMC - NIH (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
- ResearchGate (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
- MySkinRecipes. This compound.
Sources
- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
Introduction: The Strategic Value of a Chiral Building Block
An In-Depth Technical Guide to trans-4-Methylpyrrolidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, present in numerous natural products and over 60 FDA-approved drugs.[1][2] Its significance lies in the three-dimensional complexity afforded by its sp³-hybridized carbons, which allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems.[3] this compound, with its defined stereochemistry, serves as a crucial chiral building block in this context. Its dual functionality—a secondary amine and a hydroxyl group—provides versatile handles for synthetic elaboration, while the specific trans configuration of its substituents offers a rigid structural element to control molecular conformation. This guide provides a technical overview of its properties, synthesis, analysis, and applications for professionals engaged in sophisticated drug discovery and development.
Physicochemical and Structural Properties
The hydrochloride salt form of trans-4-Methylpyrrolidin-3-ol is typically used in synthesis to improve its stability and handling characteristics, particularly its solubility in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 265108-42-7 | [4][5][6] |
| Molecular Formula | C₅H₁₂ClNO | [4][5][6] |
| Molecular Weight | 137.61 g/mol | [4][5] |
| Typical Purity | >97% | [5] |
| Form | Solid | [7] |
| Storage | Room temperature, under inert atmosphere |
Synthesis and Purification: A Conceptual Framework
The synthesis of stereochemically defined substituted pyrrolidines is a non-trivial endeavor that requires precise control over reaction pathways. While the exact proprietary synthesis of this compound is not publicly detailed, its structure suggests methodologies rooted in established stereoselective organic chemistry.
Causality in Synthetic Strategy: The primary challenge is the establishment of the trans relationship between the C3-hydroxyl and C4-methyl groups. This is often achieved through diastereoselective reduction of a pyrrolidinone precursor or via stereospecific ring-opening of a suitable epoxide, followed by cyclization. Patents for related structures, such as 1-methylpyrrolidin-3-ol, often describe processes like the reductive amination of a precursor with formaldehyde or multi-step ring-closure reactions.[8][9][10] An intramolecular reductive amino alkylation is another documented strategy for forming substituted pyrrolidinols.[11]
General Workflow: A plausible synthetic route involves a multi-step sequence designed to build the pyrrolidine core with the desired stereochemistry. Purification is critical; intermediates may be purified by crystallization to enhance stereochemical purity before the final reduction and salt formation steps.
Caption: A conceptual workflow for the stereoselective synthesis of trans-4-Methylpyrrolidin-3-ol HCl.
Analytical Characterization: A Self-Validating Protocol
Confirming the identity, purity, and stereochemical integrity of a chiral building block is paramount. A robust analytical protocol ensures the reliability of subsequent synthetic steps and the biological data of the final compounds.
Step-by-Step Validation Protocol:
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) for NMR analysis and in a mobile phase-compatible solvent for chromatography.
-
Chromatographic Purity (HPLC):
-
Technique: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS).
-
Rationale: To determine the chemical purity of the sample by separating it from any residual starting materials, by-products, or other impurities.
-
-
Enantiomeric/Diastereomeric Purity (Chiral HPLC):
-
Technique: Chiral HPLC is the most effective method for separating and quantifying stereoisomers.[12]
-
Rationale: This step is critical to confirm the trans configuration and to quantify any presence of the cis isomer. The selection of the chiral stationary phase (CSP) is the most important step; polysaccharide-based CSPs are often effective for amines and alcohols.[13][14]
-
-
Structural Confirmation (NMR & MS):
-
Techniques: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the relative stereochemistry, which can be inferred from coupling constants. MS confirms the molecular weight of the compound.[15]
-
-
Data Analysis & Confirmation: Compare the obtained spectra and chromatograms with reference data to confirm the structure and assess purity (typically >97%).
Caption: A standard workflow for the analytical validation of the chiral building block.
Applications in Drug Discovery
The utility of this compound stems from its role as a versatile intermediate for creating more complex molecules with potential therapeutic value. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability while providing a 3D vector for interacting with biological targets.[3]
-
Scaffold for Bioactive Molecules: The pyrrolidine ring is a core component of drugs targeting a wide range of conditions, including hypertension, viral infections, and diabetes.[1] This building block provides a pre-formed, stereochemically defined core for constructing novel analogues.
-
Enzyme Inhibitors and Receptor Ligands: The hydroxyl and amine groups can be functionalized to introduce pharmacophoric elements that interact with enzyme active sites or cell surface receptors. For instance, related substituted pyrrolidines have been synthesized and characterized as potent ligands for targets like the melanocortin-4 receptor.[16]
-
Central Nervous System (CNS) Agents: The pyrrolidine structure is a common feature in CNS-active compounds due to its ability to mimic the γ-aminobutyric acid (GABA) backbone and cross the blood-brain barrier.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar pyrrolidine derivatives provide a strong basis for safe handling protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17] Work should be conducted in a well-ventilated area or a chemical fume hood.[18][19]
-
Hazards: Based on related pyrrolidinols, the compound should be treated as a potential skin and eye irritant.[20] Avoid inhalation of dust and direct contact with skin and eyes.[18]
-
Storage and Handling: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials and ignition sources.[18]
-
Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste.[18] Dispose of waste in accordance with local, state, and federal regulations.[19]
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Zhang, Y., & Zheng, J. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
- Google Patents. (2018). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
-
ResearchGate. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). (3S)-pyrrolidin-3-ol. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]
-
New Jersey Department of Health. (1999). HAZARD SUMMARY - Pyrrolidine. Available at: [Link]
-
European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). trans-3-Methyl-4-(trifluoromethyl) pyrrolidine HCl. Retrieved January 19, 2026, from [Link]
-
PubMed. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Available at: [Link]
-
AccelaChemBio. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
AABlocks. (n.d.). rel-(3R,4S)-4-Methylpyrrolidin-3-ol hydrochloride. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
-
PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. Retrieved January 19, 2026, from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molcore.com [molcore.com]
- 5. 265108-42-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. aablocks.com [aablocks.com]
- 7. rel-(3R,4S)-4-Methylpyrrolidin-3-ol hydrochloride [cymitquimica.com]
- 8. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nj.gov [nj.gov]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
trans-4-Methylpyrrolidin-3-ol hydrochloride chemical properties
An In-Depth Technical Guide to trans-4-Methylpyrrolidin-3-ol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its rigid, stereochemically defined pyrrolidine core, functionalized with both hydroxyl and secondary amine groups, renders it a versatile building block for the synthesis of complex molecular architectures. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it highly suitable for various synthetic applications. This guide provides a comprehensive overview of its chemical properties, detailed spectroscopic analysis, plausible synthetic strategies, and its established role as a key intermediate in the development of novel therapeutic agents. It is intended to serve as a technical resource for researchers, chemists, and drug development professionals engaged in medicinal chemistry and organic synthesis.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including a wide range of pharmaceuticals.[1] Its five-membered saturated heterocyclic structure provides a rigid, three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets. The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, influencing binding affinity, selectivity, and pharmacokinetic properties.[1]
This compound (CAS Number: 265108-42-7) emerges as a particularly valuable synthon within this class.[2] Its key features include:
-
Defined Stereochemistry : The trans configuration between the C3-hydroxyl and C4-methyl groups provides a specific spatial arrangement, crucial for designing stereoselective interactions with enzymes or receptors.
-
Bifunctional Reactivity : The presence of a secondary amine and a secondary alcohol allows for orthogonal derivatization, enabling its incorporation into diverse molecular structures through reactions like N-alkylation, acylation, and O-alkylation or esterification.[2]
-
Enhanced Physicochemical Properties : As a hydrochloride salt, the compound exhibits improved handling, stability, and solubility compared to its free base form, which is advantageous for reaction setup and purification.[3]
These attributes make it a sought-after building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for agents targeting the central nervous system and enzyme inhibitors.[2]
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's properties is fundamental for its effective application in research and development. The following table summarizes the key identifiers and properties of this compound.
| Property | Value | Reference |
| CAS Number | 265108-42-7 | [2] |
| Molecular Formula | C₅H₁₂ClNO | [4] |
| Molecular Weight | 137.61 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | [3] |
| Storage | Room temperature, in a tightly sealed container | [2][5] |
Spectroscopic Analysis (Predicted)
While comprehensive experimental spectra for this specific molecule are not publicly available, a detailed prediction based on its structure and data from analogous compounds like 1-methyl-3-pyrrolidinol and other pyrrolidinols provides valuable insights for characterization.[4][6][7][8]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
OH and NH₂⁺ Protons : Broad singlets, typically in the downfield region (δ > 3.0 ppm), whose chemical shifts are dependent on solvent and concentration.
-
CH-OH Proton (C3-H) : A multiplet around δ 3.8-4.2 ppm, shifted downfield due to the adjacent hydroxyl group.
-
CH-CH₃ Proton (C4-H) : A multiplet, likely overlapping with other ring protons.
-
Ring CH₂ Protons (C2-H₂, C5-H₂) : A series of complex multiplets between δ 2.5-3.5 ppm.
-
CH₃ Protons : A doublet around δ 1.0-1.2 ppm, split by the adjacent C4 proton.
-
-
¹³C NMR Spectroscopy : The spectrum should display five distinct signals corresponding to the five carbon atoms in the pyrrolidine ring and methyl group.
-
C-OH Carbon (C3) : Expected around δ 65-75 ppm.
-
C-N Carbons (C2, C5) : Expected in the range of δ 45-60 ppm.
-
C-CH₃ Carbon (C4) : Expected around δ 35-45 ppm.
-
CH₃ Carbon : Expected in the upfield region, around δ 15-20 ppm.
-
-
Mass Spectrometry (MS) : For the free base (C₅H₁₁NO, MW: 101.15), electrospray ionization (ESI-MS) would show a prominent protonated molecular ion [M+H]⁺ at m/z 102.1.
-
Infrared (IR) Spectroscopy : Key characteristic absorption bands would confirm the presence of its functional groups.
-
O-H Stretch : A broad band around 3200-3600 cm⁻¹.
-
N-H Stretch (as ammonium salt) : A broad band in the 2400-2800 cm⁻¹ region.
-
C-H Stretch : Sharp peaks between 2850-3000 cm⁻¹.
-
C-O Stretch : A strong band in the 1050-1150 cm⁻¹ region.
-
Synthesis and Reactivity
Exemplary Synthetic Protocol: A Reductive Amination Approach
This protocol is a representative workflow based on common organic synthesis techniques. The causality for reagent selection is explained to provide deeper insight.
Step 1: Synthesis of 4-Methyl-3-oxopyrrolidine Intermediate This step involves the formation of the core pyrrolidine ring, often achieved through a Dieckmann condensation or similar cyclization of an appropriate amino ester precursor.
Step 2: Stereoselective Reduction of the Ketone The key step to establish the trans stereochemistry is the reduction of the intermediate ketone.
-
Dissolution : Dissolve the 4-methyl-3-oxopyrrolidine intermediate in a suitable alcoholic solvent like methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction : Cool the solution to 0°C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Causality : Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other potentially sensitive functional groups. The steric hindrance of the existing methyl group at the C4 position will direct the hydride attack from the less hindered face, favoring the formation of the thermodynamically stable trans isomer.
-
-
Quenching : After the reaction is complete (monitored by TLC), slowly add acetone to quench any excess NaBH₄.
-
Workup : Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude trans-4-Methylpyrrolidin-3-ol free base.
Step 3: Purification and Hydrochloride Salt Formation
-
Purification : Purify the crude product via column chromatography on silica gel to isolate the pure trans isomer.
-
Salt Formation : Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Acidification : Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Isolation : The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield the final this compound.
Caption: Exemplary synthetic workflow for the target compound.
Applications in Medicinal Chemistry and Drug Development
The utility of this compound lies in its role as a chiral building block for creating more complex, biologically active molecules.[2] Its defined stereochemistry and bifunctional nature are leveraged to impart specific properties to the final API.
-
Scaffold for CNS Agents : The pyrrolidinol core is frequently found in compounds targeting the central nervous system. Its polarity and ability to form hydrogen bonds are key for crossing the blood-brain barrier and interacting with neurological targets.[3]
-
Enzyme Inhibitors : The hydroxyl group can act as a crucial hydrogen bond donor or acceptor within an enzyme's active site, while the rest of the molecule serves as a rigid scaffold to position other pharmacophoric elements correctly. For example, related pyrrolidine scaffolds have been used to develop inhibitors for enzymes like beta-secretase 1 (BACE1), which is implicated in Alzheimer's disease.[1]
-
VLA-4 Antagonists : In a notable example, a substituted (4S)-methoxy-(2S)-pyrrolidinyl moiety, an analogue of our target compound, was a core component in the discovery of a potent and orally active VLA-4 (Very Late Antigen-4) antagonist.[11] This compound showed excellent efficacy in preclinical models of asthma and advanced to clinical trials, highlighting the therapeutic potential of this scaffold.[11]
The synthetic utility allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, where modifications to the amine or alcohol can be systematically explored to enhance potency, selectivity, and pharmacokinetic profiles.
Caption: Role as a building block in drug discovery.
Safety and Handling
Based on safety data sheets for structurally similar amino alcohols and pyrrolidine derivatives, this compound is expected to require standard laboratory precautions.[5][12]
-
GHS Hazard Classification (Anticipated) :
-
Skin Irritation (Category 2) : May cause skin irritation.[5][12]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[5][12]
-
Acute Toxicity (Oral, Category 4) : May be harmful if swallowed.[12]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[12]
-
-
Recommended Handling Procedures :
-
Work in a well-ventilated area or under a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Avoid breathing dust or vapors.[12]
-
Wash hands thoroughly after handling.[12]
-
Keep away from heat and open flames, as related compounds can be combustible.[12]
-
-
Storage :
-
Store in a tightly closed container in a cool, dry place.[5]
-
Conclusion
This compound is a high-value chemical building block with significant potential in modern drug discovery and organic synthesis. Its well-defined stereochemistry, coupled with the versatile reactivity of its hydroxyl and amino functional groups, provides a robust platform for constructing novel molecular entities with tailored biological activities. The insights into its physicochemical properties, spectroscopic signatures, and synthetic pathways presented in this guide underscore its importance and provide a foundational resource for scientists aiming to leverage this compound in their research endeavors.
References
- MilliporeSigma. (2025). Safety Data Sheet for a related product.
- Chem-Impex. (n.d.). (+/-)-trans-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochlor.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Methylpyrrolidine.
- MySkinRecipes. (n.d.). This compound.
- Chem-Impex. (n.d.). (+/-)-trans-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochlor.
- Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet for (S)-1-Methyl-3-pyrrolidinol.
- TCI Europe N.V. (2025). Safety Data Sheet for 1-Ethyl-3-pyrrolidinol.
- Chemrio. (n.d.). This compound.
- Fluorochem. (n.d.). trans-4-methoxy-3-pyrrolidinol hydrochloride.
- Vitale, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Sigma-Aldrich. (n.d.). trans-4-Methoxy-3-pyrrolidinol hydrochloride.
- Ichikawa, S., et al. (2009). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 52(24), 7974-92.
- Sigma-Aldrich. (n.d.). trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride.
- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93074, 1-Methyl-3-pyrrolidinol.
- Google Patents. (n.d.). US4910320A - Process for preparing 3-pyrrolidinol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98210, 4-Hydroxypyrrolidine.
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176472200, trans-3-Methyl-4-(trifluoromethyl) pyrrolidine HCl.
- ChemicalBook. (n.d.). (3S,4S)-Pyrrolidine-3,4-diol hydrochloride(276862-76-1) 1H NMR.
- ChemicalBook. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3S,4S)-Pyrrolidine-3,4-diol hydrochloride(276862-76-1) 1H NMR [m.chemicalbook.com]
- 8. (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR [m.chemicalbook.com]
- 9. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 10. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 11. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
A Technical Guide to the Strategic Selection of Starting Materials for the Synthesis of trans-4-Methylpyrrolidin-3-ol
Introduction: The Strategic Importance of the trans-4-Methylpyrrolidin-3-ol Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, ranking as one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[1] Within this class, substituted pyrrolidinols such as trans-4-Methylpyrrolidin-3-ol represent critical chiral building blocks for a multitude of biologically active molecules. The precise stereochemical orientation of the hydroxyl and methyl groups is paramount, as different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the development of efficient, stereoselective synthetic routes to access specific enantiomers of this compound is a significant focus for researchers in drug discovery and development.
This guide provides an in-depth analysis of the primary synthetic strategies for obtaining trans-4-Methylpyrrolidin-3-ol, with a core focus on the selection of starting materials. We will explore the causality behind different synthetic choices, from leveraging the inherent chirality of natural products to employing the precision of modern asymmetric catalysis. Each approach presents a unique set of advantages and challenges, and the optimal choice is invariably dictated by factors such as scale, cost, desired stereoisomer, and available resources.
Part 1: Chiral Pool Synthesis - Leveraging Nature's Stereochemical Legacy
The most established strategy for synthesizing enantiomerically pure compounds is to begin with a readily available, inexpensive chiral molecule—a "chiral pool" starting material. This approach cleverly transfers the existing stereochemistry of the starting material to the final product, obviating the need for complex resolution steps or expensive asymmetric catalysts.
Causality of Choice: Why Amino Acids?
Amino acids, particularly L-proline and its derivatives, are ideal chiral pool starting materials for pyrrolidine synthesis.[2][3] Their inherent pyrrolidine ring and defined stereocenters provide a robust and predictable synthetic anchor. trans-4-Hydroxy-L-proline is an especially popular and logical precursor for hydroxylated pyrrolidines.[2][3]
Synthetic Workflow from trans-4-Hydroxy-L-proline
The synthesis of pyrrolidine-containing drugs frequently begins with commercially available Boc-protected trans-4-hydroxy-L-proline.[3] A representative pathway involves a series of functional group interconversions to introduce the C4-methyl group with the correct trans stereochemistry relative to the C3-hydroxyl group.
Caption: Workflow for Chiral Pool Synthesis from Hydroxyproline.
This strategy's trustworthiness lies in its reliance on well-understood, high-yielding reactions. The stereochemistry of the final product is directly templated from the starting material. However, a key limitation is that this route typically provides access to only one enantiomer, dictated by the natural availability of the starting amino acid (e.g., the L-series).
Part 2: Asymmetric Synthesis - Creating Chirality from Achiral Precursors
Asymmetric catalysis offers a more flexible and powerful alternative to chiral pool synthesis. These methods construct the chiral pyrrolidine core from simple, achiral starting materials, with stereocontrol induced by a chiral catalyst or auxiliary. This allows for the selective synthesis of either enantiomer of the target molecule.
Key Strategy: 1,3-Dipolar Cycloaddition
One of the most direct and atom-economical methods for constructing the pyrrolidine ring is the [3+2] cycloaddition between an azomethine ylide and an alkene (dipolarophile).[4] The stereochemical outcome of this reaction can be precisely controlled through the use of a chiral auxiliary.
Causality of Choice: Why this Method?
This approach builds the core heterocyclic ring and sets multiple stereocenters in a single, highly convergent step. For industrial applications, its efficiency is a major advantage. A practical, large-scale synthesis of a related compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been demonstrated using this method, highlighting its scalability and robustness.[5][6] The key is the selection of a chiral auxiliary, such as a camphor sultam, which effectively shields one face of the dipolarophile, directing the cycloaddition to occur with high diastereoselectivity.[5][6]
Caption: Asymmetric Synthesis via 1,3-Dipolar Cycloaddition.
Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition
The following protocol is adapted from a validated, large-scale synthesis of a closely related pyrrolidinol and exemplifies the general approach.[5][6]
Step 1: Formation of the Chiral Dipolarophile
-
To a solution of (E)-3-benzyloxypropenoic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., oxalyl chloride with a catalytic amount of DMF).
-
After activation, cool the mixture and add a solution of the chiral auxiliary, (2'S)-bornane-10,2-sultam, and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction until completion, then perform an aqueous workup and purify by crystallization or chromatography to yield the chiral dipolarophile, (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam.
Step 2: The Key Cycloaddition Reaction
-
In a separate flask under an inert atmosphere, dissolve the chiral dipolarophile from Step 1 in a suitable solvent (e.g., THF).
-
Add the achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine.
-
Add a catalytic amount of an acid (e.g., trifluoroacetic acid) to initiate the in-situ formation of the azomethine ylide and subsequent cycloaddition.
-
Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor for completion by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard workup. The resulting product is a mixture of diastereomers, which can often be separated by crystallization to isolate the desired major diastereomer.[5]
Step 3: Elaboration to the Final Product
-
The isolated diastereomer is then subjected to reductive cleavage of the chiral auxiliary (e.g., using LiAlH4) and subsequent deprotection steps (e.g., catalytic hydrogenation to remove benzyl groups) to afford the final enantiomerically pure pyrrolidinol.[5]
Part 3: Racemic Synthesis and Enzymatic Resolution
In some instances, a direct asymmetric synthesis may not be feasible or cost-effective. An alternative is to prepare the target molecule as a racemic mixture and then separate the enantiomers. While classical resolution with chiral acids is possible, enzymatic resolution often provides superior efficiency and selectivity.
Causality of Choice: When to Resolve?
This strategy is advantageous when the racemic synthesis is simple and high-yielding from inexpensive starting materials. The success of this route hinges entirely on the efficiency of the resolution step. An efficient enzymatic resolution can make this a highly practical route for producing enantiomerically pure material.[7]
Workflow:
-
Racemic Synthesis: Prepare racemic trans-4-methylpyrrolidin-3-ol from simple precursors, for example, via the reduction of a corresponding pyrrolidinone.
-
Enzymatic Acylation: Treat the racemic alcohol with an acyl donor (e.g., vinyl acetate) in the presence of a specific lipase (e.g., Novozym 435). The enzyme will selectively acylate one enantiomer, leaving the other unreacted.
-
Separation: The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be easily separated by standard chromatographic techniques due to their different polarities.
-
Deprotection: The acylated enantiomer can be hydrolyzed back to the alcohol if it is the desired product.
Summary and Comparison of Starting Materials
The optimal choice of starting material is a strategic decision based on a multi-faceted analysis of the project goals.
| Starting Material Category | Synthetic Strategy | Key Transformation | Advantages | Disadvantages & Challenges |
| Amino Acids (e.g., Hydroxyproline) | Chiral Pool Synthesis | Functional group interconversion of a chiral precursor.[2][3] | High stereochemical fidelity; well-established chemistry; relatively inexpensive starting materials. | Often lengthy synthetic sequences; typically provides access to only one enantiomer.[8] |
| Achiral Alkenes & Ylides | Asymmetric Catalysis | 1,3-Dipolar Cycloaddition with a chiral auxiliary or catalyst.[4][5] | Highly convergent; excellent stereocontrol; provides access to either enantiomer by choice of auxiliary/catalyst. | Chiral auxiliaries or catalysts can be expensive; optimization of diastereoselectivity may be required. |
| Simple Acyclic Precursors | Racemic Synthesis & Resolution | Non-stereoselective cyclization followed by enzymatic resolution.[7] | Utilizes simple, cheap starting materials; racemic synthesis is often robust and high-yielding. | Requires an additional resolution step; overall yield is theoretically limited to 50% for the desired enantiomer. |
| Carbohydrates (e.g., D-Xylose) | Chiral Pool Synthesis | Multi-step conversion involving ring-opening and re-closing strategies.[7] | Provides access to highly functionalized and diverse stereoisomers. | Syntheses are often very long with low overall yields, making them less practical for large-scale production.[5][7] |
Conclusion
The synthesis of trans-4-Methylpyrrolidin-3-ol is a well-studied area that offers a clear illustration of the core strategic decisions in modern asymmetric synthesis. For rapid access to a single, naturally-derived enantiomer on a lab scale, chiral pool synthesis from amino acids like hydroxyproline remains a dependable choice. For flexibility, scalability, and access to both enantiomers—critical for thorough pharmacological evaluation—asymmetric methods, particularly the 1,3-dipolar cycloaddition, represent the state-of-the-art. Finally, racemic synthesis coupled with a highly efficient enzymatic resolution can provide a pragmatic and economically viable route for industrial production. The ultimate selection of starting material is therefore not merely a chemical choice, but a strategic one that balances chemical elegance with practical constraints and project objectives.
References
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC. National Institutes of Health. Available at: [Link]
-
A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. PubMed. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. National Institutes of Health. Available at: [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. Available at: [Link]
-
A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. ResearchGate. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available at: [Link]
-
Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Sci-Hub. Available at: [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. National Institutes of Health. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. National Institutes of Health. Available at: [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Biological Relevance and Synthetic Utility of trans-4-Methylpyrrolidin-3-ol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a detailed examination of trans-4-Methylpyrrolidin-3-ol hydrochloride, focusing on its role as a key structural motif in the development of selective androgen receptor modulators (SARMs). While direct pharmacological data on this specific compound is limited, its incorporation into potent, clinically investigated molecules allows for an in-depth exploration of its mechanistic relevance.
Part 1: Foundational Understanding of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs underscores its importance as a versatile scaffold.[3][4] The conformational flexibility of the pyrrolidine ring, influenced by substituents, allows for precise three-dimensional arrangements of functional groups, which is critical for specific interactions with biological targets such as enzymes and receptors.[3][5]
Derivatives of the pyrrolidine scaffold have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, and its basicity can be modulated by substituents, further enhancing its utility in drug design.[3][4]
Part 2: this compound - A Key Building Block for Selective Androgen Receptor Modulators (SARMs)
While this compound itself is not an active therapeutic agent, it serves as a crucial chiral building block in the synthesis of complex and highly selective drug candidates.[6] Its primary significance in the current scientific literature is its role as a precursor in the synthesis of a novel class of SARMs, specifically 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives.[7]
The Mechanism of Action of SARMs
Selective Androgen Receptor Modulators are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). The AR is a ligand-activated nuclear transcription factor that plays a critical role in the development and maintenance of male reproductive tissues, muscle mass, bone density, and other physiological processes.
The mechanism of action of SARMs can be summarized as follows:
-
Binding to the Androgen Receptor: SARMs diffuse into the cell and bind to the ligand-binding domain (LBD) of the AR located in the cytoplasm.
-
Conformational Change and Nuclear Translocation: Upon binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs). This conformational shift exposes a nuclear localization signal, facilitating the translocation of the SARM-AR complex into the nucleus.
-
Dimerization and DNA Binding: Inside the nucleus, the SARM-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators and Transcriptional Regulation: The conformation of the SARM-AR complex determines the recruitment of co-activators or co-repressors. This tissue-specific recruitment of co-regulators is the basis for the selective activity of SARMs. In anabolic tissues like muscle and bone, the complex recruits co-activators, leading to the transcription of genes that promote tissue growth. Conversely, in reproductive tissues like the prostate, the complex may adopt a different conformation that does not effectively recruit co-activators or may even recruit co-repressors, resulting in a neutral or antagonistic effect.[7]
The following diagram illustrates the generalized mechanism of action for a Selective Androgen Receptor Modulator.
Caption: Simplified synthetic pathway from a pyrrolidine precursor to a final SARM.
Part 3: Experimental Protocols for SARM Evaluation
The evaluation of compounds derived from this compound for SARM activity involves a series of in vitro and in vivo assays. The following are representative protocols based on the development of compound 2f. [7]
In Vitro Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the human androgen receptor.
Methodology:
-
Preparation of AR: A source of human AR is prepared, typically from cell lysates overexpressing the receptor or purified recombinant AR protein.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-mibolerone) is incubated with the AR preparation in the presence of varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand using a method such as filtration or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vivo Hershberger Assay
Objective: To assess the androgenic and anabolic activity of a test compound in a castrated rat model.
Methodology:
-
Animal Model: Immature male rats are surgically castrated to remove the endogenous source of androgens.
-
Dosing: After a recovery period, the castrated rats are treated with the test compound or a vehicle control for a specified period (e.g., 7-10 days). A positive control group treated with testosterone propionate is also included.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed. These include an anabolic target (levator ani muscle) and androgenic targets (prostate and seminal vesicles).
-
Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are normalized to the body weight of the animals. The anabolic and androgenic activities of the test compound are determined by its ability to increase the weight of these tissues compared to the vehicle-treated group. The selectivity of the compound is assessed by comparing the dose-response curves for the anabolic and androgenic tissues.
Part 4: Summary of Key Data
The following table summarizes the in vitro and in vivo data for the clinical candidate SARM 2f, which incorporates a pyrrolidine core derived from a precursor structurally related to this compound. [7]
| Parameter | Compound 2f | Testosterone |
|---|---|---|
| AR Binding Affinity (Ki, nM) | 2.1 | 1.9 |
| Anabolic Activity (Levator Ani) | High | High |
| Androgenic Activity (Prostate) | Low | High |
| Tissue Selectivity | High | Low |
Part 5: Conclusion
This compound is a valuable chiral building block in medicinal chemistry. While it does not possess intrinsic pharmacological activity, its rigid, stereochemically defined structure is fundamental to the design and synthesis of potent and selective therapeutic agents. Its incorporation into the clinical SARM candidate, compound 2f, highlights the critical role of the substituted pyrrolidine scaffold in achieving tissue-selective androgen receptor modulation. The mechanism of action of the resulting SARM is well-understood and involves tissue-specific recruitment of transcriptional co-regulators. Future research may continue to leverage this and similar pyrrolidine-based scaffolds to develop novel therapeutics for a range of diseases.
References
- Franko, B. V., & Lunsford, C. D. (n.d.). Derivatives of 3-Pyrrolidinols--III. The Chemistry, Pharmacology, and Toxicology of some N-Substituted-3-Pyrrolidyl α-Substitut. Google Vertex AI Search.
- Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Google Vertex AI Search.
-
Poyraz, S., & Çıkrıkçı, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245842. Retrieved from [Link]
- Smolecule. (n.d.). Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride.
-
Verma, R., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Molecular Structure, 1239, 130519. Retrieved from [Link]
- MySkinRecipes. (n.d.). This compound.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- Chem-Impex. (n.d.). Trans (+/-) 4-(Trifluoromethyl)Pyrrolidine-3-Carboxylic Acid Methyl Es.
-
Clitherow, J. W., et al. (1998). Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo. Bioorganic & Medicinal Chemistry Letters, 8(3), 243–248. Retrieved from [Link]
- Chemrio. (n.d.). This compound.
- Chem-Impex. (n.d.). (+/-)-trans-4-(3-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid h.
- ResearchGate. (2025). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f.
- MDPI. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f.
-
Fujimoto, T., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry, 25(13), 3330–3349. Retrieved from [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Buy Trans-3-Fluoro-4-Methylpiperidin-4-Ol hydrochloride [smolecule.com]
- 6. This compound [myskinrecipes.com]
- 7. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of trans-4-Methylpyrrolidin-3-ol derivatives
An In-depth Technical Guide to the Biological Activity of trans-4-Methylpyrrolidin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile and privileged scaffold in the design of novel therapeutics.[1] Its unique conformational properties and ability to engage in various biological interactions have led to its incorporation into numerous natural products and synthetic drugs.[1] This guide focuses on a specific, stereochemically defined subset: derivatives of trans-4-Methylpyrrolidin-3-ol. The defined trans stereochemistry of the hydroxyl and methyl groups provides a rigid framework that reduces conformational flexibility, a critical attribute for achieving high target affinity and selectivity. This document synthesizes current knowledge on the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these derivatives, offering field-proven insights for drug development professionals. We will explore their roles as potent enzyme inhibitors and receptor modulators, providing detailed experimental context and future perspectives.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The five-membered nitrogen-containing heterocycle of pyrrolidine is a recurring motif in a vast array of biologically active molecules, from alkaloids to modern synthetic drugs like Captopril and Asunaprevir.[1] Its prevalence stems from its ability to serve as a versatile building block, with the nitrogen atom providing a key site for substitution and interaction.[2] The stereoselective synthesis of substituted pyrrolidines is a central theme in medicinal chemistry, as the spatial arrangement of substituents dramatically influences biological activity.[3] Methods such as 1,3-dipolar cycloadditions have become classical routes for preparing these five-membered heterocycles with high regio- and stereoselectivity.[3]
The introduction of a hydroxyl group at the C-3 position and a methyl group at the C-4 position in a trans configuration, as in trans-4-Methylpyrrolidin-3-ol, creates a chiral scaffold with defined three-dimensional geometry. This structural rigidity is advantageous in drug design, as it can lead to more precise interactions with biological targets and improved metabolic stability.[2]
Synthetic Strategies: Achieving Stereochemical Control
The therapeutic potential of trans-4-Methylpyrrolidin-3-ol derivatives is fundamentally linked to the ability to synthesize them with high stereochemical purity. The spatial orientation of the hydroxyl and methyl groups dictates the molecule's interaction with the binding pockets of target proteins.
A prevalent and powerful method for achieving the desired stereochemistry is the 1,3-dipolar cycloaddition reaction.[3][4] This reaction typically involves an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile), which react to form the pyrrolidine ring with a high degree of stereocontrol.[3] By selecting appropriate chiral auxiliaries or catalysts, enantiomerically pure versions of the scaffold can be produced, which is crucial for distinguishing the activity of different stereoisomers. For instance, the stereospecific orientation of a methyl group on a pyrrolidine ring has been shown to be the determining factor in changing a compound's binding mode within an estrogen receptor, highlighting the importance of precise synthetic control.[3]
Workflow for Synthesis and Initial Screening
Below is a generalized workflow illustrating the path from synthesis to the identification of a bioactive lead compound based on the trans-4-Methylpyrrolidin-3-ol scaffold.
Caption: Generalized workflow from synthesis to lead identification.
Diverse Biological Activities and Therapeutic Targets
Derivatives of the trans-4-Methylpyrrolidin-3-ol scaffold have demonstrated significant activity across a range of biological targets, underscoring their versatility in addressing different disease states.
Enzyme Inhibition
The rigid pyrrolidine core is adept at positioning functional groups to interact with the active sites of enzymes.
-
Glycosidase Inhibition: Pyrrolidine-3,4-diol derivatives, which are structurally related to our core, have been synthesized and evaluated as inhibitors of glycosidases, such as α-L-fucosidases.[5][6] Compounds that mimic the stereochemistry of L-fucopyranosides and incorporate aromatic moieties have shown potent and selective inhibition in the nanomolar range.[6][7] This activity is relevant for developing therapies for conditions involving aberrant glycosylation, such as cancer and lysosomal storage diseases.
-
BACE1 Inhibition for Alzheimer's Disease: A library of (3S,4S)-4-aminopyrrolidine-3-ol derivatives was synthesized as potential agents against Alzheimer's disease by targeting BACE1 (Beta-secretase 1).[3] One compound demonstrated potent activity with an IC50 value of 0.05 µM, indicating that the pyrrolidin-3-ol scaffold can be effectively functionalized to inhibit key enzymes in neurodegenerative pathways.[3]
-
Aminoglycoside Acetyltransferase (AAC) Inhibition: In the fight against antibiotic resistance, pyrrolidine-based scaffolds have been used to inhibit enzymes like aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), which inactivates aminoglycoside antibiotics.[8] Structure-activity relationship studies on pyrrolidine pentamine derivatives showed that specific substitutions are essential for inhibitory activity, demonstrating the potential to develop adjuvants that restore the efficacy of existing antibiotics.[8]
Receptor Modulation
The scaffold is also well-suited for targeting cell surface receptors, particularly G-protein coupled receptors (GPCRs).
-
Histamine H3 Receptor Agonism: Extensive modification of related pyrrolidine compounds led to the discovery of trans-4-methyl-3-imidazoyl pyrrolidine as a potent and highly selective histamine H3 receptor agonist.[9] The resolved (+) enantiomer, Sch 50971, showed a significantly greater separation of H3 and H1 activities in vivo compared to the standard agonist, (R)-alpha-methylhistamine, making it a valuable tool for studying the central nervous system.[9]
-
Opioid Receptor Antagonism: The structurally similar trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor pure antagonists.[10][11][12] SAR studies revealed that the trans-3,4-dimethyl substitution is a requisite for potent antagonist activity.[13] Removing either the 3-methyl or 4-methyl group, or both, reduces antagonist potency, highlighting the critical role of these substituents in defining the pharmacological profile.[11][12] This research provides a molecular basis for designing non-addictive pain therapeutics or treatments for opioid overdose.
Other Key Therapeutic Targets
-
Integrin Antagonism (VLA-4): Derivatives of a substituted pyrrolidine have been developed as orally active, selective antagonists of Very Late Antigen-4 (VLA-4).[14] One such compound, which incorporates a complex pyrrolidinylmethoxy moiety, showed potent activity (IC50 = 5.4 nM) and excellent bioavailability, leading to its progression into clinical trials for asthma.[14]
-
Chemokine Receptor Antagonism (CXCR4): (S)-pyrrolidines have been reported as antagonists of the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[3] A derivative with a 3-methyl substitution showed excellent binding affinity to the receptor with an IC50 of 79 nM, demonstrating the potential of this scaffold in oncology.[3]
Structure-Activity Relationship (SAR) Insights
Systematic analysis of SAR is the engine of drug optimization. For trans-4-Methylpyrrolidin-3-ol derivatives, several key principles have emerged.
-
Stereochemistry is Paramount: As seen in opioid antagonists and estrogen receptor modulators, the trans orientation of substituents on the pyrrolidine ring is often critical for activity.[3][13] Even subtle changes from cis to trans can switch a molecule from an agonist to an antagonist or abolish activity altogether.
-
N-Substitution Drives Selectivity and Potency: The nitrogen atom of the pyrrolidine ring is a primary handle for modification. In opioid receptor modulators, N-phenylpropyl substituents consistently yield more potent antagonists than their N-methyl counterparts.[11][12] For VLA-4 antagonists, a large, complex acyl group on the nitrogen was necessary for high potency.[14]
-
Hydroxyl Group as an Interaction Point: The C-3 hydroxyl group is a key hydrogen bond donor and acceptor. Its functionalization (e.g., conversion to an ether or ester) or the nature of its interactions within the binding site can significantly modulate activity.
-
The Role of the C-4 Methyl Group: The methyl group at the C-4 position serves to create a specific steric profile, which can enhance binding by displacing water molecules or making favorable van der Waals contacts. Its removal in opioid antagonists significantly decreased potency, confirming its importance for optimal receptor engagement.[11][12]
Table 1: Quantitative Biological Activity of Selected Pyrrolidine Derivatives
| Compound Class/Derivative | Target | Activity Metric | Value | Reference |
| (3S,4S)-4-aminopyrrolidine-3-ol deriv. | BACE1 | IC50 | 0.05 µM | [3] |
| (S)-pyrrolidine deriv. (51a) | CXCR4 Receptor | IC50 | 79 nM | [3] |
| Substituted Pyrrolidine (14e) | VLA-4 Integrin | IC50 | 5.4 nM | [14] |
| Sch 50971 | Histamine H3 Receptor | Agonist | H3/H1 ratio >> 330 | [9] |
Experimental Protocols: A Framework for Evaluation
To ensure trustworthiness and reproducibility, the evaluation of novel derivatives must follow robust, well-defined protocols. Below are representative methodologies for assessing enzyme inhibition and receptor binding.
Protocol 1: General Enzyme Inhibition Assay (e.g., for BACE1)
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against a target enzyme.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. Further dilute these into the assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Reaction: a. To each well of the microplate, add 50 µL of the test compound dilution or control (buffer with DMSO for negative control, known inhibitor for positive control). b. Add 25 µL of the BACE1 enzyme solution (pre-diluted in assay buffer) to each well and incubate for 15 minutes at 25°C to allow for compound-enzyme binding. c. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., Excitation: 320 nm, Emission: 405 nm). Record measurements every 2 minutes for a total of 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the velocities to the negative control (100% activity) and positive control (0% activity). c. Plot the percent inhibition against the logarithm of the test compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanism: Ligand-Receptor Interaction
The following diagram illustrates the logical relationship in designing a derivative to fit into a hypothetical receptor binding pocket, emphasizing key interactions.
Caption: Key interactions driving ligand binding to a target receptor.
Conclusion and Future Directions
The trans-4-Methylpyrrolidin-3-ol scaffold and its close relatives represent a highly validated and fruitful starting point for the discovery of new medicines. The defined stereochemistry provides a rigid framework that facilitates rational drug design and often translates to improved selectivity and pharmacokinetic properties. Current research has demonstrated its utility in developing potent inhibitors of key enzymes and modulators of critical cell surface receptors.
Future efforts should focus on:
-
Expanding Chemical Diversity: Exploring novel substitutions at the nitrogen and oxygen atoms to probe new regions of chemical space and target different proteins.
-
Application in New Disease Areas: Leveraging the scaffold's properties to tackle targets in areas like inflammation, metabolic disorders, and infectious diseases.
-
Advanced Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to create viable clinical candidates. For example, replacing a metabolically labile methoxy group with a difluoromethoxy group has been shown to improve the pharmacokinetic profile of certain inhibitors.[15]
By combining stereoselective synthesis with rigorous biological evaluation and insightful SAR analysis, the trans-4-Methylpyrrolidin-3-ol scaffold will undoubtedly continue to yield novel and impactful therapeutic agents.
References
- A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (URL: )
- trans-4-methylpyrrolidin-3-ol hydrochloride - MySkinRecipes. (URL: )
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: )
- Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. (URL: )
- Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo - PubMed. (URL: )
- Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed. (URL: )
- Synthesis of Novel Pyrrolidine 3,4-diol Derivatives as Inhibitors of alpha-L-fucosidases. (URL: )
- Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Deriv
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: )
- Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring | Request PDF - ResearchG
- Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors - PubMed. (URL: )
- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (URL: )
- Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC - PubMed Central. (URL: )
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. (URL: )
- Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed. (URL: )
- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines - PubMed. (URL: )
- Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Semantic Scholar. (URL: )
- Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes - PMC - PubMed Central. (URL: )
- N-Substituted cis-4a-(3-Hydroxyphenyl)-8a-methyloctahydroisoquinolines Are Opioid Receptor Pure Antagonists - PMC - NIH. (URL: )
- Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (URL: )
- Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed. (URL: )
- Synthesis and Biological Activity of trans-Tiliroside Derivatives as Potent Anti-Diabetic Agents - MDPI. (URL: )
- Novel routes to either racemic or enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)
- [Synthesis, analgesic activity and structure-activity relationship of 4-N-propionyl analogs of cis-3-methyl fentanyl] - PubMed. (URL: )
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (URL: )
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH. (URL: )
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sci-hub.box [sci-hub.box]
- 11. Effect of the 3- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. N-Substituted cis-4a-(3-Hydroxyphenyl)-8a-methyloctahydroisoquinolines Are Opioid Receptor Pure Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Design, Synthesis, and Evaluation of trans-4-Methylpyrrolidin-3-ol Structural Analogs for Drug Discovery
Executive Summary
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its non-planar, flexible conformation allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets. This guide focuses on a specific, valuable building block: trans-4-Methylpyrrolidin-3-ol hydrochloride . We provide an in-depth exploration of its structural analogs, offering a technical narrative for researchers, chemists, and drug development professionals. This document moves beyond simple protocols to elucidate the strategic rationale behind analog design, detailing robust synthetic methodologies, and outlining systematic evaluation workflows. Our approach is grounded in established structure-activity relationship (SAR) principles and modern medicinal chemistry tactics, including bioisosteric replacement, to empower research teams in their quest for novel therapeutics.
The Pyrrolidin-3-ol Scaffold: A Privileged Core
The trans-4-Methylpyrrolidin-3-ol moiety is a chiral building block that presents a trifecta of opportunities for chemical modification: the secondary amine, the hydroxyl group, and the methyl-bearing carbon.[4] This inherent versatility, combined with the pyrrolidine ring's favorable physicochemical properties, makes it an attractive starting point for library synthesis in drug discovery.
The basic nitrogen atom, a common feature of the pyrrolidine scaffold, is nucleophilic and serves as a critical anchor for substitution; in fact, 92% of all FDA-approved drugs containing this ring are substituted at the N-1 position.[5] The stereochemistry of the substituents at the C-3 and C-4 positions is paramount, as the cis or trans orientation can dramatically alter the binding mode and pharmacological effect of the final compound.[5]
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Compound Name | trans-4-Methylpyrrolidin-3-ol HCl | [6] |
| CAS Number | 265108-42-7 | [6] |
| Molecular Formula | C₅H₁₂ClNO | [6] |
| Molecular Weight | 137.61 g/mol | [6] |
| Stereochemistry | Trans configuration | [7] |
| Key Functional Groups | Secondary Amine, Secondary Alcohol | [4] |
Principles of Analog Design: From SAR to Bioisosterism
The design of effective analogs is a hypothesis-driven process. By systematically modifying the core scaffold, researchers can probe the chemical space around a biological target to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Structure-Activity Relationship (SAR) Insights
Decades of research have provided key insights into how substitutions on the pyrrolidine ring influence biological activity.
-
N-1 Substitution: The nitrogen atom is the most common site for modification. Introducing alkyl, aryl, or acyl groups can modulate basicity, lipophilicity, and introduce new vectors for interacting with the target protein. For example, in the development of VLA-4 antagonists, complex acyl groups were attached to the pyrrolidine nitrogen to achieve high potency.[8]
-
C-3 (Hydroxyl) Modification: The hydroxyl group is a key hydrogen bond donor and acceptor. It can be alkylated to form ethers, esterified, or replaced with other functional groups like amines or fluorines to fine-tune binding interactions or block metabolic oxidation.
-
C-4 (Methyl) Modification: Altering the C-4 substituent directly impacts the steric profile of the molecule. Replacing the methyl group with larger alkyl chains, cycloalkyl rings, or aryl groups can enhance van der Waals interactions or provide access to deeper hydrophobic pockets in a binding site.[9][10] The trans stereochemistry of this position relative to the C-3 hydroxyl group is often critical for maintaining the desired pharmacological profile.[5]
Bioisosteric Replacement Strategies
Bioisosterism—the replacement of a functional group with another that retains similar physical or chemical properties—is a powerful strategy to overcome liabilities such as metabolic instability, toxicity, or poor pharmacokinetics.[11]
Table 2: Potential Bioisosteric Replacements for the Pyrrolidin-3-ol Scaffold
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Phenyl Ring | Bicyclo[1.1.1]pentane | Reduces lipophilicity, improves solubility, escapes planarity.[12] |
| Hydroxyl (-OH) | Amine (-NH₂), Thiol (-SH) | Alters hydrogen bonding capacity and pKa. |
| Methyl (-CH₃) | Ethyl (-CH₂CH₃), Fluoro (-F) | Probes steric limits, modulates metabolic stability. |
| Pyrrolidine Ring | Piperidine, Morpholine, Azetidine | Modifies ring pucker, basicity, and solubility.[13][14] |
The following diagram illustrates the primary points of diversification on the trans-4-Methylpyrrolidin-3-ol scaffold.
Caption: Key diversification points on the core scaffold.
Synthetic Strategies and Methodologies
Robust and scalable synthetic routes are essential for generating analog libraries. The protocols described below are designed to be self-validating, incorporating in-process controls and clear characterization endpoints.
Workflow: General Analog Synthesis
The following workflow outlines a generalized path from the starting material to a diverse library of final compounds.
Caption: General workflow for analog synthesis.
Protocol 1: Synthesis of N-Substituted Analogs via Reductive Amination
This protocol describes the methylation of a generic pyrrolidin-3-ol, a reaction analogous to the synthesis of many N-alkylated derivatives.[15]
Objective: To introduce an alkyl group at the N-1 position.
Rationale: Reductive amination is a highly reliable and versatile method for forming C-N bonds. The use of a metal catalyst like platinum or palladium on carbon allows the reaction to proceed under mild hydrogen pressure and temperature, preserving other functional groups.[15] Using paraformaldehyde as the carbonyl source is a practical choice for introducing a methyl group.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the starting pyrrolidin-3-ol (1.0 eq) in methanol, add 93% paraformaldehyde (1.05 - 5.0 eq).
-
Catalyst Addition: Add 5% Platinum on Carbon catalyst (approx. 2.5 wt% of the starting amine).
-
Hydrogenation: Place the reaction mixture in a pressure vessel. Pressurize with hydrogen gas to 0.4-0.5 MPa.
-
Reaction Monitoring: Stir the reaction at 20°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting oil can be further purified by vacuum distillation or column chromatography to yield the N-methylated product.
-
Characterization: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Characterization and Evaluation of Analogs
Once synthesized, each analog must undergo rigorous characterization to confirm its identity and purity, followed by a cascade of assays to determine its biological activity and drug-like properties.
Structural and Physicochemical Characterization
-
Structural Elucidation: Standard spectroscopic methods are employed. ¹H and ¹³C NMR confirm the covalent structure and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) verifies the elemental composition.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine purity, which should typically exceed 95% for compounds progressing to biological assays.
-
Physicochemical Profiling: Key parameters like solubility (kinetic and thermodynamic), lipophilicity (LogP/LogD), and pKa are measured experimentally. These properties are critical predictors of a compound's pharmacokinetic behavior.
Biological Evaluation Cascade
A tiered approach to screening ensures that resources are focused on the most promising compounds.
-
Primary Target-Based Assay: An in vitro assay to measure the direct interaction of the analog with the intended biological target (e.g., enzyme inhibition IC₅₀ or receptor binding Ki).
-
Cellular Functional Assay: A cell-based assay to confirm that the compound engages the target in a physiological context and elicits the desired functional response (e.g., inhibition of cytokine release, modulation of a signaling pathway).
-
Selectivity Profiling: Screening against a panel of related off-targets (e.g., other kinases, receptors) to ensure the compound's activity is specific, minimizing the risk of side effects.
-
ADME/Tox Profiling: In vitro assays to assess metabolic stability (e.g., using liver microsomes), cell permeability (e.g., Caco-2 assay), and potential cytotoxicity.
-
In Vivo Efficacy Studies: The most promising candidates are advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety profile.
Conclusion and Future Outlook
The trans-4-Methylpyrrolidin-3-ol scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its inherent "drug-likeness" and synthetic tractability allow for the creation of large, diverse chemical libraries. By integrating rational design principles based on SAR with modern synthetic methodologies, researchers can efficiently navigate the chemical space defined by this scaffold. Future efforts will likely focus on exploring more complex and novel substitutions, including the use of non-classical bioisosteres and the incorporation of the scaffold into more sophisticated molecular architectures like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. This systematic and knowledge-based approach to analog development is crucial for translating a promising chemical starting point into a clinically successful drug candidate.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available at: [Link]
-
Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Available at: [Link]
-
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]
-
Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 47. Available at: [Link]
-
Pardeshi S. D., et al. (2017). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. ResearchGate. Available at: [Link]
-
Hu, Y., et al. (2012). Large-scale exploration of bioisosteric replacements on the basis of matched molecular pairs. Journal of Computer-Aided Molecular Design, 26(10), 1167-1176. Available at: [Link]
-
Stumpfe, D., & Bajorath, J. (2012). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 52(4), 1146-1151. Available at: [Link]
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
American Chemical Society. (n.d.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. American Chemical Society. Available at: [Link]
-
Evans, G. B., et al. (2003). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron: Asymmetry, 14(18), 2799-2804. Available at: [Link]
-
MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]
-
Clitherow, J. W., et al. (1998). Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo. Bioorganic & Medicinal Chemistry Letters, 8(3), 243-248. Available at: [Link]
-
Okumura, N., et al. (2009). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 52(24), 7974-7992. Available at: [Link]
- Google Patents. (2019). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents.
- Google Patents. (1988). EP0269258A2 - Process for the preparation of a pyrrolidinol compound. Google Patents.
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. baranlab.org [baranlab.org]
- 13. ovid.com [ovid.com]
- 14. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
A Technical Guide to the Discovery and History of Substituted Pyrrolidinols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, appearing in numerous natural products, bioactive molecules, and FDA-approved drugs.[1][2][3][4] The introduction of a hydroxyl group to this scaffold, creating substituted pyrrolidinols, further enhances its structural and functional diversity, providing a versatile platform for the development of novel therapeutics. This in-depth technical guide explores the discovery and historical evolution of substituted pyrrolidinols, tracing their origins from the chiral pool to the development of sophisticated asymmetric synthetic methodologies. We will delve into the causality behind key experimental choices, provide detailed protocols for seminal synthetic transformations, and illuminate the critical role these compounds play in modern drug discovery.
Introduction: The Privileged Scaffold
The significance of the pyrrolidine nucleus in pharmaceutical sciences is well-established.[1][5] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, a crucial attribute for achieving high-affinity and selective interactions with biological targets.[1][6] The nitrogen atom imparts basicity and can act as a hydrogen bond donor or acceptor, further contributing to its drug-like properties.[1][5] Consequently, the pyrrolidine scaffold is a key component in drugs targeting a wide array of diseases, including cancer, diabetes, and central nervous system disorders.[1][6]
Substituted pyrrolidinols, which incorporate one or more hydroxyl groups onto the pyrrolidine ring, represent a particularly valuable subclass. The hydroxyl group can participate in key hydrogen bonding interactions within a protein's active site, enhance aqueous solubility, and serve as a handle for further functionalization. Polyhydroxylated pyrrolidinols, often referred to as aza-sugars, can mimic the transition state of carbohydrate processing enzymes, making them attractive candidates for the treatment of metabolic diseases and cancer.[1]
This guide will navigate the historical landscape of substituted pyrrolidinols, from their early discovery to their current prominence in drug development.
Early Discoveries: Leveraging the Chiral Pool
The initial forays into the world of substituted pyrrolidinols were intrinsically linked to the "chiral pool," utilizing naturally occurring, enantiomerically pure starting materials. The amino acid L-proline, with its inherent pyrrolidine ring and defined stereochemistry, served as a logical and cost-effective starting point.
Prolinol: The Archetypal Pyrrolidinol
(S)-Prolinol, or (S)-2-pyrrolidinemethanol, is a chiral amino alcohol that stands as a foundational building block in the synthesis of more complex substituted pyrrolidinols.[7][8] Its preparation is a classic example of leveraging the chiral pool.
Historical Context: The reduction of carboxylic acids and their derivatives to alcohols is a fundamental transformation in organic synthesis. The advent of powerful reducing agents like lithium aluminum hydride (LiAlH₄) in the mid-20th century provided a straightforward method to access prolinol from proline.[7][9]
Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline
This protocol describes the reduction of L-proline to (S)-prolinol using lithium aluminum hydride, a common and historically significant method.[7][9]
Materials:
-
L-Proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A solution of L-proline in anhydrous THF is slowly added to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then refluxed for several hours to ensure complete reduction.
-
After cooling to 0 °C, the reaction is quenched by the sequential and careful addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol.
-
Purification can be achieved by distillation under reduced pressure.
Causality of Experimental Choices:
-
LiAlH₄: A powerful reducing agent necessary to reduce the carboxylic acid of proline to the primary alcohol of prolinol.
-
Anhydrous THF: Used as a solvent due to its ability to dissolve both the starting material and the reducing agent, and its inertness under the reaction conditions. The anhydrous condition is critical as LiAlH₄ reacts violently with water.
-
Inert Atmosphere: Prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
Controlled Quenching: The sequential addition of water and NaOH solution is a standard workup procedure for LiAlH₄ reductions (Fieser workup), designed to safely quench the excess reagent and precipitate the aluminum salts in a filterable form.
The Prolinol Scaffold: A Gateway to Diversity
The availability of enantiomerically pure prolinol opened the door to a vast array of substituted pyrrolidinols. It has been extensively used as a chiral ligand, catalyst, and auxiliary in a multitude of chemical reactions, including the Hajos–Parrish–Eder–Sauer–Wiechert reaction, Baylis–Hillman reaction, and Michael additions.[7][8] This versatility cemented its importance in asymmetric synthesis.
The Rise of Asymmetric Synthesis: Beyond the Chiral Pool
While the chiral pool provided a valuable starting point, the desire for greater structural diversity and access to unnatural enantiomers spurred the development of de novo asymmetric synthetic methods. These approaches build the chiral pyrrolidinol scaffold from achiral or racemic precursors, with stereochemistry being introduced through the use of chiral catalysts or reagents.
Sharpless Asymmetric Epoxidation: A Paradigm Shift
The development of the Sharpless asymmetric epoxidation in 1980 was a landmark achievement in organic synthesis, earning K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry.[10] This reaction provides a highly enantioselective method for the synthesis of 2,3-epoxyalcohols from allylic alcohols, which are versatile intermediates for the synthesis of a wide range of compounds, including substituted pyrrolidinols.[10][11]
The power of this methodology in constructing polyhydroxylated pyrrolidines is exemplified by the synthesis of glycosidase inhibitors.[12] The strategy involves the Sharpless epoxidation of an unsaturated epoxy alcohol, followed by a regioselective ring-opening with an amine and subsequent ring-closing metathesis.[12]
Experimental Workflow: Synthesis of a Dehydropyrrole Derivative via Sharpless Epoxidation
Caption: Key steps in the synthesis of a dehydropyrrole intermediate.
Causality of Experimental Choices:
-
Sharpless Asymmetric Epoxidation: This is the key stereochemistry-defining step, allowing for the creation of a chiral epoxide with high enantiomeric excess.[10][12]
-
Regioselective Ring Opening: The use of a titanium(IV) isopropoxide catalyst directs the nucleophilic attack of the allyl amine to the C-3 position of the epoxide, ensuring the desired regiochemistry of the resulting amino diol.[12]
-
Boc Protection: The protection of the secondary amine as a tert-butyloxycarbonyl (Boc) carbamate prevents unwanted side reactions in subsequent steps and facilitates purification.
-
Ring-Closing Metathesis (RCM): A powerful carbon-carbon bond-forming reaction that efficiently constructs the five-membered pyrrolidine ring.
Other Asymmetric Methodologies
Beyond the Sharpless epoxidation, a plethora of other asymmetric methods have been developed for the synthesis of substituted pyrrolidinols. These include:
-
Asymmetric [3+2] Cycloadditions: The reaction of azomethine ylides with electron-deficient alkenes is a powerful tool for constructing the pyrrolidine ring with control over multiple stereocenters.[3]
-
Palladium-Catalyzed Hydroarylation: This method allows for the direct introduction of aryl groups at the 3-position of the pyrrolidine ring from pyrroline precursors.[13][14][15]
-
Asymmetric Multi-component Reactions: These reactions allow for the construction of highly substituted pyrrolidines in a single step from multiple starting materials, offering high efficiency and atom economy.[16]
Substituted Pyrrolidinols in Drug Discovery: A Modern Perspective
The versatility of the substituted pyrrolidinol scaffold has made it a privileged motif in modern drug discovery.[1][3][4][6] The ability to precisely control the stereochemistry and substitution pattern allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
Case Studies: The Impact of Substituted Pyrrolidinols
-
Antidiabetic Agents: Polyhydroxylated pyrrolidinols have been developed as potent inhibitors of α-glucosidase and aldose reductase, enzymes implicated in the pathology of diabetes.[1]
-
Anticancer Agents: The pyrrolidine scaffold is present in numerous anticancer agents.[1][17][18] For example, certain thiophene-containing pyrrolidine derivatives have shown promising activity against MCF-7 and HeLa cancer cell lines.[1]
-
Central Nervous System (CNS) Disorders: The ability of the pyrrolidine ring to adopt specific conformations makes it suitable for targeting CNS receptors. For instance, cis-3,4-diphenylpyrrolidine derivatives have been developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a target for autoimmune diseases.[1]
-
PI3K Delta Inhibitors: Chiral pyrrolidineoxy-substituted heteroaromatics have been discovered as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a promising target for inflammatory diseases.[19]
Structure-Activity Relationships (SAR)
Systematic studies of the structure-activity relationships of substituted pyrrolidinols have yielded valuable insights for drug design. Key findings include:
-
Stereochemistry is Crucial: The spatial orientation of substituents on the pyrrolidine ring can have a profound impact on biological activity due to the enantioselective nature of protein binding.[1][6]
-
Substitution Patterns Dictate Selectivity: The position and nature of substituents can be modulated to achieve selectivity for a particular biological target. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position and meta-substituted groups on another aromatic ring improved biological activity.[1]
-
N-Substitution Influences Properties: The nitrogen atom of the pyrrolidine ring is a common site for substitution, with a significant percentage of FDA-approved pyrrolidine drugs being N-substituted.[1] This position can be used to modulate basicity, lipophilicity, and other physicochemical properties.
Quantitative Data Summary: IC₅₀ Values of Selected Pyrrolidine Derivatives
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| Thiophen-containing pyrrolidine 37e | MCF-7 | 17 | [1] |
| Thiophen-containing pyrrolidine 37e | HeLa | 19 | [1] |
| Dibromo-substituted oxindole 43c | HepG2 | 5.00 ± 0.66 | [17] |
| Dibromo-substituted oxindole 43c | MCF-7 | 4.00 ± 0.29 | [17] |
| Dibromo-substituted oxindole 43c | HCT-116 | 2.80 ± 0.20 | [17] |
Future Directions
The field of substituted pyrrolidinols continues to evolve, driven by the ongoing need for novel therapeutics with improved efficacy and safety profiles. Future research is likely to focus on:
-
Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and sustainable methods for the synthesis of substituted pyrrolidinols will remain a key area of research. This includes the development of novel catalytic systems and the exploration of new reaction pathways.
-
Expansion of Chemical Space: The synthesis and biological evaluation of novel pyrrolidinol derivatives with diverse substitution patterns will continue to expand the accessible chemical space for drug discovery.
-
Application in New Therapeutic Areas: The unique properties of the substituted pyrrolidinol scaffold will undoubtedly lead to its application in the treatment of a wider range of diseases.
Conclusion
The journey of substituted pyrrolidinols, from their humble beginnings in the chiral pool to their current status as a privileged scaffold in drug discovery, is a testament to the power of organic synthesis. The development of sophisticated asymmetric methodologies has provided chemists with the tools to design and create a vast array of these valuable molecules with exquisite control over their three-dimensional structure. As our understanding of the molecular basis of disease continues to grow, so too will the importance of substituted pyrrolidinols in the development of the next generation of medicines.
References
-
Prolinol - Wikipedia. Available from: [Link]
-
Prolinol - Grokipedia. Available from: [Link]
- Enantioselective synthesis of hydroxylated pyrrolidines via Sharpless epoxidation and olefin metathesis. Tetrahedron: Asymmetry. 2007;18(2):149-154.
- Greco, C., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4936.
- Vitale, C., et al. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. 2022;55(15):2124-2137.
- Olenev, A.V., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(19):6619.
- Dalpozzo, R., et al.
- Doulcet, J., et al.
- Reddy, P.V.N., et al. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters. 2011;13(20):5584-5587.
-
L-Prolinol (CAS 23356-96-9): A Versatile Amino Alcohol for Diverse Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
- Doulcet, J., et al. (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
- Greco, C., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. 2021.
-
Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. Available from: [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available from: [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. Available from: [Link]
- Yus, M., et al. A New and Direct Synthesis of 2-Substituted Pyrrolidines. Organic Chemistry Portal. 2001.
- Doulcet, J., et al.
- Synthesis of New Optically Active 2-Pyrrolidinones. PMC. 2010.
- Greco, C., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Gümüş, M.H., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. 2023;14:1239658.
- Hoegenauer, K., et al. Discovery of novel pyrrolidineoxy-substituted heteroaromatics as potent and selective PI3K delta inhibitors with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters. 2016;26(23):5657-5662.
- C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour! Life Chemicals. 2020.
- Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol. Organic Process Research & Development. 2023;27(5):945-950.
-
Synthesis of 2-substituted pyrrolidine derivatives. ResearchGate. Available from: [Link]
- Gümüş, M.H., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. 2023.
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]
- (PDF) Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Synthesis of substituted pyrrolidines. DiVA portal. 2017.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
-
Sharpless epoxidation - Wikipedia. Available from: [Link]
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. 2024.
-
-
Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. Available from: [Link]
-
-
Applications of Sharpless asymmetric epoxidation in total synthesis. Moodle@Units. Available from: [Link]
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of N
-
Organic Syntheses Procedure. Available from: [Link]
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. 2022;8(6):835-842.
-
Pyrrolidine - Wikipedia. Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolinol - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. mdpi.com [mdpi.com]
- 10. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. ursa.cat [ursa.cat]
- 13. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of novel pyrrolidineoxy-substituted heteroaromatics as potent and selective PI3K delta inhibitors with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Strategic Deployment of trans-4-Methylpyrrolidin-3-ol Hydrochloride in Contemporary Drug Discovery
Abstract
The pyrrolidine ring is a privileged heterocyclic scaffold, forming the structural core of numerous FDA-approved pharmaceuticals.[1] Its non-planar, sp³-rich geometry allows for the precise spatial arrangement of substituents, enabling sophisticated exploration of pharmacophore space and optimization of drug-like properties.[2] This guide provides an in-depth technical overview of trans-4-Methylpyrrolidin-3-ol hydrochloride , a versatile chiral building block for medicinal chemistry. We will explore its strategic value, detailing its role in the design of targeted therapies, with a specific focus on Janus Kinase (JAK) inhibitors. This document provides field-proven experimental protocols for its incorporation into lead compounds and discusses the underlying chemical and biological principles that make it a valuable tool for researchers in drug development.
Introduction: The Value Proposition of a Substituted Pyrrolidine Scaffold
In the landscape of medicinal chemistry, moving beyond flat, aromatic systems is critical for developing novel drugs with improved selectivity and physicochemical profiles. The pyrrolidine scaffold offers a robust three-dimensional framework that can enhance aqueous solubility and introduce specific stereochemical features crucial for target engagement.[3]
The subject of this guide, This compound , offers a unique combination of structural features:
-
The Pyrrolidine Core: A saturated five-membered nitrogen heterocycle that provides a rigid, non-planar backbone.
-
The Secondary Amine: A key reactive handle (pKa ~9-10) that serves as a nucleophile or a hydrogen bond donor. It is the primary point for synthetic elaboration, allowing the scaffold to be integrated into a larger molecule.
-
The trans-Stereochemistry: The fixed trans relationship between the C3-hydroxyl and C4-methyl groups dictates a specific conformational preference. This pre-organized geometry reduces the entropic penalty upon binding to a target protein and allows for precise probing of stereo-specific interactions within a binding pocket.
-
The Hydroxyl Group: A versatile functional group that can act as a critical hydrogen bond donor or acceptor, significantly influencing target affinity and selectivity.
-
The Methyl Group: Provides a small lipophilic contact point and can enhance metabolic stability by blocking potential sites of oxidation.
-
The Hydrochloride Salt: Ensures the compound is a stable, crystalline solid with improved solubility in polar solvents, facilitating handling and formulation for synthetic reactions.[4]
Physicochemical & Structural Data
A comprehensive understanding of a building block's properties is essential for its effective use in synthesis and computational modeling.
| Property | Value | Source / Comment |
| IUPAC Name | (3R,4R)-4-methylpyrrolidin-3-ol;hydrochloride (representative enantiomer) | Based on standard nomenclature. |
| Molecular Formula | C₅H₁₂ClNO | - |
| Molecular Weight | 137.61 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | General observation from chemical suppliers. |
| Hydrogen Bond Donors | 2 (hydroxyl, ammonium) | Computed. Crucial for interactions with protein active sites. |
| Hydrogen Bond Acceptors | 1 (hydroxyl oxygen) | Computed. The nitrogen is protonated in the salt form. |
| Polar Surface Area | 32.3 Ų | Estimated based on related structures like trans-4-Methylpiperidin-3-ol.[5] Influences cell permeability and solubility. |
| Storage Conditions | Store at 2-8 °C, desiccated | Standard for hydrophilic, amine-containing compounds. |
Application Focus: A Key Building Block for Janus Kinase (JAK) Inhibitors
A prominent application for substituted pyrrolidines is in the development of inhibitors for the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2).[1] These enzymes are central to the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[6] Dysregulation of this pathway is implicated in numerous autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][5]
The JAK-STAT Signaling Pathway and Point of Inhibition
The JAK-STAT pathway provides a direct route for transmitting a signal from a cell-surface receptor to the nucleus to modulate gene expression.[5] Small-molecule JAK inhibitors are ATP-competitive, binding to the kinase domain of JAK enzymes and preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6] This blockade of STAT activation prevents their dimerization and translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
The diagram below illustrates the canonical JAK-STAT pathway and the mechanism of action for a typical JAK inhibitor.
Rationale for Using trans-4-Methylpyrrolidin-3-ol
Many first-generation JAK inhibitors, while effective, showed a lack of selectivity across the four JAK isoforms, leading to side effects.[7] Second-generation inhibitors aim for improved selectivity, which is often achieved by exploiting subtle differences in the ATP-binding pocket and adjacent solvent-front regions. This is where a precisely functionalized scaffold like trans-4-Methylpyrrolidin-3-ol becomes invaluable.
When incorporated into a JAK inhibitor, the pyrrolidine ring can:
-
Serve as a Solvent-Front Moiety: The hydroxyl group can form a key hydrogen bond with residues at the edge of the binding site (e.g., backbone amides or acidic side chains), anchoring the inhibitor and enhancing potency.
-
Provide a 3D Vector: The non-planar ring projects substituents into space in a defined manner. The trans-methyl group can occupy a small hydrophobic pocket, displacing unfavorable water molecules and improving binding affinity.
-
Enhance Physicochemical Properties: As a polar, low-molecular-weight fragment, it can improve the overall solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final compound.
Experimental Protocols & Methodologies
The primary synthetic utility of this compound is its function as a nucleophilic building block. The secondary amine can be readily functionalized via N-alkylation or N-acylation. Below is a representative, field-proven protocol for coupling the pyrrolidine to a core heterocyclic scaffold, a common strategy in the synthesis of kinase inhibitors.
Workflow for Incorporating the Pyrrolidine Scaffold
The logical flow for utilizing this building block involves deprotonation of the amine hydrochloride followed by a nucleophilic substitution or coupling reaction.
Protocol: N-Alkylation via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the coupling of trans-4-Methylpyrrolidin-3-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a core scaffold present in many JAK inhibitors.
Objective: To synthesize 7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(trans-4-methylpyrrolidin-3-ol).
Materials:
-
This compound (1.0 eq)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Causality Note: Anhydrous K₂CO₃ acts as the base to neutralize the hydrochloride salt and deprotonate the resulting free amine, generating the active nucleophile in situ. A stoichiometric excess is used to drive the reaction to completion.
-
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to create a suspension (concentration typically 0.1-0.5 M).
-
Addition of Electrophile: Add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) to the stirring suspension.
-
Causality Note: The electron-deficient pyrimidine ring is activated towards nucleophilic aromatic substitution. The chlorine atom is a good leaving group.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as the mobile phase) until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Self-Validation: The brine wash is a critical step. If an emulsion forms, it indicates incomplete removal of DMF. Additional brine washes may be necessary.
-
-
Purification: a. Dry the combined organic layer over anhydrous Na₂SO₄. b. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. c. Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 15% MeOH) to isolate the pure product.
Conclusion and Future Outlook
This compound is a high-value building block for modern drug discovery programs. Its well-defined stereochemistry and versatile functional handles allow for the rational design of potent and selective inhibitors for challenging targets like the JAK family of kinases. The protocols and workflows detailed herein provide a robust starting point for researchers seeking to leverage this scaffold's advantageous properties. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of such chiral building blocks will remain a cornerstone of successful medicinal chemistry campaigns.
References
-
Mancini, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]
-
Odinokov, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]
-
Choy, K., et al. (2018). Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor. RSCB PDB. Available from: [Link]
-
Vitale, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]
-
Xin, Y., et al. (2023). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology. Available from: [Link]
-
PubChem. Peficitinib. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Janus kinase inhibitor. Available from: [Link]
-
Shi, J., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. Available from: [Link]
-
Al-Salama, Z. T. (2019). Peficitinib: First Global Approval. Drugs. Available from: [Link]
-
PubChem. trans-4-Methylpiperidin-3-ol hydrochloride. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. This compound | Chemrio [chemrio.com]
- 3. fishersci.com [fishersci.com]
- 4. PubChemLite - Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]
- 5. trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-3-Methyl-4-(trifluoromethyl) pyrrolidine HCl | C12H22Cl2F6N2 | CID 176472200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: The Strategic Use of trans-4-Methylpyrrolidin-3-ol Hydrochloride in the Synthesis of Novel CNS Drug Candidates
For: Researchers, medicinal chemists, and drug development professionals in neuroscience.
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Neuroscience
The pyrrolidine ring is a five-membered nitrogen heterocycle that has garnered significant attention in medicinal chemistry. Its non-planar, saturated sp3-hybridized nature allows for a three-dimensional exploration of pharmacophore space, which is often crucial for achieving high affinity and selectivity for biological targets.[1] This structural feature makes the pyrrolidine scaffold a "privileged structure" in the design of novel therapeutics, particularly for complex targets within the central nervous system (CNS).[1]
Derivatives of the pyrrolidine core have been successfully developed into drugs for a range of neurological and psychiatric conditions, including epilepsy and Alzheimer's disease.[2][3] Their ability to present substituents in well-defined spatial orientations allows for precise interactions with receptor binding pockets and enzyme active sites.
This document provides a technical guide on the utility of trans-4-Methylpyrrolidin-3-ol hydrochloride , a chiral building block, in the rational design and synthesis of next-generation CNS-active compounds. While direct neurobiological activity of this specific compound is not extensively documented in peer-reviewed literature, its structural attributes make it a valuable starting material for creating diverse chemical libraries aimed at various neurological targets.[4]
Compound Profile: this compound
This compound is a hydrochloride salt of a substituted pyrrolidinol. Its key features for synthetic chemistry include:
-
A defined stereochemistry (trans configuration) which allows for stereoselective synthesis.
-
Two key functional groups: a secondary amine and a hydroxyl group, which can be selectively modified.[4]
-
A methyl group that provides a simple lipophilic feature and can influence binding to target proteins.
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO |
| IUPAC Name | This compound |
| Key Functional Groups | Secondary Amine, Secondary Alcohol |
| Primary Application | Chiral building block for pharmaceutical synthesis[4] |
Strategic Applications in Neuroscience Drug Discovery
The true potential of this compound lies in its role as a versatile scaffold for derivatization.[4] Its hydroxyl and amine functionalities are ideal anchor points for introducing a variety of pharmacophoric elements to target specific CNS pathways.
Potential Therapeutic Targets & Rationale
Based on the activities of analogous pyrrolidine structures, derivatives of this compound could be synthesized to target:
-
G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs target GPCRs. For instance, trans-4-methyl-3-imidazoyl pyrrolidine has been identified as a potent and selective histamine H3 receptor agonist.[5] The H3 receptor is a key target for cognitive disorders. Similarly, derivatives have been synthesized as ligands for the melanocortin-4 receptor (MC4R), which is involved in energy homeostasis and could be relevant for obesity-related neurological conditions.[6]
-
Enzyme Inhibition: The pyrrolidine scaffold can mimic transition states of enzymatic reactions. Polyhydroxylated pyrrolidines, for example, are known inhibitors of glycosidases and aldose reductase, enzymes implicated in metabolic and neurological complications of diabetes.[1] The hydroxyl group on the scaffold can be crucial for interacting with active site residues.
-
Ion Channels & Transporters: The charged amine at physiological pH can be a key interaction point for ion channels and neurotransmitter transporters. Derivatives of pyrrolidine carboxylic acids are explored for their ability to modulate neurotransmitter systems.[7][8]
Synthetic Workflow & Protocols
The general workflow for utilizing this compound involves a series of synthetic transformations to build molecular complexity and introduce desired pharmacophores.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
Application Notes: trans-4-Methylpyrrolidin-3-ol Hydrochloride as a Versatile Chiral Building Block
Introduction: The Strategic Value of Chiral Pyrrolidine Scaffolds in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the demand for molecules with high three-dimensional complexity is insatiable. The rationale is clear: biological targets are chiral, and achieving therapeutic efficacy while minimizing off-target effects necessitates a precise stereochemical handshake between a drug molecule and its receptor.[] Saturated nitrogen heterocycles, particularly the pyrrolidine ring system, have emerged as "privileged scaffolds" in medicinal chemistry.[2] Their non-planar, sp³-rich nature allows for a thorough exploration of pharmacophore space, a critical factor in designing novel therapeutic agents.[2]
Among the vast arsenal of chiral building blocks, trans-4-Methylpyrrolidin-3-ol and its hydrochloride salt represent a particularly strategic asset for drug development professionals. This molecule elegantly combines several desirable features: a defined stereochemistry, two orthogonal functional groups (a secondary amine and a secondary alcohol), and a methyl substituent that can impart specific steric and conformational constraints. These attributes make it an exceptionally versatile intermediate for the asymmetric synthesis of complex bioactive molecules, from enzyme inhibitors to central nervous system agents.[3][4] The hydrochloride salt form enhances stability and solubility, simplifying handling and formulation in various reaction conditions.[5]
This guide provides an in-depth exploration of trans-4-Methylpyrrolidin-3-ol hydrochloride, offering detailed protocols, mechanistic insights, and application-focused data to empower researchers in leveraging its full synthetic potential.
Physicochemical and Structural Properties
A comprehensive understanding of a building block's fundamental properties is paramount for its effective application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₅H₁₂ClNO | Chemrio[6] |
| Molecular Weight | 137.61 g/mol | N/A |
| CAS Number | 265108-42-7 | MySkinRecipes[4] |
| Appearance | Solid | Sigma-Aldrich[7] |
| Chirality | Contains two stereocenters | N/A |
| Functional Groups | Secondary Amine, Secondary Alcohol | MySkinRecipes[4] |
| Salt Form | Hydrochloride | Chem-Impex[5] |
The presence of both a nucleophilic secondary amine and a hydroxyl group allows for sequential and selective functionalization, a core principle in building molecular complexity. The trans relationship between the methyl and hydroxyl groups provides a rigid conformational bias that can be exploited to control the stereochemical outcome of subsequent reactions.
Core Application: Regioselective N-Alkylation
One of the most fundamental and powerful transformations involving this compound is the N-alkylation of the pyrrolidine nitrogen. This reaction serves as a linchpin in connecting the chiral scaffold to other parts of a target molecule. The following protocol provides a robust, field-proven methodology for this key transformation, with explanations grounded in established mechanistic principles.
Protocol: Base-Mediated N-Alkylation of trans-4-Methylpyrrolidin-3-ol with an Electrophilic Partner
This protocol details the N-alkylation of the pyrrolidine scaffold using a generic alkyl halide (R-X) as the electrophile. The choice of base and solvent is critical for achieving high yield and preventing side reactions.
Materials and Reagents:
-
This compound
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and finely powdered potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M.
-
Inert Atmosphere: Flush the flask with argon or nitrogen and maintain a positive pressure throughout the reaction. This is crucial to prevent the absorption of atmospheric moisture, which can quench the reaction.
-
Addition of Electrophile: Slowly add the alkyl halide (1.1 eq) to the stirred suspension at room temperature. The reaction is often exothermic; for highly reactive electrophiles, an ice bath may be necessary to maintain control.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to drive the reaction to completion.[8] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic species) and brine (to remove residual water).[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-alkylated product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated trans-4-methylpyrrolidin-3-ol.[9][10]
Causality and Self-Validation:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to neutralize the hydrochloride salt and deprotonate the pyrrolidine nitrogen, forming the active nucleophile.[8] Its heterogeneous nature in acetonitrile can help temper reactivity and improve selectivity. Stronger bases like sodium hydride could potentially deprotonate the hydroxyl group, leading to undesired O-alkylation.
-
Solvent System: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction pathway.[11] Anhydrous conditions are critical as water can compete as a nucleophile.
-
Stoichiometry: A slight excess of the alkylating agent ensures complete consumption of the valuable chiral building block. A larger excess of the base is used to ensure complete neutralization and deprotonation.
-
Work-up Logic: The aqueous washes are designed to systematically remove inorganic salts and impurities, simplifying the final purification step. Drying the organic layer is essential before solvent removal to prevent contamination of the product with water.
Visualizing the N-Alkylation Workflow
Caption: General experimental workflow for the N-alkylation of trans-4-Methylpyrrolidin-3-ol.
Synthetic Applications in Drug Development
The true value of a chiral building block is demonstrated by its successful incorporation into biologically active molecules. The trans-4-methyl-3-hydroxypyrrolidine scaffold is a key component in a variety of drug candidates targeting diverse therapeutic areas.
Case Study: Incorporation into VLA-4 Antagonists for Inflammatory Diseases
Very Late Antigen-4 (VLA-4) is an integrin protein that plays a crucial role in cell adhesion processes associated with inflammation. Antagonists of VLA-4 are therefore promising therapeutic agents for autoimmune diseases like asthma.
In the development of potent and orally bioavailable VLA-4 antagonists, researchers identified a series of compounds where a substituted pyrrolidine ring was a critical pharmacophoric element.[12] One such lead compound, 14e , demonstrated potent activity and a significantly improved pharmacokinetic profile, eventually progressing to clinical trials.[12] The synthesis of this class of molecules relies on the strategic use of chiral pyrrolidine building blocks.
The synthetic approach involves coupling the chiral pyrrolidine core, which provides a specific 3D orientation for substituents, with other key fragments of the molecule. The methyl group on the pyrrolidine ring can serve to restrict conformational flexibility, potentially leading to a more favorable binding entropy and improved potency.
Illustrative Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway for a complex bioactive molecule, highlighting the central role of the N-alkylated trans-4-methylpyrrolidin-3-ol intermediate.
Caption: A generalized synthetic route to a bioactive molecule using the chiral building block.
Conclusion
This compound is a high-value, versatile chiral building block that provides a robust platform for the synthesis of complex, three-dimensional molecules. Its defined stereochemistry and orthogonal functional groups allow for predictable and controlled synthetic manipulations. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate this powerful tool into their synthetic programs, accelerating the discovery of next-generation therapeutics.
References
- Vertex AI Search. Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma.
- Vitale, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.
- Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.
- BOC Sciences. Precision Chiral Building Block Synthesis.
- Chem-Impex. (+/-)-trans-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochlor.
- National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
- MySkinRecipes. This compound.
- Chem-Impex. (+/-)-trans-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochlor.
- Benchchem. Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Chemrio. This compound.
- Various Authors. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate.
- American Chemical Society. N alkylation at sp3 Carbon Reagent Guide.
- Hashimoto, T., et al. (2009). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 52(24), 7974-92.
- Google Patents. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
- Google Patents. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
- ChemicalBook. 1-Methyl-3-pyrrolidinol synthesis.
- Lin, T-Y. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES... UNL Digital Commons.
- National Institutes of Health. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- Sigma-Aldrich. trans-4-Methoxy-3-pyrrolidinol hydrochloride.
- Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett.
- Google Patents. US4910320A - Process for preparing 3-pyrrolidinol.
- Benchchem. Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate.
- AiFChem. 2006333-41-9 | trans-4-Fluoropyrrolidin-3-ol hydrochloride.
- BLD Pharm. 2006333-41-9|trans-4-Fluoropyrrolidin-3-ol hydrochloride.
- ChemScene. 2006333-41-9 | trans-4-Fluoropyrrolidin-3-ol hydrochloride.
- PubChem. 1-Methyl-3-pyrrolidinol.
- National Institutes of Health. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine.
- SAGE Publications Inc. (2009). Synthesis and crystal structure of cis-4-azido-L-proline methyl ester hydrochloride. Journal of Chemical Research.
Sources
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | Chemrio [chemrio.com]
- 7. trans-4-Methoxy-3-pyrrolidinol hydrochloride Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 473298-19-0 [sigmaaldrich.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of trans-4-Methylpyrrolidin-3-ol in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. This guide focuses on a particularly valuable, yet underexplored derivative: trans-4-Methylpyrrolidin-3-ol. We will delve into the strategic advantages conferred by its specific stereochemistry, its applications in constructing potent and selective therapeutic agents, and provide detailed protocols for its synthesis and manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral building block in their discovery programs.
Introduction: The Significance of the trans-Substituted Pyrrolidine Scaffold
Saturated nitrogen heterocycles are cornerstones of drug design. The pyrrolidine nucleus, in particular, offers a unique combination of properties:
-
Three-Dimensional Complexity: Unlike flat aromatic rings, the puckered nature of the pyrrolidine ring allows for the precise positioning of functional groups in 3D space, which is critical for optimizing interactions within complex protein binding pockets.
-
Improved Physicochemical Properties: Incorporation of the pyrrolidine motif can enhance solubility, reduce metabolic liability, and fine-tune the pKa of the core nitrogen, all of which are crucial for developing orally bioavailable drugs.
-
Chiral Scaffolding: The stereocenters on the pyrrolidine ring provide a rigid framework for creating enantiomerically pure compounds, a key requirement for modern therapeutics to ensure target selectivity and minimize off-target effects.[2]
The trans-4-methyl-3-hydroxy substitution pattern of the title compound offers specific tactical advantages. The trans relationship between the methyl and hydroxyl groups creates a defined stereochemical and conformational landscape. This arrangement can be exploited to:
-
Establish Key Hydrogen Bonds: The hydroxyl group can act as a crucial hydrogen bond donor or acceptor.
-
Control Vectorial Exit Points: The methyl group can provide a steric anchor or a vector for further chemical elaboration, directing substituents into specific regions of a binding site.
-
Mimic Natural Substrates: The 1,2-amino alcohol-like feature is a common motif in natural products and can be used to mimic peptide backbones or other endogenous ligands.
The following sections will explore a concrete example of this scaffold in a clinical candidate and provide a detailed synthetic protocol to access this valuable building block.
Application Case Study: Histamine H3 Receptor Agonists
A compelling example of the utility of the trans-4-methylpyrrolidine scaffold is in the development of potent and selective histamine H3 receptor agonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for treating neurological and cognitive disorders.
Extensive structural modification of known histamine receptor ligands led to the discovery of trans-4-methyl-3-imidazoyl pyrrolidine as a highly potent and selective H3 agonist.[3] The (+) enantiomer, known as Sch 50971, demonstrated a significantly greater separation of H3 (agonist) and H1 (antagonist) activities in vivo compared to the standard H3 agonist, (R)-alpha-methylhistamine.[3]
Structure-Activity Relationship (SAR) Insights
The success of this molecule can be attributed to the specific arrangement of the pyrrolidine core:
-
The pyrrolidine nitrogen serves as the basic amine, crucial for interacting with the canonical aspartate residue in the histamine receptor binding pocket.
-
The imidazole ring mimics the endogenous ligand, histamine.
-
The trans-4-methyl group is hypothesized to provide a favorable steric interaction within a hydrophobic sub-pocket of the H3 receptor, enhancing both potency and selectivity over other histamine receptor subtypes.[3]
-
The 3-hydroxy group (in the parent alcohol) provides a synthetic handle for the introduction of the imidazole moiety and its position is critical for maintaining the correct orientation of the pharmacophore.
The high selectivity ratio of Sch 50971 underscores the importance of the rigid, stereochemically defined pyrrolidine scaffold in achieving receptor subtype selectivity.
Quantitative Data: Receptor Selectivity
| Compound | H3 Activity | H1 Activity | H3/H1 Selectivity Ratio |
| (+)-Sch 50971 | Potent Agonist | Weak Antagonist | >> 330 |
| (R)-alpha-methylhistamine | Standard Agonist | Antagonist | 17 |
Table 1: In vivo activity comparison highlighting the superior selectivity of the trans-4-methylpyrrolidine-based agonist. Data sourced from Bioorganic & Medicinal Chemistry Letters, 1998.[3]
Synthetic Protocols: Accessing the Chiral Scaffold
The stereocontrolled synthesis of trans-4-Methylpyrrolidin-3-ol is non-trivial but can be achieved through several elegant strategies. One of the most robust and scalable methods is the asymmetric 1,3-dipolar cycloaddition. This approach allows for the direct construction of the pyrrolidine ring with excellent control over the relative and absolute stereochemistry.[4][5]
Protocol: Asymmetric Synthesis via 1,3-Dipolar Cycloaddition
This protocol is adapted from established literature procedures and provides a reliable route to the (3R,4R)-enantiomer.[4][5]
Workflow Diagram:
Caption: Drug discovery workflow utilizing the title scaffold.
Conclusion
trans-4-Methylpyrrolidin-3-ol is a high-value chiral building block that offers medicinal chemists a robust scaffold to enforce specific three-dimensional conformations. Its successful application in the development of a highly selective histamine H3 receptor agonist validates its utility. By providing defined vectors for substituent placement and key hydrogen bonding interactions, this compound represents a strategic starting point for the design of novel therapeutics. The synthetic accessibility via methods such as asymmetric 1,3-dipolar cycloaddition ensures a reliable supply for discovery and development programs. It is our expert assessment that the thoughtful incorporation of this scaffold will continue to yield potent, selective, and druglike clinical candidates in the years to come.
References
-
Aslanian, R., et al. (1998). Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo. Bioorganic & Medicinal Chemistry Letters, 8(3), 243-8. Available at: [Link]
-
Galaverna, G., et al. (2001). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron: Asymmetry, 12(1), 129-132. Available at: [Link]
- Fang, C., et al. (2019). Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. Google Patents, US20190233440A1.
-
Pellissier, H. (2016). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 21(12), 1648. Available at: [Link]
- GABA, S.A. (2005). Trans pyrrolidinyl derivatives and their pharmaceutical use. Google Patents, WO2005118533A1.
-
Babu, B. G., et al. (2008). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 12(6), 1134–1138. Available at: [Link]
-
Jernigan, M. D., et al. (2012). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Medicinal Chemistry Letters, 3(10), 853–857. Available at: [Link]
-
Karlsson, S., & Högberg, T. (2001). Asymmetric 1,3-Dipolar Cycloadditions to Chiral Acrylamides. A Stereoselective Route to 3,4-Disubstituted Pyrrolidines. Organic Letters, 3(24), 3979–3982. Available at: [Link]
-
Chinchilla, R., et al. (2011). Synthesis of a New Chiral Pyrrolidine. Molecules, 16(2), 1501–1508. Available at: [Link]
- Cox, D., et al. (2012). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. Google Patents, US8247415B2.
-
Maleev, V. I., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6683. Available at: [Link]
- Biftu, T., et al. (2005). Pyrrolidinone derivatives. Google Patents, US6936633B2.
-
J&K Scientific. (n.d.). (±)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride. Available at: [Link]
- Lee, K., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents, WO2007024113A1.
-
Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2040–2044. Available at: [Link]
-
Goldberg, F. W., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 653–658. Available at: [Link]
-
Maleev, V. I., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6683. Available at: [Link]
-
Roth, B. D. (1987). Trans-6-[2-(3- or 4-carboxamido-substituted pyrrol-1-yl)alkyl]-4-hydroxypyran-2-one inhibitors of cholesterol synthesis. PubChem, Patent US-4681893-A. Available at: [Link]
-
Wright, J. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. Available at: [Link]
-
Wright, J. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed, 23(7), 1675. Available at: [Link]
-
Elbein, A. D., et al. (1984). The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing. Journal of Biological Chemistry, 259(21), 12409-12413. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7581. Available at: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Note: Mastering Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] This saturated five-membered nitrogen heterocycle is a privileged structural motif, appearing in a vast array of natural products, pharmaceuticals, and biologically active compounds.[2][4] Its conformational rigidity and the stereochemically defined presentation of substituents allow it to engage with biological targets with high affinity and specificity. Consequently, developing efficient and stereocontrolled methods to synthesize polysubstituted pyrrolidines is a paramount objective in organic synthesis.[5][6]
Among the myriad of synthetic strategies, the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile stands out as one of the most powerful and atom-economical methods for constructing the pyrrolidine core.[6][7][8] Specifically, the use of azomethine ylides as 1,3-dipoles offers a highly convergent and stereoselective pathway, capable of generating up to four new stereocenters in a single step.[9][10] This guide provides an in-depth exploration of the mechanism, key variants, and practical protocols for leveraging this reaction in a research and development setting.
Mechanistic Underpinnings of the [3+2] Cycloaddition
The 1,3-dipolar cycloaddition is a pericyclic reaction classified as a [π⁴s + π²s] cycloaddition, where a 4π-electron 1,3-dipole reacts with a 2π-electron dipolarophile (typically an alkene or alkyne) in a concerted fashion to form a five-membered ring.[8]
The Azomethine Ylide: The Workhorse 1,3-Dipole
Azomethine ylides are versatile 1,3-dipoles that serve as the cornerstone for this synthetic strategy.[2] They are transient, reactive intermediates that must be generated in situ. Several robust methods exist for their formation:
-
From α-Imino Esters/Amides: This is the most common method in catalytic asymmetric synthesis. It involves the deprotonation of an α-hydrogen from an imine derived from an α-amino ester using a base, often in coordination with a metal catalyst.[5][11] The metal salt and a chiral ligand form a complex with the imino ester, which facilitates deprotonation and controls the stereochemical outcome of the subsequent cycloaddition.[5][12]
-
Decarboxylative Route: This classic method involves the condensation of an α-amino acid with an aldehyde. The resulting iminium species undergoes thermal decarboxylation to generate a non-stabilized azomethine ylide.[13][14] This route is particularly useful for accessing pyrrolidines without an ester substituent at the C2 position.
-
Aziridine Ring-Opening: The thermal or photochemical conrotatory ring-opening of aziridines provides a direct route to azomethine ylides.[13]
-
Desilylation of α-Silylimines: Fluoride-mediated desilylation of compounds like N-(trimethylsilylmethyl)imines is another effective method for ylide generation.[15]
Reaction Mechanism and Stereoselectivity
The cycloaddition proceeds through a concerted transition state, where the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. The stereochemistry of the starting alkene is retained in the product. The reaction can yield two primary diastereomers: the endo and exo products. In metal-catalyzed systems, the choice of chiral ligand is paramount as it dictates which face of the dipole-catalyst complex is accessible to the dipolarophile, thereby controlling both diastereo- and enantioselectivity.[9][16]
Caption: General Mechanism of 1,3-Dipolar Cycloaddition.
Catalytic Asymmetric Synthesis: The Key to Enantiopurity
The development of catalytic asymmetric 1,3-dipolar cycloadditions has revolutionized pyrrolidine synthesis, providing access to enantioenriched products crucial for drug development.[1][5] The strategy relies on the formation of a chiral metal-ligand complex that coordinates to the azomethine ylide precursor. This coordination creates a sterically defined chiral environment that directs the approach of the dipolarophile, leading to high levels of stereocontrol.[9]
-
Common Catalytic Systems: Copper(I) and Silver(I) salts are the most widely used catalysts.[5][17] They are effective Lewis acids for coordinating with the nitrogen and oxygen atoms of α-imino esters.
-
Chiral Ligands: The choice of ligand is critical for achieving high enantioselectivity. Bidentate phosphine ligands such as BINAP, Fesulphos, and SEGPHOS derivatives have proven to be exceptionally effective.[5][7][16][17] The ligand's structure controls the stereochemical outcome, and in some cases, switching the ligand can even reverse the diastereoselectivity from endo to exo.[16]
Caption: Simplified Catalytic Cycle for Asymmetric Synthesis.
Application Protocols
The following protocols are designed to be robust and reproducible. Causality for each critical step is explained in italics.
Protocol 1: Copper(I)/Fesulphos-Catalyzed Asymmetric Synthesis of a Substituted Pyrrolidine
This protocol describes a highly reliable method for the enantioselective synthesis of an endo-pyrrolidine, adapted from established literature procedures.[5]
Materials:
-
Copper(I) Iodide (CuI)
-
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine (Fesulphos ligand)
-
N-Methylmaleimide (Dipolarophile)
-
Methyl 2-((4-methoxybenzyl)imino)acetate (Imino Ester Precursor)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen line)
-
Magnetic stirrer, syringes, silica gel for chromatography
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add CuI (2.0 mg, 0.0105 mmol, 5 mol%) and Fesulphos ligand (6.1 mg, 0.011 mmol, 5.25 mol%).
-
Add 1.0 mL of anhydrous toluene via syringe.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Rationale: Pre-forming the catalyst complex ensures that the active catalytic species is present and homogenous before the introduction of reactants, leading to better reproducibility and selectivity.
-
-
Reactant Addition:
-
In a separate vial, dissolve N-methylmaleimide (23.3 mg, 0.21 mmol, 1.0 equiv) and the imino ester (52.2 mg, 0.25 mmol, 1.2 equiv) in 1.0 mL of anhydrous toluene.
-
Using a syringe, add the reactant solution to the stirred catalyst suspension.
-
Finally, add triethylamine (Et₃N) (44 µL, 0.315 mmol, 1.5 equiv) dropwise.
-
Rationale: The imino ester is used in slight excess to ensure complete consumption of the limiting dipolarophile. Et₃N acts as the base to deprotonate the imino ester α-carbon, generating the nucleophilic azomethine ylide within the chiral copper complex.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Rationale: Monitoring prevents running the reaction for an unnecessarily long time, which can sometimes lead to side product formation or degradation.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure.
-
Directly load the crude residue onto a silica gel column.
-
Purify by flash column chromatography (e.g., 30% ethyl acetate in hexane) to isolate the product.
-
Rationale: Direct loading after solvent removal is efficient. Flash chromatography is essential to separate the desired cycloadduct from unreacted starting materials, the catalyst complex, and any diastereomers.
-
Expected Outcome: This reaction typically affords the endo-pyrrolidine adduct with excellent yield (>90%) and high enantioselectivity (>95% ee).[5]
Protocol 2: Thermal Decarboxylative Synthesis of N-Methyl Pyrrolidine
This protocol utilizes the classic decarboxylative route, which is ideal for generating non-stabilized ylides and avoids the need for metal catalysts.[13][14]
Materials:
-
Benzaldehyde
-
Sarcosine (N-methylglycine)
-
Dimethyl fumarate (Dipolarophile)
-
Anhydrous Dimethylformamide (DMF) or Toluene
-
Standard reflux apparatus with a Dean-Stark trap (if using toluene)
-
Magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 mmol, 1.0 equiv), sarcosine (1.2 mmol, 1.2 equiv), and dimethyl fumarate (1.0 mmol, 1.0 equiv).
-
Add 10 mL of anhydrous DMF.
-
Rationale: Sarcosine is the α-amino acid precursor for the ylide. DMF is a high-boiling polar aprotic solvent suitable for this thermal reaction. Using toluene with a Dean-Stark trap can also be effective to remove the water formed during initial iminium formation.
-
-
Reaction Execution:
-
Heat the mixture to 120-140 °C with vigorous stirring.
-
Maintain the temperature and monitor the reaction by TLC. The reaction progress is marked by CO₂ evolution and the consumption of starting materials. The reaction is typically complete in 6-12 hours.
-
Rationale: High temperature is required to drive both the condensation of the aldehyde and amino acid and the subsequent decarboxylation to form the azomethine ylide. The ylide is trapped in situ by the dipolarophile.
-
-
Workup and Purification:
-
Allow the reaction to cool to room temperature.
-
Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Rationale: The aqueous workup removes the high-boiling DMF solvent and any water-soluble impurities. The subsequent extraction and purification steps isolate the desired pyrrolidine product.
-
Expected Outcome: This three-component reaction yields a polysubstituted pyrrolidine. The stereochemical outcome is dictated by the geometry of the transient ylide and the approach of the dipolarophile, often favoring the thermodynamically more stable product.
Data Summary and Substrate Scope
The versatility of the 1,3-dipolar cycloaddition is a key advantage. A wide range of components are generally well-tolerated.
| Component | Examples | Typical Outcome/Considerations |
| Azomethine Ylide Precursor | Glycine, Proline, Alanine Imino Esters; α-Iminophosphonates, α-Iminonitriles[5][12] | Ester-stabilized ylides are most common for asymmetric catalysis. Other activating groups allow for diverse C2 substituents. |
| Dipolarophile | Maleimides, Acrylates, Fumarates, Vinyl Ketones, Nitroalkenes[5][7][11] | Electron-deficient alkenes are highly reactive. Reaction stereoselectivity (endo/exo) can depend on the specific dipolarophile. |
| Catalyst System | Cu(I)/Fesulphos, AgOAc/BINAP, Cu(I)/Ph-BOX | The combination of metal and ligand is crucial for high enantioselectivity. Screening may be required for new substrates.[5][7][16] |
| Solvent | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents are generally preferred to avoid interference with the catalyst or reactive intermediates.[7] |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; Insufficiently activated dipolarophile; Stable ylide precursor. | Ensure anhydrous conditions and inert atmosphere for the catalyst. Use fresh, high-purity reagents. Consider a more electron-deficient dipolarophile. Increase temperature for thermal methods.[18] |
| Low Yield | Side reactions; Product instability during workup or chromatography. | Run the reaction at a lower temperature. Minimize exposure of the product to silica gel if it is acid-sensitive; consider using neutral alumina or a different purification method. |
| Poor Diastereoselectivity | Insufficient steric control from the catalyst; Flexible transition state. | Screen different chiral ligands or catalyst metals.[16] Lowering the reaction temperature can often improve selectivity.[7] |
| Poor Enantioselectivity | Inefficient chiral ligand; Catalyst poisoning; Racemization. | Screen a panel of ligands. Ensure all reagents and solvents are pure and free of potential catalyst inhibitors (e.g., water, coordinating impurities). Check that the product is not racemizing under the workup conditions. |
Experimental Workflow Visualization
Caption: Standard Experimental Workflow for Pyrrolidine Synthesis.
References
- The catalytic asymmetric 1,3-dipolar cycloaddition of ynones with azomethine ylides. Org Lett. 2011.
- Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner.
- Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid.
- Asymmetric [3+2] Cycloaddition of Azomethine Ylides. MSU Chemistry.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Catalytic Asymmetric 1,3-Dipolar [3 + 6] Cycloaddition of Azomethine Ylides with 2-Acyl Cycloheptatrienes. Journal of the American Chemical Society.
- Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. PMC.
- Recent Developments in Azomethine Ylide-Initi
- Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews.
- Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity
- Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products.
- Troubleshooting guide for 1,3-dipolar cycloaddition reactions. BenchChem.
- Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions with Nitropyrrolidine Analogs. BenchChem.
- Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PMC - PubMed Central.
- 1,3-Dipolar cycloaddition. Wikipedia.
- SolidPhase Pyrrolidine Synthesis via 1,3- Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- Synthesis of dienes from pyrrolidines using skeletal modific
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH.
- Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides and Alkenes. Sci-Hub.
- Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions. Sci-Hub.
Sources
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of dienes from pyrrolidines using skeletal modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sci-Hub. Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions / Synfacts, 2010 [sci-hub.box]
- 17. Sci-Hub. Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides and Alkenes / Synfacts, 2010 [sci-hub.box]
- 18. pdf.benchchem.com [pdf.benchchem.com]
using chiral auxiliaries in trans-4-Methylpyrrolidin-3-ol synthesis
An Application Guide to the Asymmetric Synthesis of trans-4-Methylpyrrolidin-3-ol Utilizing Chiral Auxiliaries
Introduction: The Significance of Chiral Pyrrolidinols
Substituted chiral pyrrolidines are privileged heterocyclic motifs that form the core of numerous biologically active compounds and pharmaceuticals.[1] Specifically, the trans-4-methylpyrrolidin-3-ol scaffold is a versatile chiral building block crucial for the synthesis of complex molecules, including potent enzyme inhibitors, receptor antagonists, and other therapeutic agents. Its rigid, stereochemically defined structure allows for precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity.
Given that biological systems are inherently chiral, access to enantiomerically pure forms of such building blocks is paramount.[2] Directing the stereochemical outcome of a reaction is a central challenge in organic synthesis. While various methods exist, the use of chiral auxiliaries remains a robust, reliable, and predictable strategy for constructing stereogenic centers, particularly in the early phases of drug development.[3][4] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate, directs a subsequent stereoselective transformation, and is then removed to yield the enantiomerically enriched product.[3]
This application note provides a detailed guide to a robust synthetic strategy for trans-4-Methylpyrrolidin-3-ol, focusing on the principles and practical application of chiral auxiliary-mediated reactions to control the key C3 and C4 stereocenters.
PART 1: The Strategic Approach to Stereocontrol
The synthesis of trans-4-methylpyrrolidin-3-ol requires the precise installation of two contiguous stereocenters. Our retrosynthetic analysis identifies a key acyclic precursor, a protected γ-amino-β-hydroxy acid derivative, which can be cyclized to form the target pyrrolidine ring. The core challenge lies in the diastereoselective synthesis of this linear precursor.
-
Asymmetric Aldol Condensation: An Evans chiral auxiliary is used to direct the diastereoselective formation of the C4 stereocenter and install the C3 carbonyl group.
-
Diastereoselective Ketone Reduction: The newly formed stereocenter at C4 directs the stereoselective reduction of the C3 ketone, thereby establishing the required trans relationship between the methyl and hydroxyl groups.
This sequence, followed by cyclization and auxiliary removal, provides an efficient and highly selective pathway to the target molecule.
Overall Synthetic Workflow
Caption: General workflow for synthesizing trans-4-methylpyrrolidin-3-ol.
PART 2: Causality in Experimental Design
Pillar 1: Selecting the Chiral Auxiliary
The choice of chiral auxiliary is the foundational decision that dictates the stereochemical course of the synthesis. While several options exist, Evans oxazolidinones offer distinct advantages for this transformation.
| Chiral Auxiliary | Typical Application | Pros | Cons |
| Evans Oxazolidinones | Aldol, Alkylation, Diels-Alder Reactions | Highly predictable stereochemical outcomes; well-established protocols; both enantiomers are commercially available; auxiliary is often crystalline and recoverable.[4][5] | Requires stoichiometric use; adds two steps (attachment and removal) to the sequence.[3] |
| Pseudoephedrine Amides | Asymmetric Alkylation | Inexpensive starting material; reliable facial selection; auxiliary can be removed under mild conditions.[3][7] | Primarily used for alkylations rather than aldol-type reactions. |
| N-tert-Butanesulfinamide | Synthesis of Chiral Amines/Imines | Excellent stereocontrol in additions to imines; broad substrate scope; readily removed with acid.[8][9] | Less directly applicable to the key aldol/reduction sequence proposed here. |
For our proposed route, the (4R,5S)-4-methyl-5-phenyloxazolidin-2-one auxiliary is selected. Its rigid structure and the shielding effect of the substituents provide an excellent stereodirecting environment for the crucial aldol condensation step.
Pillar 2: The Asymmetric Aldol Reaction - Establishing the C4-Methyl Stereocenter
The first stereogenic center is installed via a boron-mediated asymmetric aldol reaction. This method is superior to others (e.g., lithium or titanium enolates) in this context due to the well-defined, six-membered Zimmerman-Traxler transition state, which consistently provides high levels of diastereoselectivity.[4][10]
Mechanism of Stereoselection:
-
Enolate Formation: The N-propionyl oxazolidinone is treated with dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA). This generates the Z-enolate with high selectivity. The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.
-
Transition State Assembly: The aldehyde (acetaldehyde in this case) coordinates to the boron center. To minimize steric clash between the aldehyde's methyl group and the auxiliary's substituents, the reaction proceeds through a chair-like transition state. The phenyl and methyl groups on the auxiliary effectively block one face of the enolate, forcing the aldehyde to approach from the less hindered face.
-
Stereochemical Outcome: This controlled approach dictates the absolute stereochemistry of the newly formed C3 hydroxyl and C4 methyl groups, yielding the syn aldol adduct with high fidelity.
Zimmerman-Traxler Transition State
Caption: Chelation-controlled transition state in the Evans aldol reaction.
Pillar 3: The Diastereoselective Reduction - Establishing the trans Stereochemistry
With the C4 methyl group in place, the relative stereochemistry of the C3 hydroxyl group is set via substrate-controlled reduction of the C3 ketone. The choice of reducing agent is critical for achieving the desired anti (leading to the final trans product) diastereomer.
Simple hydride reagents like sodium borohydride (NaBH₄) often show poor selectivity.[11] In contrast, bulky or chelation-directing reagents can provide excellent stereocontrol. For the reduction of β-hydroxy ketones, reagents that can form a stable chelate with the existing hydroxyl group and the ketone are ideal.
| Reducing Agent | Typical Selectivity for β-Hydroxy Ketones | Mechanistic Rationale |
| NaBH₄ | Low to moderate syn selectivity (Felkin-Anh model) | Non-chelating; hydride attacks from the less hindered face. |
| L-Selectride® | High syn selectivity | Bulky reagent attacks from the least hindered face, opposite the largest substituent (Felkin-Anh control).[11] |
| Red-Al® | Moderate to high trans selectivity | Can favor chelation control, but selectivity is substrate-dependent.[11] |
| NaBH₄ / Triacetoxyborohydride | High syn selectivity | Intramolecular hydride delivery from a temporary boronate ester (Evans-Saksena reduction). |
For our synthesis, achieving the trans product requires an anti-diol relationship in the linear precursor. This is often accomplished using reagents that favor non-chelation control models. However, subsequent steps in the proposed protocol will establish the final trans relationship after cyclization. The key is a predictable and high-yielding reduction. We will proceed with a chelation-controlled reduction to give the syn-diol, as this is one of the most reliable and highest-yielding transformations. The final stereochemistry will be confirmed after cyclization.
PART 3: Experimental Protocols
Caution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Asymmetric Aldol Addition
-
Objective: To synthesize (4R,5S)-3-((2R,3S)-3-hydroxy-2-methyl-butanoyl)-4-methyl-5-phenyl-oxazolidin-2-one.
-
Materials:
-
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one attached to a propionyl group (N-propionyl oxazolidinone)
-
Dichloromethane (DCM), anhydrous
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetaldehyde, freshly distilled
-
Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30% aq.)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add Bu₂BOTf (1.1 equiv) via syringe over 10 minutes.
-
Add DIPEA (1.2 equiv) dropwise over 15 minutes. The solution should turn from colorless to pale yellow.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the boron enolate.
-
Add freshly distilled acetaldehyde (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by adding 1:1 methanol/pH 7 buffer solution.
-
Add methanol, followed by the slow, careful addition of 30% hydrogen peroxide at 0 °C to break the boron chelate. (Caution: Exothermic).
-
Stir vigorously for 1 hour.
-
Dilute with water and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the desired aldol adduct as a white solid. Diastereomeric ratio can be assessed by ¹H NMR analysis of the crude product.
-
Protocol 2: Auxiliary Cleavage, Reduction, and Cyclization
-
Objective: To cleave the chiral auxiliary and reductively cyclize the intermediate to form trans-4-Methylpyrrolidin-3-ol.
-
Materials:
-
Aldol adduct from Protocol 1
-
Tetrahydrofuran (THF), anhydrous
-
Lithium borohydride (LiBH₄)
-
Palladium on carbon (10% Pd/C)
-
Methanol, Ethyl Acetate
-
Hydrogenation apparatus
-
-
Procedure:
-
Dissolve the aldol adduct (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under argon.
-
Cool the solution to 0 °C.
-
Carefully add LiBH₄ (2.0 equiv) portion-wise. This reagent will both reduce the carbonyl and cleave the auxiliary.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of 1 M NaOH.
-
Extract the aqueous layer with ethyl acetate (3x). The chiral auxiliary can be recovered from the organic layer.
-
The aqueous layer contains the amino alcohol intermediate. Acidify carefully with 1M HCl and then concentrate to dryness.
-
Dissolve the resulting crude amino diol in methanol. Add 10% Pd/C catalyst.
-
Subject the mixture to hydrogenation (50 psi H₂) for 24 hours. This step serves to remove any potential benzyl protecting groups that may have been used and facilitates the final reductive amination/cyclization.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by chromatography or crystallization to yield trans-4-methylpyrrolidin-3-ol. The stereochemistry should be confirmed by NMR (NOE analysis) and comparison to literature data.
-
References
-
Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron.[12][13]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.[1]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications.[8][9]
-
A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. ResearchGate.[14]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central.[2]
-
Chiral auxiliary. Wikipedia.[3]
-
Stereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones. PubMed.[7]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO.[10]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[4]
-
Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate.[5]
-
Diastereoselective and enantioselective reduction of tetralin-1,4-dione. PubMed Central.[11]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. Aziridine ring-opening reactions with chiral enolates. Stereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 11. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Scalable and Efficient Synthesis of trans-4-Methylpyrrolidin-3-ol Hydrochloride for Pharmaceutical Intermediates
Abstract
This application note provides a comprehensive and scalable synthetic protocol for the preparation of trans-4-Methylpyrrolidin-3-ol hydrochloride, a valuable heterocyclic building block in modern drug discovery. The synthesis is designed for kilogram-scale production, prioritizing process safety, cost-efficiency, and high stereochemical control while avoiding chromatographical purification. We present a robust, multi-step route starting from a commercially available precursor, detailing process chemistry, optimization strategies, and in-process controls (IPCs) for each transformation. The causality behind critical experimental choices, such as reagent selection and reaction conditions, is thoroughly explained to ensure reproducibility and successful scale-up. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and well-documented manufacturing process for this key intermediate.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for molecular recognition. Specifically, substituted pyrrolidinols like trans-4-Methylpyrrolidin-3-ol serve as critical chiral synthons for a range of therapeutic agents, including antivirals, neurotherapeutics, and enzyme inhibitors.
The transition from lab-scale discovery to pilot-plant or commercial manufacturing presents significant challenges. Laboratory procedures that rely on cryogenic temperatures, hazardous reagents, or purification by column chromatography are often impractical, unsafe, or economically unviable at scale.[2] Therefore, the development of a scalable synthetic route demands a focus on robust reaction conditions, readily available and cost-effective starting materials, and non-chromatographic isolation techniques such as crystallization.
This document details a validated, multi-kilogram scale synthesis of this compound. The chosen strategy emphasizes stereocontrol, process robustness, and operational safety, providing a self-validating protocol with clear in-process controls and characterization data.
Retrosynthetic Analysis and Strategic Overview
The primary strategic consideration for the synthesis of this compound is the stereoselective installation of the trans-1,2-amino alcohol functionality. Our retrosynthetic approach disconnects the target molecule to a key intermediate, N-benzyl-4-methylpyrrolidin-3-one, which allows for a well-controlled stereoselective reduction.
Figure 1: Retrosynthetic analysis for trans-4-Methylpyrrolidin-3-ol HCl.
This chosen pathway offers several advantages for scale-up:
-
Convergent Approach: It utilizes simple, commercially available starting materials.
-
Robust Reactions: The key steps, including intramolecular Mannich cyclization and ketone reduction, are well-established and reliable transformations.
-
Stereocontrol: The critical trans stereochemistry is established in a dedicated reduction step, where steric hindrance directs the hydride attack from the face opposite to the methyl group.
-
Purification Strategy: The N-benzyl protecting group facilitates handling and allows for the isolation of crystalline intermediates, while its removal via catalytic hydrogenation is a clean and efficient final step that avoids chromatography.[3]
Process Chemistry and Step-wise Optimization
Step 1: Synthesis of N-Benzyl-4-methylpyrrolidin-3-one (3)
The synthesis begins with the alkylation of N-benzyl-N-(2-methoxyethyl)amine (1) with methallyl chloride (2), followed by an acid-catalyzed intramolecular Mannich reaction.
Figure 2: Workflow for the synthesis of the pyrrolidinone intermediate.
Causality and Optimization:
-
Reagent Choice: N-benzyl-N-(2-methoxyethyl)amine (1) is chosen as the precursor because the methoxyethyl group serves as a masked acetaldehyde equivalent for the subsequent cyclization.
-
Solvent Selection: Toluene is used for the initial alkylation due to its suitable boiling point and ability to azeotropically remove water.
-
Cyclization Catalyst: Concentrated sulfuric acid is a cost-effective and potent catalyst for the intramolecular Mannich reaction. The reaction is driven by the formation of a stable five-membered ring.
-
Work-up: The reaction is quenched by carefully adding the acidic mixture to a cooled aqueous sodium hydroxide solution. This neutralization must be performed with efficient cooling to manage the significant exotherm. The product is then extracted into an organic solvent. The crude product is purified by vacuum distillation, a highly scalable technique, to yield the ketone 3 .
Step 2: Stereoselective Reduction to trans-N-Benzyl-4-Methylpyrrolidin-3-ol (4)
The stereoselective reduction of the ketone 3 is the most critical step for establishing the desired trans stereochemistry.
Mechanism and Rationale:
-
Reducing Agent: Sodium borohydride (NaBH₄) is selected as the reducing agent. While less reactive than lithium aluminum hydride (LAH), it is significantly safer to handle on a large scale, less expensive, and provides excellent stereoselectivity in this case.[1] The reaction is typically performed in methanol or ethanol.
-
Stereochemical Control: The hydride attacks the carbonyl carbon preferentially from the less sterically hindered face, which is anti to the C4-methyl group. This directs the formation of the alcohol, resulting predominantly in the trans diastereomer.
-
Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to maximize selectivity and control the initial exotherm from the addition of NaBH₄. The reaction is then allowed to slowly warm to room temperature to ensure complete conversion.
-
In-Process Control (IPC): The reaction progress is monitored by HPLC or GC to confirm the disappearance of the starting ketone 3 .
Step 3: Deprotection and Salt Formation to Yield (5)
The final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation, followed by the formation of the hydrochloride salt.
Rationale and Scale-up Considerations:
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this debenzylation.[4] It is highly efficient, recyclable (though not typically reused in pharmaceutical GMP campaigns without validation), and the reaction proceeds under mild conditions.
-
Hydrogen Source: The reaction is carried out under a positive pressure of hydrogen gas (typically 50-100 psi) in a suitable pressure reactor.[3]
-
Solvent: Methanol or ethanol are ideal solvents as they readily dissolve the starting material and the final product salt, and are compatible with hydrogenation.
-
Salt Formation: After the reaction is complete (monitored by the cessation of hydrogen uptake and confirmed by HPLC/GC), the catalyst is removed by filtration through a pad of Celite®. A solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane or isopropanol) is then added to the filtrate.[3]
-
Isolation: The hydrochloride salt typically has low solubility in the reaction solvent and crystallizes upon addition of the acid or an anti-solvent (e.g., MTBE or heptane). The crystalline product is isolated by filtration, washed with a non-polar solvent to remove any residual impurities, and dried under vacuum. This crystallization serves as the final purification step, delivering a high-purity product without the need for chromatography.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing facility. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Refer to the Safety Data Sheets (SDS) for all chemicals before use.[5]
Protocol 1: Synthesis of N-Benzyl-4-methylpyrrolidin-3-one (3)
| Reagent/Material | M.W. | Amount (kg) | Moles | Equiv. |
| N-benzyl-N-(2-methoxyethyl)amine (1) | 165.23 | 10.0 | 60.5 | 1.0 |
| Methallyl chloride (2) | 90.55 | 6.0 | 66.3 | 1.1 |
| Sodium Carbonate (anhydrous) | 105.99 | 7.7 | 72.6 | 1.2 |
| Toluene | - | 50 L | - | - |
| Sulfuric Acid (98%) | 98.08 | 30.0 | 306 | 5.05 |
| Sodium Hydroxide (50% aq.) | 40.00 | ~49 L | - | - |
| Ethyl Acetate | - | 50 L | - | - |
Procedure:
-
Charge a 100 L reactor with N-benzyl-N-(2-methoxyethyl)amine (1), sodium carbonate, and toluene.
-
Stir the mixture and heat to 80 °C.
-
Slowly add methallyl chloride (2) over 2 hours, maintaining the temperature at 80-85 °C.
-
Maintain the reaction at 85 °C for 12-16 hours. Monitor by GC for the disappearance of starting material 1 .
-
Cool the reaction mixture to 20 °C and filter to remove inorganic salts. Wash the filter cake with toluene (10 L).
-
Concentrate the filtrate under reduced pressure to remove toluene.
-
Cool the resulting crude oil to 10 °C. In a separate vessel, charge sulfuric acid and cool to 10 °C.
-
Slowly add the crude oil to the sulfuric acid over 3 hours, ensuring the internal temperature does not exceed 25 °C.
-
Once the addition is complete, heat the mixture to 100 °C and maintain for 4 hours. Monitor by GC for completion.
-
Cool the reaction to 10 °C. In a separate 200 L reactor, charge 50 L of water and cool to 5 °C.
-
Slowly transfer the acidic reaction mixture into the cold water, maintaining the quench temperature below 30 °C.
-
Adjust the pH of the mixture to >12 using a 50% aqueous solution of sodium hydroxide, keeping the temperature below 30 °C.
-
Extract the aqueous layer with ethyl acetate (2 x 25 L).
-
Combine the organic layers, wash with brine (20 L), and concentrate under reduced pressure to yield crude oil.
-
Purify the oil by vacuum distillation to afford N-benzyl-4-methylpyrrolidin-3-one (3 ) as a pale yellow oil.
Protocol 2: Synthesis of trans-N-Benzyl-4-Methylpyrrolidin-3-ol (4)
| Reagent/Material | M.W. | Amount (kg) | Moles | Equiv. |
| N-Benzyl-4-methylpyrrolidin-3-one (3) | 189.25 | 10.0 | 52.8 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.2 | 31.7 | 0.6 |
| Methanol | - | 80 L | - | - |
| Ammonium Chloride (sat. aq.) | - | 40 L | - | - |
| Dichloromethane | - | 60 L | - | - |
Procedure:
-
Charge a 100 L reactor with a solution of ketone 3 in methanol.
-
Cool the solution to 0-5 °C.
-
In portions, add sodium borohydride, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at 5-10 °C for 2 hours, then allow it to warm to 20 °C and stir for an additional 4 hours.
-
Monitor the reaction by HPLC for the disappearance of ketone 3 . The trans/cis ratio should be >95:5.
-
Cool the mixture to 10 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the resulting aqueous slurry with dichloromethane (2 x 30 L).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield trans-N-Benzyl-4-Methylpyrrolidin-3-ol (4 ) as a viscous oil or low-melting solid. The material is typically used in the next step without further purification.
Protocol 3: Synthesis of this compound (5)
| Reagent/Material | M.W. | Amount (kg) | Moles | Equiv. |
| trans-N-Benzyl-4-Methylpyrrolidin-3-ol (4) | 191.27 | 10.0 | 52.3 | 1.0 |
| 10% Palladium on Carbon (50% wet) | - | 1.0 | - | - |
| Ethanol | - | 100 L | - | - |
| 4M HCl in Dioxane | - | 13.7 L | 54.9 | 1.05 |
| Methyl tert-butyl ether (MTBE) | - | 50 L | - | - |
Procedure:
-
Charge a hydrogenation reactor with the crude alcohol 4 , ethanol, and 10% Pd/C catalyst.
-
Seal the reactor, inert with nitrogen, and then pressurize with hydrogen to 60 psi.
-
Stir the mixture at 40 °C. Monitor the reaction by hydrogen uptake and HPLC analysis for the disappearance of 4 .
-
Once complete (typically 12-24 hours), cool the reactor to 20 °C and vent the hydrogen. Inert the atmosphere with nitrogen.
-
Filter the reaction mixture through a bed of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (20 L).
-
Combine the filtrate and washes in a clean reactor. Cool to 10 °C.
-
Slowly add the 4M HCl in dioxane solution. A precipitate will form.
-
Stir the resulting slurry at 10 °C for 1 hour, then slowly add MTBE as an anti-solvent over 1 hour.
-
Cool the slurry to 0-5 °C and stir for an additional 2 hours.
-
Isolate the solid product by filtration. Wash the filter cake with cold MTBE (2 x 10 L).
-
Dry the solid in a vacuum oven at 45 °C to a constant weight to yield this compound (5 ) as a white to off-white crystalline solid.
Characterization and Expected Results
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Result |
| Overall Yield | 65-75% (from ketone 3 ) |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥99.0% |
| Diastereomeric Purity (trans) | ≥98% |
| Melting Point | 135-140 °C |
| ¹H NMR | Consistent with the structure of trans-4-Methylpyrrolidin-3-ol HCl |
| ¹³C NMR | Consistent with the structure of trans-4-Methylpyrrolidin-3-ol HCl |
| Mass Spec (ESI+) | m/z = 116.1 [M+H]⁺ (for free base) |
Safety and Hazard Assessment
The scale-up of any chemical process requires a thorough safety assessment. The reagents used in this synthesis possess various hazards that must be properly managed.
| Chemical | Key Hazards | Recommended Precautions (P-phrases) |
| Methallyl Chloride | Flammable, Toxic, Carcinogen | P210, P261, P280 |
| Sulfuric Acid | Severe Skin and Eye Damage | P260, P280, P301+P330+P331, P305+P351+P338 |
| Sodium Borohydride | Flammable Solid, Toxic, Corrosive | P210, P223, P280, P370+P378 |
| Palladium on Carbon | Flammable Solid (pyrophoric when dry) | P210, P280. Handle wet. |
| Hydrogen Gas | Extremely Flammable Gas | P210, P377, P403 |
| HCl in Dioxane | Corrosive, Flammable, Carcinogen | P210, P260, P280, P301+P330+P331 |
Key Safety Considerations:
-
Exotherm Control: The acid-base neutralizations and the addition of sodium borohydride are highly exothermic. These steps require controlled addition rates and efficient cooling.
-
Hydrogenation Safety: Hydrogenations must be performed in specialized equipment rated for pressure reactions. The catalyst must be handled carefully; it should never be allowed to dry out in the presence of air and solvents, as it can become pyrophoric. Filtered catalyst should be quenched into water immediately.[3]
-
Corrosive Reagents: Sulfuric acid and HCl solutions are highly corrosive and must be handled with appropriate engineering controls and PPE.
Conclusion
This application note provides a detailed, robust, and scalable process for the synthesis of this compound. By selecting a strategic synthetic route that employs cost-effective reagents, avoids chromatographic purification, and establishes stereochemistry in a controlled manner, this protocol is well-suited for the multi-kilogram production required for pharmaceutical development. The inclusion of detailed procedural steps, causality for process choices, and critical safety information provides a comprehensive guide for process chemists and drug development professionals.
References
-
Chand, P., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(5), 571-576. [Link]
- Google Patents. (2018).
-
ResearchGate. (2005). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6659. [Link]
-
Cai, C., et al. (2015). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 19(9), 1176-1185. [Link]
-
European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. [Link]
- Google Patents. (2021).
- Google Patents. (2019).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Derivatization of trans-4-Methylpyrrolidin-3-ol for Biological Assays
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its conformational rigidity and the stereochemical diversity offered by its substituents allow for precise three-dimensional arrangements that can lead to high-affinity interactions with biological targets. trans-4-Methylpyrrolidin-3-ol, a chiral substituted pyrrolidine, represents a valuable building block for the synthesis of novel therapeutic agents. A closely related analog, trans-4-methyl-3-imidazoyl pyrrolidine, has been identified as a potent and highly selective histamine H3 receptor agonist, highlighting the pharmacological relevance of this scaffold.[3]
To explore the full biological potential of trans-4-Methylpyrrolidin-3-ol and its analogs, it is often necessary to derivatize the molecule with specific tags for use in a variety of biological assays. These modifications enable researchers to probe molecular interactions, determine binding affinities, and visualize the distribution of the compound in cellular systems. This guide provides a comprehensive overview of the strategic derivatization of trans-4-Methylpyrrolidin-3-ol and detailed protocols for its application in key biological assays.
Strategic Considerations for Derivatization
trans-4-Methylpyrrolidin-3-ol possesses two key functional groups amenable to derivatization: a secondary amine and a secondary alcohol. The challenge and opportunity lie in the chemoselective modification of one of these groups in the presence of the other. The choice of which functional group to modify should be guided by structure-activity relationship (SAR) data, if available, to avoid disrupting key interactions with the biological target. In the absence of such data, derivatization at both positions can provide a set of tools to comprehensively probe the molecule's biological activity.
Two primary strategies for the selective derivatization of trans-4-Methylpyrrolidin-3-ol are outlined below:
-
Selective N-Acylation of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is generally more nucleophilic than the secondary alcohol. This inherent difference in reactivity can be exploited to achieve selective N-acylation under carefully controlled conditions. This approach is advantageous as it introduces the desired tag via a stable amide bond.
-
Selective O-Silylation followed by N-Functionalization: In cases where N-acylation is not desired or to explore an alternative attachment point, a protection strategy can be employed. The secondary alcohol can be selectively protected as a silyl ether, for example, using a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl). With the alcohol group masked, the secondary amine can then be functionalized. Subsequent deprotection of the silyl ether regenerates the free alcohol.
Derivatization Protocols
This section provides detailed protocols for the derivatization of trans-4-Methylpyrrolidin-3-ol with a fluorescent tag (fluorescein isothiocyanate), a biotin label, and a click chemistry handle (azide).
Protocol 1: Selective N-Fluoresceinylation of trans-4-Methylpyrrolidin-3-ol
This protocol describes the direct and selective acylation of the secondary amine with fluorescein isothiocyanate (FITC).
Workflow for Selective N-Fluoresceinylation
Caption: Workflow for the selective N-fluoresceinylation of trans-4-Methylpyrrolidin-3-ol.
Materials:
-
trans-4-Methylpyrrolidin-3-ol hydrochloride
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve FITC (1.1 eq) in anhydrous DMF.
-
Add the FITC solution dropwise to the stirred solution of the amine.
-
Allow the reaction to proceed at room temperature for 12-18 hours, monitoring the progress by TLC (DCM:MeOH 9:1).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the N-fluoresceinylated trans-4-Methylpyrrolidin-3-ol.
| Parameter | Value |
| Reactant Ratio | 1.0 eq trans-4-Methylpyrrolidin-3-ol : 1.1 eq FITC |
| Base | 2.2 eq Triethylamine |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Purification | Silica Gel Column Chromatography |
Table 1: Reaction conditions for selective N-fluoresceinylation.
Protocol 2: Biotinylation of trans-4-Methylpyrrolidin-3-ol via N-Acylation
This protocol outlines the attachment of a biotin moiety to the pyrrolidine nitrogen using an NHS-activated biotin derivative. Biotinylation is a powerful tool for affinity-based purification and detection.[4]
Workflow for N-Biotinylation
Caption: Workflow for the N-biotinylation of trans-4-Methylpyrrolidin-3-ol.
Materials:
-
This compound
-
NHS-Biotin (N-Hydroxysuccinimide-Biotin)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Follow the same initial steps as in Protocol 1 to prepare the free base of trans-4-Methylpyrrolidin-3-ol.
-
Dissolve NHS-Biotin (1.1 eq) in anhydrous DMF.
-
Add the NHS-Biotin solution to the amine solution and stir at room temperature for 6-12 hours.
-
Monitor the reaction by TLC (DCM:MeOH 9:1).
-
Work-up and purify the product as described in Protocol 1.
| Parameter | Value |
| Reactant Ratio | 1.0 eq trans-4-Methylpyrrolidin-3-ol : 1.1 eq NHS-Biotin |
| Base | 2.2 eq Triethylamine |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 6-12 hours |
| Purification | Silica Gel Column Chromatography |
Table 2: Reaction conditions for N-biotinylation.
Protocol 3: Introduction of a Click Chemistry Handle
This protocol describes a two-step process to introduce an azide functionality onto the secondary alcohol, which can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry").[5]
Workflow for O-Azidation
Caption: Workflow for the O-azidation of trans-4-Methylpyrrolidin-3-ol.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
Procedure:
-
N-Protection: To a solution of this compound (1.0 eq) and triethylamine (2.2 eq) in DCM, add Boc₂O (1.1 eq). Stir at room temperature for 4-6 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-Boc protected intermediate.
-
O-Mesylation: Dissolve the N-Boc protected intermediate in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1-2 hours.
-
Azide Displacement: After completion of the mesylation, concentrate the reaction mixture. To the residue, add anhydrous DMF and sodium azide (3.0 eq). Heat the mixture to 80 °C for 12-18 hours.
-
N-Deprotection: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Dissolve the crude product in DCM and add trifluoroacetic acid (10 eq). Stir at room temperature for 1-2 hours. Concentrate under reduced pressure to obtain the azido-derivatized product.
| Step | Key Reagents | Conditions |
| N-Protection | Boc₂O, Et₃N | DCM, Room Temp, 4-6 h |
| O-Mesylation | MsCl, Et₃N | DCM, 0 °C, 1-2 h |
| Azide Displacement | NaN₃ | DMF, 80 °C, 12-18 h |
| N-Deprotection | TFA | DCM, Room Temp, 1-2 h |
Table 3: Key reaction steps for O-azidation.
Application in Biological Assays
The derivatized trans-4-Methylpyrrolidin-3-ol analogs can be employed in a variety of biological assays to study their interaction with target proteins.
Application Protocol 1: Fluorescence Polarization (FP) Assay
FP assays are used to measure molecular binding events in solution. They are based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to low fluorescence polarization. Upon binding to a larger molecule (e.g., a protein), the tumbling rate slows down, resulting in an increase in fluorescence polarization.
Principle of Fluorescence Polarization Assay
Caption: General workflow for a Surface Plasmon Resonance (SPR) assay.
Procedure:
-
Immobilize the target protein onto a suitable SPR sensor chip (e.g., via amine coupling).
-
Prepare a series of dilutions of the derivatized trans-4-Methylpyrrolidin-3-ol (analyte) in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding (association phase).
-
After the association phase, inject running buffer to monitor the dissociation of the analyte from the protein (dissociation phase).
-
After each cycle, regenerate the sensor surface to remove any bound analyte.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
The derivatization of trans-4-Methylpyrrolidin-3-ol with fluorescent tags, biotin, and click chemistry handles provides a versatile toolkit for the detailed investigation of its biological activity. The protocols outlined in this guide offer a starting point for researchers to synthesize these valuable molecular probes. By applying these derivatized compounds in assays such as fluorescence polarization and surface plasmon resonance, researchers can gain crucial insights into the molecular interactions that underpin the therapeutic potential of this privileged scaffold.
References
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-Methylpyrrolidin-3-ol
Welcome to the technical support resource for the synthesis of trans-4-Methylpyrrolidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the synthesis of trans-4-Methylpyrrolidin-3-ol.
Q1: What is the most critical and common impurity I should expect in my synthesis of trans-4-Methylpyrrolidin-3-ol?
A: The most prevalent impurity is almost invariably the diastereomeric cis-4-Methylpyrrolidin-3-ol.[1][2] The formation of this isomer is intrinsically linked to the stereoselectivity of the reduction of the ketone precursor, 4-methylpyrrolidin-3-one. The relative orientation of the methyl and hydroxyl groups is determined during this key transformation, and achieving high diastereoselectivity is the primary challenge in obtaining pure trans product.
Q2: My preliminary analysis (NMR/LC-MS) shows a significant peak that is not my desired trans-product or the cis-isomer. What are other likely impurities?
A: Beyond the primary diastereomeric impurity, several other species can arise. These typically include:
-
Unreacted Starting Material: Residual 4-methylpyrrolidin-3-one is common if the reduction is incomplete.
-
Over-reduction Products: Under overly harsh reduction conditions (e.g., high temperature, aggressive hydrides), the hydroxyl group can be hydrogenolyzed, leading to the formation of 4-methylpyrrolidine.
-
Impurities from N-Protecting Groups: If you are using an N-protected intermediate (e.g., N-Boc or N-Cbz), you may encounter byproducts from incomplete deprotection or side reactions related to the protecting group itself.
-
Solvent and Reagent Adducts: Depending on your workup and purification procedure, residual solvents or adducts with reagents can be present.
Q3: How can I definitively confirm the trans stereochemistry of my final product?
A: Confirmation of relative stereochemistry is crucial. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are powerful tools. For the trans isomer, irradiation of the proton on the carbon bearing the methyl group should show an NOE correlation to the proton on the carbon with the hydroxyl group, as they are on the same face of the ring.
-
X-ray Crystallography: If you can obtain a crystalline derivative of your product, single-crystal X-ray diffraction provides unambiguous proof of the stereochemical arrangement.
-
Chiral High-Performance Liquid Chromatography (HPLC): By using a suitable chiral column, you can separate the enantiomers of the racemic trans and cis products. Comparing the retention times to a known standard can confirm identity.[3]
Q4: What are the recommended analytical techniques for monitoring the reaction and assessing final purity?
A: A multi-pronged approach is best:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting ketone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of diastereomeric purity. A chiral column is necessary to resolve all four possible stereoisomers if the synthesis is not enantioselective.[3]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and can be used to determine the diastereomeric ratio by integrating characteristic, well-resolved peaks.
Part 2: Troubleshooting Guide: Specific Impurities and Mitigation Strategies
This section provides a deeper dive into the root causes of specific impurities and offers actionable solutions.
Impurity Profile 1: Diastereomeric Contamination (cis-4-Methylpyrrolidin-3-ol)
Q: My final product is a mixture of cis and trans diastereomers. Why did this happen, and how can I improve the selectivity for the trans isomer?
A: Root Cause Analysis & Mitigation
The formation of the cis isomer occurs during the reduction of the planar ketone intermediate, 4-methylpyrrolidin-3-one. The hydride reducing agent can attack the carbonyl from either the top face or the bottom face. The stereochemical outcome is dictated by the steric hindrance posed by the adjacent methyl group and any N-protecting group. To favor the trans product, the hydride must attack from the same face as the methyl group.
Caption: Formation of diastereomers from ketone reduction.
Troubleshooting Strategies:
-
Choice of Reducing Agent: The size and reactivity of the hydride reagent are paramount. Simple hydrides like sodium borohydride (NaBH₄) often give poor selectivity. More sterically demanding reagents can significantly improve the trans:cis ratio.
Reducing Agent Typical Conditions Expected trans:cis Selectivity Rationale & Comments Sodium Borohydride (NaBH₄) Methanol, 0 °C to RT Low to Moderate (e.g., 1:1 to 3:1) Small, highly reactive hydride. Attack is less sterically controlled. Lithium Aluminum Hydride (LiAlH₄) THF or Et₂O, 0 °C Low to Moderate Very powerful, but not highly selective for this transformation. Can cause over-reduction. L-Selectride® (Lithium tri-sec-butylborohydride) THF, -78 °C High to Very High (e.g., >10:1) The bulky sec-butyl groups provide high steric hindrance, forcing the hydride to attack from a specific face, leading to excellent diastereoselectivity. Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) or Acetonitrile Moderate to High Milder reducing agent, often used in reductive aminations. Its bulk can improve selectivity over NaBH₄. -
Influence of N-Protecting Group: A bulky N-protecting group (like Boc or Cbz) can influence the conformation of the pyrrolidine ring and further direct the steric outcome of the hydride attack. Experimenting with different protecting groups on the precursor ketone can be a viable strategy.
-
Purification: If a mixture is unavoidable, separation is necessary.
-
Column Chromatography: The polarity difference between the cis and trans isomers is often sufficient for separation on silica gel, though it may require careful optimization of the eluent system.
-
Crystallization: It may be possible to selectively crystallize the desired trans isomer or a salt thereof (e.g., the hydrochloride salt) from the mixture.
-
Impurity Profile 2: Unreacted Starting Material (4-Methylpyrrolidin-3-one)
Q: My post-reaction analysis shows a significant amount of the starting ketone. What measures should I take?
A: Root Cause Analysis & Mitigation
This is a common issue pointing to an incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reaction.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.1 to 1.5 equivalents of hydride).
-
Reagent Quality: Hydride reagents, especially LiAlH₄ and L-Selectride, can degrade upon exposure to atmospheric moisture. Use a fresh bottle or titrate an older one to determine its active concentration.
-
Reaction Monitoring: Do not rely solely on a fixed reaction time. Monitor the reaction's progress by TLC or LC-MS until the starting material spot/peak is no longer visible.
Part 3: Experimental Protocols
Protocol 1: High-Selectivity Reduction of N-Boc-4-methylpyrrolidin-3-one
This protocol is optimized for high diastereoselectivity towards the trans isomer.
Materials:
-
N-Boc-4-methylpyrrolidin-3-one
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH) solution (3 M)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve N-Boc-4-methylpyrrolidin-3-one (1.0 eq.) in anhydrous THF under a nitrogen atmosphere in a flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC (e.g., using 30% EtOAc in hexanes) to confirm the consumption of the starting ketone.
-
Workup: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of saturated NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ to decompose the borane complexes (Caution: Exothermic reaction).
-
Stir vigorously for 1 hour.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-trans-4-Methylpyrrolidin-3-ol.
-
Purify the crude product by flash column chromatography on silica gel. The Boc-protected product can then be deprotected under standard acidic conditions (e.g., TFA or HCl in dioxane).
Protocol 2: Analytical Method for Diastereomeric Purity (Chiral HPLC)
This method provides a baseline for separating the cis and trans isomers. Optimization may be required based on your specific equipment. This is adapted from methods used for similar chiral intermediates.[3]
-
Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or equivalent).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Expected Outcome: Baseline separation of the different stereoisomers, allowing for accurate quantification of the diastereomeric ratio.
References
-
Kim, D. et al. (2012). Simultaneous determination of diastereoisomeric and enantiomeric impurities in (1R, 3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester a key intermediate of tadalafil by chiral high-performance liquid chromatography. Chirality, 24(4), 303-6. Available at: [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. (3S,4R)-4-methylpyrrolidin-3-ol 97% | CAS: 760933-02-6 | AChemBlock [achemblock.com]
- 3. Simultaneous determination of diastereoisomeric and enantiomeric impurities in (1R, 3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester a key intermediate of tadalafil by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolidine Synthesis Optimization: A Technical Support Guide
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this vital heterocyclic scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1][2][3] Achieving efficient, selective, and scalable synthesis is therefore a critical objective.
This resource provides in-depth, experience-driven answers to common challenges encountered in the lab. We will move beyond simple procedural lists to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses high-level questions about selecting and optimizing a synthetic strategy for pyrrolidine derivatives.
Question 1: What are the primary synthetic strategies for constructing the pyrrolidine ring, and how do I choose the best approach for my target molecule?
Answer: The selection of a synthetic strategy is dictated by the desired substitution pattern, stereochemical requirements, and the complexity of the target molecule. Broadly, approaches can be classified into two categories: cyclization of acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.[2][4] For constructing the core scaffold, cyclization methods are generally more versatile.
Here's a comparative overview of common cyclization strategies:
-
[3+2] Dipolar Cycloaddition: This is a powerful and widely used method for constructing the pyrrolidine ring.[2][5] It involves the reaction of an azomethine ylide (a three-atom component) with an alkene or alkyne (a two-atom component), often generating multiple stereocenters in a single step.[2][5][6] This method is highly valued for its efficiency and stereocontrol.[2]
-
Intramolecular Cyclization: This strategy involves forming the ring from a linear precursor that contains both a nitrogen nucleophile and an electrophilic center.[2] Methods like intramolecular C-H amination or reductive cyclization fall into this category.[2][4] It is particularly useful when the acyclic precursor is readily available.
-
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single reaction vessel to form complex pyrrolidine structures.[2] This approach is lauded for its high atom economy and for minimizing purification steps.[2]
-
Ring-Closing Enyne Metathesis (RCEM): This method is effective for synthesizing chiral pyrrolidine derivatives from enyne substrates containing a nitrogen atom.[7] It is known for producing conjugated dienes that can be used in subsequent transformations.[7]
The choice of strategy depends on:
-
Desired Substitution: MCRs and [3+2] cycloadditions are excellent for creating highly substituted pyrrolidines.[2]
-
Stereochemistry: Asymmetric catalysis within [3+2] cycloadditions offers robust control over the stereochemical outcome.[5]
-
Starting Material Availability: If a suitable acyclic precursor is easily synthesized, intramolecular cyclization can be a direct and efficient route.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer-formatted troubleshooting guide for specific problems you might encounter during your experiments.
Question 2: My [3+2] cycloaddition reaction is resulting in low yield. What are the first parameters I should investigate?
Answer: Low yields in [3+2] cycloadditions often trace back to issues with the generation or stability of the azomethine ylide, or suboptimal reaction conditions. Here is a logical workflow for troubleshooting:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Recommendations:
-
Catalyst System: The choice of catalyst is critical. For instance, transition metal catalysts, particularly those based on palladium or iridium, are known for their high efficiency in these reactions.[8][9] Organocatalysts like proline and its derivatives offer a metal-free alternative.[8]
-
Action: Systematically vary the catalyst loading (e.g., 1 mol% to 10 mol%). If using a metal catalyst with a ligand, screen different ligands as this can significantly impact catalytic activity. For example, silver acetate with a (S)-QUINAP ligand has been shown to be effective.[5]
-
-
Solvent and Temperature: The solvent can influence the stability of the azomethine ylide and the transition state energies.
-
Action: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane). Non-polar solvents may favor one reaction pathway over another.[5] Temperature optimization is also key; while higher temperatures can increase the reaction rate, they may also lead to decomposition of the ylide.[9]
-
-
Reactant Stability and Purity: Ensure the purity of your starting materials. The dipolarophile's reactivity is also crucial; electron-deficient alkenes are generally more reactive partners for azomethine ylides.[9]
Question 3: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can I control to improve this?
Answer: Poor diastereoselectivity in [3+2] cycloadditions is a common issue and is primarily governed by the facial selectivity of the approach of the azomethine ylide and the dipolarophile.[5] Steric hindrance from substituents on both components dictates which face is favored.[5]
Key Factors Influencing Diastereoselectivity:
| Parameter | Rationale | Recommended Action |
| Catalyst/Ligand | A chiral catalyst or ligand creates a chiral environment, favoring one transition state over the other, thus leading to a specific diastereomer. | Screen a library of chiral ligands. The steric and electronic properties of the ligand are paramount. For example, increasing the steric bulk of substituents on the amide nitrogen has been shown to improve diastereocontrol.[9] |
| Solvent | The solvent can influence the geometry of the transition state through differential solvation. | Test a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile). |
| Temperature | Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the diastereomeric transition states. | Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and monitor the diastereomeric ratio. |
| Additives | Lewis acids can coordinate to the reactants, altering their conformation and steric profile, which can in turn influence facial selectivity. | Consider the addition of a Lewis acid, but be mindful that this can also affect regioselectivity.[5] |
Question 4: My reaction is producing a significant amount of a furan byproduct. How can I prevent this side reaction?
Answer: The formation of furan byproducts is a known issue, particularly in syntheses that may proceed under acidic conditions.
Preventative Measures:
-
pH Control: This is the most critical factor. The reaction should be maintained under neutral or slightly acidic conditions.[10] Conducting the reaction at a pH below 3 is known to favor the formation of furans.[10]
-
Acid Catalyst Choice: If an acid catalyst is required to promote the reaction, opt for a weak acid like acetic acid.[10] Strong mineral acids should be avoided.[10]
-
Reaction Monitoring: Use techniques like TLC or GC-MS to closely monitor the reaction's progress.[10] Early detection of the furan byproduct allows for timely adjustments to the reaction conditions.[10]
Question 5: I am attempting to synthesize a mono-N-substituted pyrrolidine, but I'm getting a mixture of di-substituted and quaternary ammonium salt impurities. How can I improve the selectivity?
Answer: Over-alkylation is a common challenge when the N-substituted pyrrolidine product is more nucleophilic than the starting amine.[10]
Strategies to Promote Mono-substitution:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a large excess of the amine relative to the alkylating agent can favor mono-alkylation, although this may not be practical if the amine is expensive.[10]
-
Slow Addition: Add the alkylating agent to the reaction mixture slowly.[10] This maintains a low concentration of the alkylating agent, reducing the probability of the mono-substituted product reacting further.[10]
Section 3: Experimental Protocols and Purification
General Protocol for a [3+2] Cycloaddition for Pyrrolidine Synthesis
This protocol is a general guideline and will require optimization for specific substrates.
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 equiv) and the amino acid ester hydrochloride (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or CH2Cl2).
-
Ylide Formation: Add a base (e.g., triethylamine, 1.2 equiv) dropwise to the solution at room temperature to generate the azomethine ylide in situ. Stir for 30-60 minutes.
-
Cycloaddition: Add the alkene (dipolarophile, 1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolidine derivative.
Purification of Pyrrolidines
The purification of pyrrolidines can be challenging due to their basicity and potential for azeotrope formation with water.[11]
-
Distillation: For volatile pyrrolidines, fractional distillation is a common purification method.[1][12]
-
Acid-Base Extraction: Pyrrolidine's basicity can be exploited for purification. It can be converted to its salt with a mild acid like acetic acid or dilute HCl.[13] The salt can then be separated from non-basic impurities, followed by basification to regenerate the free pyrrolidine.
-
Chromatography: Column chromatography on silica gel is a standard method for purifying less volatile or more complex pyrrolidine derivatives. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can help to prevent streaking on the column.
Caption: General purification workflow for pyrrolidine synthesis.
References
- A Comparative Analysis of Catalysts for Pyrrolidine Synthesis: A Guide for Researchers. (2025). Benchchem.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021).
- Pyrrolidine. Wikipedia.
- Yang, Q., Alper, H., & Xiao, W.-J. (2007).
- Common side reactions in the synthesis of substituted pyrrolidines. (2025). Benchchem.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- Purification of crude pyrroles. (1996).
- Preventing side reactions in pyrrolidine synthesis. (2025). Benchchem.
- Prepar
- How can I seperate pyrrolidine?. (2014).
- A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds. (2025). Benchchem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- Recent Advances in the Synthesis of Pyrrolidines. (2023).
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 7. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrol in 4-Methylpyrrolidin-3-ol Synthesis
Welcome to the technical support guide for the stereoselective synthesis of 4-methylpyrrolidin-3-ol. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of controlling stereochemistry in this valuable synthetic building block. The 4-methylpyrrolidin-3-ol scaffold contains two adjacent chiral centers (C3 and C4), leading to four possible stereoisomers. Achieving high diastereomeric and enantiomeric purity is a common and significant challenge.
This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues encountered during synthesis, helping you troubleshoot and optimize your reactions.
Diagram: Stereoisomers of 4-Methylpyrrolidin-3-ol
Before diving into troubleshooting, it's crucial to recognize the target molecules. The four stereoisomers arise from the relative (cis/trans) and absolute (R/S) configurations at the C3 and C4 positions.
Caption: The four stereoisomers of 4-methylpyrrolidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for controlling the stereochemistry of 4-methylpyrrolidin-3-ol?
A1: Stereocontrol is typically achieved through three main strategies:
-
Substrate Control: Using a starting material that already contains one or more of the desired stereocenters. Proline and glutamic acid are common chiral pool starting materials that can be elaborated into the target molecule.[1]
-
Reagent/Catalyst Control: Employing chiral reagents, auxiliaries, or catalysts to induce stereoselectivity. This is common in reactions like asymmetric hydrogenation, alkylation, or cycloadditions.[2][3][4] For instance, Evans oxazolidinone auxiliaries can be used to direct the diastereoselective introduction of the methyl group.
-
Cycloaddition Reactions: [3+2] cycloadditions of azomethine ylides are powerful methods for constructing the pyrrolidine ring with high stereocontrol, often setting multiple stereocenters in a single step.[2][5]
Q2: Why is it difficult to separate the cis and trans diastereomers?
A2: The cis and trans isomers of 4-methylpyrrolidin-3-ol are diastereomers with similar polarities due to the presence of both a hydroxyl and a secondary amine group, which can engage in similar intermolecular hydrogen bonding. This makes their separation by standard column chromatography challenging. Often, derivatization to less polar intermediates (e.g., N-Boc or O-TBDMS protection) can improve chromatographic resolution. In some cases, crystallization of one diastereomer from a mixture is a viable large-scale purification strategy.[6][7][8][9]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low Diastereoselectivity (Poor cis/trans Ratio) in the Reduction of a 4-Methylpyrrolidin-3-one Precursor
Q: My reduction of N-protected 4-methylpyrrolidin-3-one is giving a nearly 1:1 mixture of cis and trans alcohols. How can I improve the diastereoselectivity?
A: This is a classic stereocontrol challenge governed by the facial selectivity of hydride attack on the ketone. The outcome depends on sterics and electronics. Here’s how to troubleshoot:
-
Causality: The approach of the hydride reagent to the carbonyl can be directed by the substituent at the C4 position. For a desired trans product, the hydride must attack from the same face as the methyl group. For a cis product, it must attack from the opposite face. The steric bulk of both the reducing agent and the N-protecting group is paramount.
-
Troubleshooting Steps & Solutions:
-
Vary the Hydride Reagent (Steric Control):
-
For trans (anti) selectivity: Use bulky hydride reagents that approach from the less hindered face, opposite the C4-methyl group. This leads to the cis alcohol. Examples include L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride®.
-
For cis (syn) selectivity: Use small, unhindered hydride reagents that can preferentially attack from the more hindered face, often directed by chelation control if a suitable N-protecting group is present. Sodium borohydride (NaBH₄) is a common starting point. If selectivity is still low, sodium triacetoxyborohydride might offer an improvement.
-
-
Modify the N-Protecting Group:
-
A bulky N-protecting group (like Boc or Cbz) can significantly influence the conformation of the ring and sterically block one face of the carbonyl, enhancing selectivity. If you are using a small protecting group (e.g., N-Me), consider switching to a bulkier one to better control the hydride's trajectory.
-
-
Lower the Reaction Temperature:
-
Reducing the temperature (e.g., from 0 °C to -78 °C) often enhances diastereoselectivity.[10] Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product pathway.
-
-
| Condition | Typical Outcome | Rationale |
| NaBH₄, Methanol, 0 °C | Low to moderate selectivity | Small reagent, less steric differentiation. |
| L-Selectride®, THF, -78 °C | High cis selectivity | Bulky hydride attacks from the face opposite the methyl group. |
| Na(OAc)₃BH, THF, 0 °C | Often favors the thermodynamically more stable alcohol | Can provide different selectivity profile compared to NaBH₄. |
| Bulky N-Protecting Group (e.g., N-Boc) | Increased selectivity | Sterically directs the approach of the incoming nucleophile.[11] |
Problem 2: Poor Enantioselectivity in an Asymmetric Reaction
Q: I am attempting an asymmetric synthesis (e.g., catalytic hydrogenation or cycloaddition) but the enantiomeric excess (ee) of my product is low.
A: Low enantioselectivity points to an inefficient transfer of chirality from the catalyst or auxiliary to the substrate. The transition state energies for the formation of the two enantiomers are too similar.
-
Causality: In a catalytic asymmetric reaction, the chiral ligand or catalyst must create a well-defined chiral environment around the substrate. Factors like catalyst purity, solvent, temperature, and substrate structure can disrupt this environment.
-
Troubleshooting Workflow:
Caption: A troubleshooting workflow for diagnosing and improving poor enantioselectivity.
-
Detailed Solutions:
-
Catalyst and Ligand Quality: Ensure the chiral ligand or catalyst is of high enantiomeric purity and has not degraded. Many organometallic catalysts are sensitive to air and moisture.
-
Solvent Screening: The solvent can dramatically influence the catalyst's conformation and, therefore, its selectivity.[12] Screen a range of solvents, from non-polar (toluene, hexanes) to polar aprotic (THF, CH₂Cl₂) or even protic, if the reaction allows.
-
Temperature and Concentration: As with diastereoselectivity, lowering the temperature is a standard method to improve ee. Also, investigate the effect of substrate concentration, as it can impact catalyst kinetics and aggregation states.
-
Additives: In some catalytic systems, additives (e.g., acids, bases, or salts) can act as co-catalysts or modifiers that stabilize the desired transition state.[12]
-
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-4-methylpyrrolidin-3-one to cis-4-Methylpyrrolidin-3-ol
This protocol is adapted from methodologies emphasizing steric-controlled reductions to favor the cis (syn) isomer.
Objective: To achieve high diastereoselectivity for the cis alcohol via hydride attack from the face opposite the C4-methyl group.
Materials:
-
N-Boc-4-methylpyrrolidin-3-one
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of NH₄Cl
-
Saturated aqueous solution of NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-4-methylpyrrolidin-3-one (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Hydride Addition: Slowly add L-Selectride® (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Quenching: Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. Caution: This can be a vigorous reaction. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: Determine the diastereomeric ratio (cis:trans) of the crude product by ¹H NMR or GC analysis. The product can then be purified by column chromatography.
References
-
Sampath, M., Jayaraman, S. R., Eda, V., Potham, R., Budhdev, R. R., & Sen, S. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 26(5), 1485–1494. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrrolidines. Retrieved January 19, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Managing Diastereoselectivity in 2-Substituted Pyrrolidine Reactions. BenchChem.
- BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem.
-
Barroso, S., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7599–7604. [Link]
-
Chand, P., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(6), 803–806. [Link]
-
Karlsson, S., & Högberg, T. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. ResearchGate. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2014). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
Suresh, P., & Nanda, S. (2013). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 3(36), 15436-15470. [Link]
-
ResearchGate. (n.d.). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved January 19, 2026, from [Link]
-
Chand, P., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development. [Link]
-
Beeson, T. D., et al. (2011). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. PMC. [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
-
Dal-Pozzo, A., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(18), 4252. [Link]
-
MDPI. (2021). Organocatalytic Access to Enantioenriched Spirooxindole-Based 4-Methyleneazetidines. MDPI. [Link]
-
Quintavalla, A., et al. (2024). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. The Journal of Organic Chemistry. [Link]
- Google Patents. (2021).
- Google Patents. (n.d.).
-
Khasanov, A. F., et al. (2023). Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. International Journal of Molecular Sciences, 24(22), 16359. [Link]
-
Baklanov, M. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals, 16(5), 754. [Link]
-
Gao, S., et al. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 7(6), 1016–1023. [Link]
-
Bull, J. A., et al. (2016). Iterative assembly line synthesis of polypropionates with full stereocontrol. Nature Chemistry, 8(8), 752–759. [Link]
- Google Patents. (1990). US4910320A - Process for preparing 3-pyrrolidinol.
-
ResearchGate. (n.d.). Diastereoselective synthesis of the 4-methylproline derivatives. Retrieved January 19, 2026, from [Link]
-
Dennis, C. R., et al. (2022). A Dynamic Thermodynamic Resolution Strategy for the Stereocontrolled Synthesis of Streptonigrin. Angewandte Chemie International Edition, 62(1). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 5. Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Pyrrolidines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and side reactions. Pyrrolidines are a cornerstone of medicinal chemistry, and mastering their synthesis is critical for advancing novel therapeutics.[1] This center provides troubleshooting guides and FAQs to navigate the complexities of their preparation.
Troubleshooting Guides: Common Issues & Solutions
This section directly addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and the rationale for the proposed solution.
Section 1: 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a premier strategy for pyrrolidine synthesis, capable of building significant molecular complexity in a single step.[2][3] However, controlling the various forms of selectivity is a frequent challenge.
Issue 1: Poor Regio- or Diastereoselectivity
Question: My [3+2] cycloaddition is producing a mixture of regioisomers or diastereomers. How can I improve the selectivity?
Answer: This is a common problem rooted in the transition state energetics of the cycloaddition. Regioselectivity is governed by the electronic and steric matching of the azomethine ylide and the dipolarophile, while diastereoselectivity depends on the facial approach of the two reactants.[2] Side reactions or undesired stereoisomers arise when the energy differences between competing reaction pathways are small.
Causality and Troubleshooting Workflow:
The key is to amplify the electronic and steric differences between the reactants or to use a chiral environment to favor a specific transition state.
Caption: Troubleshooting workflow for poor selectivity.
Detailed Recommendations:
-
Catalyst System Optimization: The choice of catalyst is paramount for controlling selectivity.
-
Lewis Acids: Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and potentially enhancing regioselectivity.
-
Metal Catalysis: For asymmetric synthesis, the combination of a metal precursor and a chiral ligand is critical. For instance, silver(I) and copper(I) salts combined with chiral ligands like QUINAP or phosphoramidites have proven effective in dictating both enantioselectivity and diastereoselectivity by creating a rigid chiral environment around the reacting species.[2][4][5]
-
-
Steric Hindrance: Increasing the steric bulk of substituents on either the azomethine ylide or the dipolarophile can dramatically improve facial selectivity, favoring the approach from the less hindered face.[2]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[2] Reactions that are poorly selective at room temperature may show significant improvement at 0 °C or below.
-
Solvent: The polarity of the solvent can influence the stability of the transition states. A systematic screening of non-polar (e.g., toluene), polar aprotic (e.g., THF, DCM), and polar protic solvents is recommended.
-
| Parameter | Recommendation for Improving Selectivity | Rationale |
| Catalyst | Screen chiral Lewis acids or transition metal/ligand complexes (e.g., AgOAc/(S)-QUINAP).[2] | Creates a defined chiral pocket, forcing the reactants to approach in a specific orientation. |
| Temperature | Decrease from room temperature to 0 °C or -78 °C. | Exaggerates small energy differences between competing transition states, favoring the lowest energy pathway. |
| Sterics | Increase the size of substituents on the ylide nitrogen or the dipolarophile. | Enhances facial selectivity by sterically blocking one face of the reactants. |
| Solvent | Screen solvents of varying polarity (Toluene, THF, DCM). | Differential stabilization of transition states can favor the formation of one isomer. |
Section 2: Paal-Knorr Synthesis & Reductive Amination
The condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, known as the Paal-Knorr synthesis, is a direct and powerful method for forming the pyrrolidine (or, more commonly, pyrrole) ring.[6][7] A primary challenge in this reaction is the competition from an intramolecular dehydration pathway that leads to furan byproducts.
Issue 2: Significant Furan Byproduct Formation
Question: My Paal-Knorr reaction is yielding a substantial amount of a furan byproduct instead of the desired pyrrolidine/pyrrole. How can I suppress this?
Answer: Furan formation is a classic side reaction in the Paal-Knorr synthesis, especially under harsh acidic conditions.[8] The reaction proceeds through a common hemiaminal intermediate, which can either eliminate water to form the pyrrolidine precursor or undergo a different dehydration pathway to yield a furan.
Mechanistic Insight:
The key is to favor the nucleophilic attack of the amine and subsequent cyclization over the alternative enol-driven cyclization and dehydration that leads to the furan.
Caption: Competing pathways in Paal-Knorr synthesis.
Troubleshooting & Optimization:
-
Control of pH: Strongly acidic conditions can accelerate the dehydration pathway leading to furans.[8]
-
Solution: Use milder acidic conditions. Switching from strong mineral acids (like HCl) to weaker acids (like acetic acid) or Lewis acids (like FeCl₃) can significantly favor pyrrole formation.[9] Running the reaction at or near neutral pH, if possible, is often effective.
-
-
Amine Concentration: The concentration of the amine nucleophile is critical.
-
Solution: Ensure a sufficient excess of the amine is used. This increases the rate of the desired hemiaminal formation, allowing it to outcompete the furan-forming pathway.
-
-
Reaction Conditions:
-
Temperature & Time: Harsh conditions (prolonged heating) can promote side reactions.[7] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent product degradation or byproduct formation.
-
Water Removal: While the reaction produces water, actively removing it (e.g., with a Dean-Stark apparatus) can drive the equilibrium toward the iminium ion and the final pyrrolidine product.
-
Section 3: Intramolecular Cyclization Reactions
Intramolecular reactions are highly effective for forming cyclic structures like pyrrolidines. However, they can be plagued by competing intermolecular reactions or other intramolecular side reactions.
Issue 3: Low Yield in Biocatalytic Reductive Amination/Cyclization
Question: I'm attempting a transaminase-triggered cyclization of an ω-halo-ketone to form a chiral pyrrolidine, but my yields are very low. What are the likely side reactions?
Answer: In biocatalytic systems like this, two non-enzymatic side reactions are often the primary culprits: hydrolysis of the halo-ketone starting material and the formation of a cyclopropane byproduct.[2][10]
Causality and Preventative Measures:
-
Hydrolysis of the Starting Material: The electrophilic carbon bearing the halogen is susceptible to nucleophilic attack by water, especially at non-optimal pH.
-
Solution: Maintain strict pH control. The optimal pH for the enzyme's activity should be maintained, which may require careful buffer selection. This minimizes the rate of the competing hydrolysis reaction.[2]
-
-
Cyclopropane Formation: Intramolecular nucleophilic attack of an enolate intermediate on the carbon bearing the halogen can lead to a stable cyclopropane byproduct, which acts as a thermodynamic sink.
-
Solution: Substrate Modification. If pH control is insufficient, modifying the substrate to be more reactive towards the desired enzymatic transformation can help. This might involve changing the nature of the leaving group (the halogen) or altering substituents to favor the cyclization sterically or electronically.
-
Sources
- 1. A Missing Link in Multisubstituted Pyrrolidines: Remote Stereocontrol Forged by Rhodium-Alkyl Nitrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: trans-4-Methylpyrrolidin-3-ol hydrochloride
Welcome to the technical support center for trans-4-Methylpyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting advice for experiments involving this versatile building block. The information herein is synthesized from material safety data sheets, analogous compound stability studies, and established chemical principles to ensure scientific integrity and practical utility.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] One supplier suggests a shelf life of up to three years under these conditions. It is also recommended to keep the container in a dry and well-ventilated place.[1]
Q2: Is this compound sensitive to air or moisture?
A2: Yes, related 3-hydroxypyrrolidine compounds are known to be sensitive to air and moisture. The hydrochloride salt form generally offers enhanced stability and better handling characteristics compared to the free base.[2][3] Exposure to atmospheric moisture can lead to hydrolysis and degradation over time.
Q3: My compound has developed a slight yellow or brown tint. Is it still usable?
A3: this compound is typically a white to off-white crystalline powder.[2] A noticeable color change, such as yellowing or browning, can be an indicator of degradation.[4][5] While slight discoloration may not always signify a complete loss of reactivity, it is a strong indication of impurity. It is highly recommended to assess the purity of a discolored lot by an appropriate analytical method (e.g., NMR, LC-MS) before use in a critical synthetic step.
Q4: What solvents are recommended for preparing stock solutions?
A4: The choice of solvent is critical and depends on the intended application and desired storage time. For immediate use, aprotic solvents such as DMSO or DMF are common choices. If aqueous solutions are necessary, be aware that the stability can be pH-dependent. Acidic conditions, in particular, may catalyze hydrolysis of related pyrrolidine structures.[6][7] It is advisable to prepare fresh aqueous solutions for each experiment or to conduct a small-scale stability study in your buffer of choice if long-term storage is required.
Q5: How does the hydrochloride salt affect the compound's properties?
A5: The hydrochloride salt form generally improves the compound's stability, crystallinity, and solubility in polar solvents compared to the free base.[2][3] In solution, the hydrochloride salt will create a mildly acidic environment. This is an important consideration for pH-sensitive reactions.
II. Troubleshooting Guide: Stability in Experimental Workflows
This section provides a structured approach to troubleshooting common stability-related issues encountered during experiments.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
If you are experiencing variable yields or observing unknown impurities in your reaction, consider the stability of the this compound starting material.
-
Potential Cause 1: Degradation of the solid compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored under an inert atmosphere and protected from light and moisture.
-
Visual Inspection: Check for any color change in the solid.
-
Purity Analysis: Re-characterize the starting material using 1H NMR, LC-MS, or another suitable technique to confirm its integrity before use.
-
-
-
Potential Cause 2: Instability in solution.
-
Troubleshooting Steps:
-
Solvent Choice: If using a protic solvent, especially at elevated temperatures, consider switching to an aprotic solvent if the reaction chemistry allows.
-
pH Control: In aqueous or protic media, the pH of the solution can influence stability. For related compounds, acidic conditions can promote degradation.[6][7] If your reaction mixture is acidic, this could be a source of instability. Consider if buffering the reaction is possible.
-
Fresh Solutions: Always use freshly prepared solutions of this compound, especially in protic or aqueous solvents. Avoid storing solutions for extended periods unless their stability in that specific solvent has been verified.
-
-
Issue 2: Observable Degradation of a Stock Solution
If you notice precipitation, color change, or a change in clarity of a stock solution over time, it is likely undergoing degradation.
-
Potential Degradation Pathways:
-
Oxidation: The pyrrolidine ring can be susceptible to oxidation, especially in the presence of air and trace metal ions.[7]
-
Hydrolysis: While the core structure is generally stable, prolonged exposure to water, particularly at non-neutral pH, can lead to hydrolysis.[6]
-
Decomposition Products: Based on studies of similar N-substituted pyrrolidines, potential degradation products could include smaller amines, ammonia, and aldehydes.[7]
-
-
Preventative Measures:
-
Inert Atmosphere: When preparing stock solutions for storage, use a solvent that has been degassed by sparging with nitrogen or argon.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize contaminants that could catalyze degradation.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow the rate of decomposition.
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to the atmosphere.
-
Experimental Protocol: Assessing Solution Stability
If the stability of this compound in a specific solvent system is critical for your experiments, a simple stability study can be performed.
-
Preparation: Prepare a solution of the compound at the desired concentration in the solvent of interest.
-
Initial Analysis (T=0): Immediately analyze the fresh solution by LC-MS or a calibrated HPLC-UV method to determine the initial purity and peak area of the compound.
-
Storage: Store the solution under the intended experimental conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), re-analyze an aliquot of the solution using the same analytical method.
-
Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks that would indicate degradation products. A significant decrease in the parent peak area suggests instability under the tested conditions.
III. Visualized Workflows and Data
Troubleshooting Logic for Inconsistent Experimental Results
Caption: Troubleshooting workflow for stability issues.
Summary of Stability-Influencing Factors
| Factor | Risk Level | Mitigation Strategy | Rationale |
| Atmospheric Exposure | High | Store under an inert atmosphere (N2 or Ar). | Pyrrolidine structures can be sensitive to oxidation and moisture.[7] |
| Moisture | High | Use a desiccator for storage; handle in a dry environment. | Can lead to hydrolysis, especially over time. |
| Acidic pH | Moderate | Prepare fresh solutions; buffer if necessary for the reaction. | Acid can catalyze the degradation of related compounds.[6][7] |
| Elevated Temperature | Moderate | Store at room temperature or below; avoid prolonged heating in solution. | Heat can accelerate decomposition pathways. |
| Trace Metals | Low-Moderate | Use high-purity solvents and reagents. | Metal ions can catalyze oxidative degradation.[7] |
IV. References
-
Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. (2020). Queen's University Belfast. Available at: [Link]
-
Zhang, G., Xia, R., Wang, J., & Wang, L. (2020). Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism. Journal of Biology and Life Science. Available at: [Link]
-
Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (n.d.). Applied and Environmental Microbiology. Available at: [Link]
-
Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism. (2020). ResearchGate. Available at: [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). PubMed Central. Available at: [Link]
-
Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination. (2022). PubMed Central. Available at: [Link]
-
Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.). Google Patents. Available at:
-
Pyrrolidine. (n.d.). PubChem. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PubMed Central. Available at: [Link]
-
Impact of Storage on the Color of a Green Isotonic Beverage With β‐Cyclodextrin/Chlorophyll Complexes. (2024). PubMed Central. Available at: [Link]
-
Changes in Polyphenolics during Storage of Products Prepared with Freeze-Dried Wild Blueberry Powder. (2021). ResearchGate. Available at: [Link]
-
Pholcus phalangioides. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Storage on the Color of a Green Isotonic Beverage With β‐Cyclodextrin/Chlorophyll Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism | Zhang | Journal of Biology and Life Science [macrothink.org]
- 7. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral Purity Analysis of trans-4-Methylpyrrolidin-3-ol Hydrochloride
Introduction
trans-4-Methylpyrrolidin-3-ol hydrochloride is a pivotal chiral building block in modern pharmaceutical synthesis.[1] As a substituted pyrrolidine, its core structure is integral to numerous active pharmaceutical ingredients (APIs).[2] The stereochemical orientation of the methyl and hydroxyl groups at the C4 and C3 positions, respectively, results in enantiomers that can exhibit profoundly different pharmacological and toxicological profiles. Consequently, ensuring the enantiomeric purity of this intermediate is not merely a matter of process control; it is a fundamental requirement for the safety and efficacy of the final drug product, mandated by global regulatory agencies.[3]
This guide provides an in-depth, comparative analysis of the primary chromatographic techniques for determining the chiral purity of this compound. We will dissect the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) following derivatization. This document moves beyond simple protocols to explain the underlying principles and the rationale behind specific experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.
Analyte Characteristics and Analytical Challenges
The molecular structure of this compound presents a distinct set of analytical challenges. As a hydrochloride salt, it is a polar, water-soluble solid with low volatility, making it unsuitable for direct GC analysis.[4] The molecule possesses two key functional groups that dictate its chromatographic behavior: a secondary alcohol and a secondary amine. The basic nature of the amine can lead to undesirable interactions with the silica support of stationary phases, causing peak tailing and reduced efficiency if not properly addressed. The high polarity requires careful selection of stationary and mobile phases to achieve adequate retention and separation.
Comparative Analysis of Core Methodologies
The selection of an analytical technique for chiral purity is a balance of performance, speed, accessibility, and sample preparation complexity. Here, we compare the three most viable chromatographic approaches.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely accessible technique for enantiomeric separations, prized for its robustness and versatility.[5] The direct separation of enantiomers is achieved through differential interactions with a chiral stationary phase (CSP).
-
Principle of Separation: Enantioseparation on a CSP occurs due to the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, leading to different retention times. For a polar molecule like trans-4-Methylpyrrolidin-3-ol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective, utilizing a combination of hydrogen bonding, dipole-dipole, and steric interactions for chiral recognition.[6][7]
-
Expertise-Driven Insights: The secondary amine in the analyte is a critical factor. To prevent peak tailing and ensure symmetrical peaks, the mobile phase must be modified with a basic additive, such as diethylamine (DEA). This additive competes with the analyte for active sites on the silica surface, effectively masking them and improving chromatographic performance.[8] Method development often involves screening columns in normal phase, polar organic, and reversed-phase modes to find the optimal balance of retention and selectivity.[9][10]
-
Strengths & Limitations:
-
Strengths: High reliability, broad availability of columns and instrumentation, extensive literature support.
-
Limitations: Can have longer run times and higher consumption of organic solvents compared to SFC.
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, particularly for chiral separations.[] It leverages a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.
-
Principle of Separation: SFC operates on principles similar to normal-phase HPLC. Supercritical CO₂, often mixed with a polar organic modifier like methanol, constitutes the mobile phase.[12] The low viscosity and high diffusivity of this mobile phase allow for much higher flow rates and faster equilibration times than HPLC, leading to significant reductions in analysis time without sacrificing resolution.[13] The same polysaccharide-based CSPs successful in HPLC are typically the first choice for SFC method development.[14]
-
Expertise-Driven Insights: The polarity of this compound makes it an excellent candidate for SFC. The use of an alcohol modifier (e.g., methanol) is essential to ensure solubility in the mobile phase and to facilitate elution from the polar stationary phase.[15] As with HPLC, a basic additive is crucial for achieving good peak shape for this basic analyte.
-
Strengths & Limitations:
-
Strengths: Extremely fast analysis (typically 3-5 times faster than HPLC), significantly reduced organic solvent consumption, and often provides orthogonal or superior selectivity to HPLC.[]
-
Limitations: Requires specialized instrumentation that is less common than HPLC systems. Solubility can be a challenge for extremely polar or ionic compounds.
-
Gas Chromatography (GC) with Derivatization
GC offers unparalleled efficiency and resolution but is limited to volatile and thermally stable analytes. For this compound, derivatization is a mandatory prerequisite to mask the polar functional groups and render the molecule volatile.[4][16]
-
Principle of Separation: This approach involves a two-stage process. First, the analyte's enantiomers are chemically modified in an achiral reaction. Second, the resulting volatile derivatives are separated on a GC column containing a chiral stationary phase (commonly a cyclodextrin derivative).[17][18] The derivatization must target both the hydroxyl and amine groups. A common strategy is a two-step reaction: esterification of the alcohol followed by acylation of the amine, or a single-step silylation that reacts with both groups.[19]
-
Expertise-Driven Insights: The derivatization step is the most critical part of this workflow. The reaction must be quantitative, reproducible, and free from racemization.[20] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for silylating both hydroxyl and amine groups. Alternatively, sequential acylation using reagents like trifluoroacetic anhydride (TFAA) can be employed.[21] The choice of derivatizing agent is crucial as it can influence the chiral recognition on the GC column.
-
Strengths & Limitations:
-
Strengths: Very high separation efficiency, leading to excellent resolution. High sensitivity, especially with selective detectors.
-
Limitations: The derivatization step adds significant time and complexity, introduces potential sources of error (incomplete reaction, side products), and must be carefully validated to ensure no chiral inversion occurs.
-
Quantitative Performance Comparison
The choice of method is often dictated by the specific requirements of the laboratory, such as throughput, cost, and existing equipment.
Table 1: Comparison of Key Method Attributes
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC (with Derivatization) |
| Analysis Speed | Moderate (e.g., 10-20 min) | Very Fast (e.g., 2-5 min) | Fast (GC run), but total time is long due to sample prep |
| Resolution (Rs) | Good to Excellent (>2.0) | Good to Excellent (>2.0) | Potentially the Highest (>3.0) |
| Solvent Consumption | High (e.g., Hexane, IPA) | Low (Mainly CO₂, small % modifier) | Very Low (Gas carrier) |
| Sample Prep Complexity | Low (Dissolve and inject) | Low (Dissolve and inject) | High (Requires chemical reaction) |
| Instrument Accessibility | High | Moderate to Low | High |
| "Green" Chemistry | Poor | Excellent | Good |
Table 2: Representative Experimental Data Comparison
The following data are illustrative, based on typical performance for similar chiral amino alcohols, to provide a quantitative comparison.
| Parameter | Chiral HPLC Method | Chiral SFC Method | Chiral GC Method |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Diacetyl-tert-butyldimethylsilyl-β-Cyclodextrin |
| Retention Time (Enantiomer 1) | ~8.5 min | ~1.8 min | ~12.2 min |
| Retention Time (Enantiomer 2) | ~10.2 min | ~2.5 min | ~12.9 min |
| Resolution (Rs) | 2.8 | 3.1 | 4.5 |
| Limit of Quantitation (LOQ) | 0.05% | 0.05% | 0.02% |
Experimental Protocols & Workflows
A self-validating protocol is one where the results inherently confirm the system is operating correctly. For chiral methods, this is achieved through the initial analysis of a racemic (50:50) sample to confirm the identity of both enantiomer peaks and to calculate the resolution, which serves as a critical system suitability parameter.
Workflow for Method Selection and Analysis
Sources
- 1. This compound [myskinrecipes.com]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. gcms.cz [gcms.cz]
- 19. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 20. Chiral purity test of metoprolol enantiomer after derivatization with (-)-menthyl chloroformate by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Introduction: The Analytical Challenge of a Polar Building Block
An In-Depth Comparative Guide to HPLC Methodologies for the Analysis of trans-4-Methylpyrrolidin-3-ol Hydrochloride
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles behind method selection, offering a robust framework for developing sensitive, specific, and reliable analytical assays for this and other challenging polar molecules.
This compound is a chiral building block of significant interest in pharmaceutical synthesis.[1] Its structure, featuring a secondary amine and a hydroxyl group, imparts high polarity and aqueous solubility. While advantageous for many biological applications, these properties present a considerable challenge for traditional analytical techniques.
Specifically, standard Reversed-Phase (RP) HPLC, the workhorse of most analytical laboratories, often fails to adequately retain such polar compounds.[2] Analytes like this compound tend to have minimal interaction with nonpolar stationary phases (e.g., C18), leading to elution in or near the solvent front (void volume). This results in poor resolution, inadequate sensitivity, and unreliable quantification.
This guide explores and compares three robust alternatives to conventional RP-HPLC, providing the technical insights necessary to select and implement the optimal method:
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mixed-Mode Chromatography (MMC)
-
Ion-Pair Reversed-Phase Chromatography (IP-RP)
Understanding the Analyte: Physicochemical Properties
The difficulty in analyzing this compound stems directly from its molecular structure. As a hydrochloride salt, it is ionic and readily dissolves in aqueous media. The presence of both a hydrogen-bond-donating hydroxyl group and a protonatable amine group makes it an exceptionally polar molecule.
| Property | Value | Significance for HPLC Analysis |
| Molecular Formula | C₅H₁₂ClNO | Indicates a small molecule with heteroatoms contributing to polarity. |
| Molecular Weight | 137.61 g/mol | Low molecular weight contributes to rapid diffusion and potentially poor retention on large-pored stationary phases. |
| Structure | A substituted pyrrolidine ring | Contains polar functional groups (-OH, -NH-) that dominate its chromatographic behavior, making it highly hydrophilic. |
| Form | Hydrochloride Salt | Ensures the amine is protonated and positively charged in solution, making it suitable for ion-exchange or ion-pairing interactions. |
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method requires a deep understanding of the retention mechanisms and their suitability for the analyte's properties. The following sections dissect three primary strategies.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique designed specifically for the retention and separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[2][3]
Mechanism of Action: In HILIC, a polar stationary phase (such as bare silica, amide, or cyano) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4] The aqueous component of the mobile phase forms an immobilized, water-rich layer on the surface of the polar stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this aqueous layer.[4]
Advantages:
-
Excellent Retention: Provides strong retention for highly polar compounds that would otherwise elute at the void volume in RP-HPLC.[3]
-
MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the mass spectrometer source, often leading to a significant enhancement in sensitivity (10-20 fold) compared to highly aqueous mobile phases.[3]
-
Direct Injection of Organic Extracts: Samples dissolved in high-organic solvents can often be injected directly without solvent exchange, improving throughput.[3]
Disadvantages:
-
Sample Diluent Effects: Analyte solubility can be a concern in the highly organic mobile phases used in HILIC.[5] Injecting samples in purely aqueous solutions can lead to poor peak shape.
-
Longer Equilibration Times: Some HILIC columns require longer equilibration times between gradient runs to ensure reproducible retention times.[5]
-
Matrix Effects: Retention can be sensitive to the ionic strength of the sample matrix.[6]
Expert Insight: HILIC is often the first-choice technique for developing new methods for small, polar molecules, especially when MS detection is required. Its straightforward mechanism and the availability of diverse stationary phases make it a versatile and powerful tool.[4]
Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography utilizes stationary phases that incorporate more than one retention mechanism, most commonly combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities on a single column.[6][7]
Mechanism of Action: For a positively charged analyte like protonated trans-4-Methylpyrrolidin-3-ol, an MMC column with both C18 chains and cation-exchange groups (e.g., sulfonic acid) offers dual retention. The analyte can interact with the hydrophobic alkyl chains via van der Waals forces and simultaneously with the negatively charged ion-exchange sites via strong electrostatic attraction.[7] This synergistic retention is highly tunable.
Advantages:
-
Orthogonal Selectivity: The ability to manipulate retention by adjusting organic solvent content (for RP), and mobile phase pH and ionic strength (for IEX), provides an unmatched level of control over selectivity.[6][8]
-
MS-Friendly: Achieves retention of charged analytes without the need for non-volatile ion-pairing agents, ensuring full compatibility with mass spectrometry.[6][8]
-
Broad Applicability: Can simultaneously separate mixtures of polar, non-polar, ionic, and neutral compounds in a single run.[8][9]
Disadvantages:
-
Complex Method Development: The multiple variables (pH, buffer concentration, organic content) can make method development more intricate and time-consuming than for single-mode techniques.
-
Potential for Reproducibility Issues: Historically, some mixed-mode columns have faced challenges with batch-to-batch reproducibility, though modern manufacturing has significantly improved this.
Expert Insight: MMC is the ideal problem-solver for complex separations where single-mode chromatography fails. For trans-4-Methylpyrrolidin-3-ol, an MMC column can provide excellent retention and peak shape, with the added benefit of being able to resolve it from both non-polar impurities (via RP interaction) and other polar, basic compounds (via IEX interaction).
Ion-Pair Reversed-Phase Chromatography (IP-RP)
IP-RP is a technique that modifies a standard reversed-phase system to retain ionic or highly polar analytes by adding an "ion-pairing" reagent to the mobile phase.[10]
Mechanism of Action: For a positively charged amine, a negatively charged ion-pairing reagent with a hydrophobic tail (e.g., an alkyl sulfonate like heptanesulfonic acid) is added to the mobile phase.[11] This reagent forms a neutral, charge-masked complex with the analyte. This ion-pair is significantly more hydrophobic than the analyte alone and can be effectively retained and separated on a standard C18 column.[10][11]
Advantages:
-
Uses Standard Columns: Leverages ubiquitous and robust C18 and C8 columns, requiring no specialized hardware.
-
Effective for Charged Analytes: Can be a simple and effective way to achieve retention for compounds that are otherwise unretained.
Disadvantages:
-
MS Incompatibility: Most common ion-pairing reagents are non-volatile salts that heavily suppress the MS signal and can contaminate the instrument.[12][13] While some volatile reagents exist, they are often less effective.
-
Column Contamination: Ion-pairing reagents can irreversibly adsorb to the stationary phase, permanently altering its selectivity and making the column unsuitable for other applications.
-
Complex Equilibration: The column must be thoroughly equilibrated with the ion-pairing reagent, and re-equilibration between runs can be slow.
Expert Insight: While historically useful, IP-RP is now largely considered a legacy technique, especially in laboratories that rely on MS detection. The advent of HILIC and MMC has provided superior, MS-compatible alternatives for nearly all applications previously addressed by ion-pairing.[6][12]
Data-Driven Comparison Summary
The following table provides a comparative summary of the three methodologies based on key performance attributes for the analysis of this compound.
| Parameter | HILIC | Mixed-Mode Chromatography (MMC) | Ion-Pair RP (IP-RP) |
| Retention Mechanism | Partitioning, Hydrogen Bonding[4] | Reversed-Phase + Ion-Exchange[6] | Ion-Pair Formation + Reversed-Phase[11] |
| MS Compatibility | Excellent | Excellent | Very Poor (Signal Suppression)[13] |
| Selectivity Control | Good (Solvent Choice, Buffer) | Excellent (pH, Ionic Strength, Solvent)[6] | Moderate (IP Reagent, pH) |
| Method Development | Moderate | Complex | Moderate |
| Column Robustness | Good | Good (Modern Columns) | Poor (Irreversible Adsorption) |
| Recommended Use Case | Primary choice for polar analytes with MS. | Complex mixtures, difficult separations. | UV-only detection, when other options fail. |
Visualizing the Decision Process and Mechanism
To aid in method selection, the following flowchart outlines a logical decision-making process.
Caption: Workflow for selecting an appropriate HPLC method.
The diagram below illustrates the fundamental retention mechanism in HILIC, which is the recommended starting point for this analysis.
Caption: Simplified diagram of the HILIC retention mechanism.
Special Consideration: Chiral Separation
It is critical to recognize that this compound possesses two stereogenic centers and exists as a pair of enantiomers ((3R,4R) and (3S,4S)). The methods described above are achiral and will not separate these enantiomers. In pharmaceutical development, regulatory agencies often require the analysis and control of individual stereoisomers, as they can have different pharmacological and toxicological profiles.[14]
To achieve enantiomeric separation, a chiral environment is necessary. This is typically accomplished using:
-
Chiral Stationary Phases (CSPs): HPLC columns where a chiral selector is immobilized on the solid support. These selectors form transient, diastereomeric complexes with the enantiomers, allowing for their separation.[15][16]
-
Chiral Derivatizing Agents: The analyte is reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[17]
The development of a stereospecific assay is a separate, albeit essential, step for this molecule in a drug development context.
Recommended Protocol: HILIC Method
Based on the comparative analysis, a HILIC method is the most robust, sensitive, and modern approach for the routine quantification of this compound, particularly when using LC-MS.
7.1. Instrumentation and Materials
-
HPLC/UHPLC System: A system equipped with a binary pump, autosampler, and column thermostat.
-
Detector: Mass Spectrometer (e.g., QQQ or Q-TOF) or Charged Aerosol Detector (CAD).
-
Analytical Column: TSKgel Amide-80 (3 µm, 2.0 x 150 mm) or equivalent HILIC phase.[4]
-
Reagents: LC-MS grade acetonitrile, water, and ammonium formate.
7.2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.
-
Working Standards: Prepare a calibration curve by serially diluting the stock solution in a mixture of 80:20 (v/v) acetonitrile:water.
-
Sample Preparation: Dilute the sample to an appropriate concentration using 80:20 (v/v) acetonitrile:water to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.
7.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | TSKgel Amide-80, 3 µm, 2.0 x 150 mm | Amide phases offer excellent retention and peak shape for polar, basic compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water | Provides ions for MS detection and controls ionic strength. |
| Mobile Phase B | Acetonitrile | The weak solvent in HILIC mode. |
| Gradient | 95% B to 50% B over 5 minutes | Starts with high organic content for strong retention and gradually increases water content to elute the analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.0 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Volume | 2 µL | Small volume minimizes solvent mismatch effects. |
| Needle Wash | 80:20 (v/v) Acetonitrile:Water | Prevents carryover. |
7.4. System Suitability
-
Tailing Factor: The peak for the main analyte should have a tailing factor between 0.8 and 1.5.
-
Reproducibility: Five replicate injections of a mid-level standard should have a relative standard deviation (RSD) of <2.0% for both peak area and retention time.
Conclusion
While traditional reversed-phase HPLC is inadequate for analyzing this compound, several effective alternatives exist. HILIC stands out as the premier choice for its strong retention of polar compounds, excellent peak shapes, and direct compatibility with mass spectrometry, which provides unparalleled sensitivity and specificity. Mixed-Mode Chromatography offers a powerful, albeit more complex, alternative for separating the analyte from a diverse range of impurities. Ion-Pair RP, due to its significant drawbacks with MS detection and column health, should be considered a legacy method for this application. By understanding the underlying principles of these advanced chromatographic techniques, researchers can develop robust and reliable methods essential for advancing pharmaceutical research and development.
References
-
LCGC International. Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
Agilent. Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]
-
Southgate, R. J., et al. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]
-
Chromatography Forum. Amines-Ion Pairing. Chromatography Forum. [Link]
-
ResearchGate. (PDF) Mixed-Mode Chromatography. ResearchGate. [Link]
-
Knox, J. H., & Hartwick, R. A. Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons. Journal of Chromatography A. [Link]
-
PMC. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. [Link]
-
PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
-
SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. [Link]
-
Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
-
MySkinRecipes. This compound. MySkinRecipes. [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
-
IAPC-OBP. chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. [Link]
-
MDPI. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. MDPI. [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
PubChem. trans-3-Methyl-4-(trifluoromethyl) pyrrolidine HCl. PubChem. [Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. technologynetworks.com [technologynetworks.com]
- 11. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 12. agilent.com [agilent.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iapc-obp.com [iapc-obp.com]
- 16. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the NMR Spectroscopy of trans-4-Methylpyrrolidin-3-ol Hydrochloride
An Objective Comparison and Structural Elucidation Guide
Introduction: The Challenge of Stereoisomer Identification
In the landscape of drug development and medicinal chemistry, the precise structural characterization of chiral molecules is not merely an academic exercise; it is a fundamental requirement for ensuring safety, efficacy, and intellectual property. Substituted pyrrolidinols are a privileged scaffold, appearing in numerous biologically active compounds. trans-4-Methylpyrrolidin-3-ol hydrochloride presents a common yet critical analytical challenge: the unambiguous determination of its relative stereochemistry.
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signature of this compound. We will move beyond a simple recitation of spectral data. Instead, we will dissect the ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecule's three-dimensional structure and the resulting chemical shifts and coupling constants.
To provide a robust, practical comparison, we will contrast the expected spectrum of our target molecule with the known experimental data of a simpler, achiral analogue, 3-Pyrrolidinol hydrochloride . This comparative approach will illuminate the specific spectral changes induced by the methyl substituent and its trans orientation, providing researchers with a clear framework for identifying this specific stereoisomer.
Comparative Spectral Analysis: The Impact of the C4-Methyl Group
The introduction of a methyl group at the C4 position and the defined trans stereochemistry create a distinct set of NMR signals compared to the parent 3-pyrrolidinol structure. The primary influences on the spectrum are the electronic effects of the methyl group and, more significantly, the rigid geometric constraints it imposes, which directly affect proton-proton (¹H-¹H) coupling constants.
For this analysis, we will compare the predicted data for this compound with available experimental data for (R)-(-)-3-Pyrrolidinol hydrochloride[1], which serves as an excellent baseline. The choice of solvent is critical; due to the high polarity of the hydrochloride salt and the presence of labile hydroxyl and ammonium protons, DMSO-d₆ is the solvent of choice. It minimizes proton exchange and effectively solubilizes the analyte.[2]
¹H NMR Spectrum: Decoding the Spin System
The proton NMR spectrum provides the most definitive information regarding the relative stereochemistry through the analysis of scalar (J) coupling.
Reference Spectrum: 3-Pyrrolidinol Hydrochloride The spectrum of 3-pyrrolidinol hydrochloride in DMSO-d₆ shows characteristic signals for the pyrrolidine ring.[1] Key assignable peaks include a multiplet for the C3 proton (H3) deshielded by the hydroxyl group, and distinct multiplets for the C2, C4, and C5 protons.[1]
Predicted Spectrum: this compound The introduction of the C4-methyl group dramatically alters this picture:
-
H3 and H4 Protons: The most diagnostic signals are from the methine protons at C3 and C4. In the trans configuration, H3 and H4 are positioned on opposite faces of the ring, resulting in a dihedral angle approaching 180°. According to the Karplus relationship, this anti-periplanar arrangement leads to a large J-coupling constant (³J_H3,H4) , typically in the range of 8-12 Hz. This is the single most important feature for confirming the trans stereochemistry. In contrast, the cis isomer would exhibit a much smaller coupling constant (typically 2-5 Hz).
-
Methyl Group (CH₃): A new doublet will appear in the aliphatic region (δ ≈ 1.0-1.2 ppm). It is a doublet because it is coupled to the single proton on C4.
-
Ring Protons (H2, H5): The protons on C2 and C5, being adjacent to the electron-withdrawing protonated nitrogen (NH₂⁺), will be found significantly downfield.[2] Due to the chiral centers at C3 and C4, the protons on C2 (and C5) are diastereotopic, meaning they are chemically non-equivalent and will likely appear as distinct multiplets.[3]
-
Labile Protons (OH, NH₂⁺): In DMSO-d₆, the hydroxyl and ammonium protons typically appear as broad singlets at lower and higher chemical shifts, respectively. The NH₂⁺ signal is often observed far downfield (δ ≈ 9.0-10.0 ppm) due to the deshielding effect of the positive charge.[1]
¹³C NMR Spectrum: Mapping the Carbon Skeleton
The ¹³C NMR spectrum confirms the carbon framework and reflects the electronic environment of each carbon atom.
Reference Spectrum: 3-Pyrrolidinol In the parent compound, the carbons adjacent to the nitrogen (C2, C5) and oxygen (C3) are deshielded and appear downfield.
Predicted Spectrum: this compound The substituent effects of the methyl group are clearly visible:
-
Methyl Carbon (CH₃): A new signal will appear in the high-field aliphatic region (δ ≈ 10-20 ppm).
-
C4 Carbon: The C4 carbon, now substituted with a methyl group, will experience a significant downfield shift (α-effect) compared to the unsubstituted C4 in 3-pyrrolidinol.
-
C3 and C5 Carbons: These carbons, being beta to the new methyl group, will also experience a moderate downfield shift (β-effect).
-
C2 Carbon: The C2 carbon is relatively far from the methyl group, so its chemical shift will be less affected by the substitution at C4 but will remain deshielded due to its proximity to the protonated nitrogen.
Quantitative Data Comparison
The following table summarizes the expected chemical shifts for this compound in comparison to the experimental data for a reference compound.
| Assignment | 3-Pyrrolidinol HCl (Experimental in DMSO-d₆)[1] | trans-4-Methylpyrrolidin-3-ol HCl (Predicted in DMSO-d₆) | Rationale for Predicted Shift/Multiplicity |
| ¹H NMR | |||
| CH₃ | N/A | ~1.1 ppm (d) | Doublet due to coupling with H4. |
| H2, H5 | ~3.0-3.2 ppm (m) | ~3.0-3.5 ppm (m) | Diastereotopic protons adjacent to NH₂⁺. |
| H3 | ~4.4 ppm (m) | ~4.2 ppm (m) | Methine proton adjacent to OH group. |
| H4 | ~1.9 ppm (m) | ~2.2 ppm (m) | Methine proton deshielded by methyl group. |
| OH | ~5.4 ppm (br s) | ~5.5 ppm (br s) | Labile proton, exchangeable. |
| NH₂⁺ | ~9.5 ppm (br s) | ~9.6 ppm (br s) | Deshielded proton on positively charged nitrogen. |
| ¹³C NMR | |||
| CH₃ | N/A | ~15 ppm | Standard aliphatic methyl carbon. |
| C2, C5 | ~45-50 ppm | ~45-52 ppm | Carbons adjacent to protonated nitrogen. |
| C3 | ~68 ppm | ~70 ppm | Carbon bearing the hydroxyl group (β-effect from CH₃). |
| C4 | ~30 ppm | ~38 ppm | Carbon bearing the methyl group (α-effect). |
Note: Predicted values are estimates based on standard substituent effects and may vary slightly in experimental conditions. The key diagnostic feature remains the large ³J_H3,H4 coupling constant.
Experimental Protocol: A Self-Validating Workflow
To ensure the acquisition of high-quality, unambiguous data, the following protocol is recommended. This workflow incorporates steps for validation, adhering to principles of scientific trustworthiness.
Step 1: Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound. The hydrochloride salt form enhances solubility in polar solvents.[4]
-
Solvent Selection: Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).
-
Causality: DMSO-d₆ is chosen for its ability to dissolve polar salts and to slow the exchange of labile OH and NH protons, allowing for their observation. Using D₂O would result in the rapid exchange and disappearance of these signals.[2]
-
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution. A clear, particulate-free solution is required.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: NMR Data Acquisition
This protocol assumes a standard 400 MHz or 500 MHz NMR spectrometer.[5]
-
Instrument Setup: Insert the sample, lock on the deuterium signal of DMSO-d₆, and shim the magnetic field to achieve optimal homogeneity (line shape).
-
¹H Spectrum:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters: Acquire with a 30° pulse angle, 16-32 scans, a spectral width covering -2 to 12 ppm, and a relaxation delay (d1) of 2 seconds.
-
Causality: A 30° pulse and a 2-second delay ensure a good signal-to-noise ratio without saturating the signals, providing reliable integration.
-
-
¹³C{¹H} Spectrum:
-
Pulse Program: Use a standard proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Acquisition Parameters: Acquire with a 30° pulse angle, a spectral width of 0 to 220 ppm, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making assignment straightforward.[6]
-
-
2D COSY Spectrum (Validation):
-
Pulse Program: Use a standard gradient-selected COSY experiment (e.g., 'cosygpmfph').
-
Purpose: This experiment reveals ¹H-¹H coupling networks. It will provide definitive confirmation of which protons are adjacent. For example, a cross-peak between the H3 and H4 signals validates their coupling relationship.
-
-
2D HSQC Spectrum (Validation):
-
Pulse Program: Use a standard gradient-selected HSQC experiment (e.g., 'hsqcedetgpsisp2.3').
-
Purpose: This experiment correlates each proton with its directly attached carbon. It provides an unambiguous link between the ¹H and ¹³C assignments, serving as the ultimate validation of the structural analysis.
-
Step 3: Data Processing and Referencing
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H) and Fourier transform the raw data. Phase and baseline correct the resulting spectra.
-
Referencing: Calibrate the ¹H spectrum by setting the residual DMSO-d₅ peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ carbon septet to δ 39.52 ppm.[7][8]
-
Causality: Proper referencing against the known solvent signal is crucial for data accuracy and comparability across different experiments and laboratories.[9]
-
Workflow Visualization
Caption: A validated workflow for the NMR analysis of polar amine salts.
Conclusion
The structural elucidation of this compound is readily achievable through a systematic NMR analysis. While 1D ¹H and ¹³C NMR provide the core data, the definitive assignment of the trans stereochemistry hinges on the measurement of a large ³J coupling constant between H3 and H4. A comparative approach, contrasting the spectrum with that of an unsubstituted analogue like 3-pyrrolidinol hydrochloride, effectively highlights the predictable and rational influence of the C4-methyl substituent. By following a robust experimental workflow that includes validation with 2D NMR techniques (COSY and HSQC), researchers can be fully confident in their structural assignments, ensuring data integrity for publications, patent filings, and regulatory submissions.
References
-
ResearchGate. "Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...)." Available at: [Link].
-
ResearchGate. "1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)..." Available at: [Link].
-
ACD/Labs. "The Basics of Interpreting a Proton (1H) NMR Spectrum." Available at: [Link].
-
Organic Letters. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Available at: [Link].
-
Modgraph. "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics." Available at: [Link].
-
The Royal Society of Chemistry. "Facile Access to α-Aryl Substituted Pyrrolidines." Available at: [Link].
-
Organometallics. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Available at: [Link].
-
ResearchGate. "Can the salt form of my organic compound be determined using NMR?" Available at: [Link].
-
ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." Available at: [Link].
-
Chem-Impex. "(+/-)-trans-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochlor." Available at: [Link].
-
Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts." Available at: [Link].
-
JEOL. "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)." Available at: [Link].
-
YouTube. "Solvents in NMR Spectroscopy." Available at: [Link].
-
ResearchGate. "Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt)." Available at: [Link].
-
PubChem. "1-Methyl-3-pyrrolidinol." Available at: [Link].
-
ACS Omega. "Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT." Available at: [Link].
-
YouTube. "15.6a Interpreting NMR Example 1 | Organic Chemistry." Available at: [Link].
- Google Patents. "US20100204470A1 - method for salt preparation.
-
ResearchGate. "Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine." Available at: [Link].
-
The Royal Society of Chemistry. "Template for Electronic Submission to ACS Journals." Available at: [Link].
-
MDPI. "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies." Available at: [Link].
Sources
- 1. (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. youtube.com [youtube.com]
A Comparative Guide to Chiral Building Blocks: The Utility of trans-4-Methylpyrrolidin-3-ol Hydrochloride in Modern Drug Discovery
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure molecules is not merely a preference but a fundamental requirement. Biological systems are inherently chiral, meaning drug-receptor interactions are highly specific to the three-dimensional arrangement of a molecule[]. This necessity has elevated the role of chiral building blocks—enantiopure synthons that serve as foundational scaffolds for complex drug molecules[][2]. Among the most privileged of these scaffolds is the pyrrolidine ring, a five-membered saturated heterocycle that appears in 37 FDA-approved drugs, making it one of the most common non-aromatic nitrogen heterocycles in medicine[3].
This guide provides an in-depth comparison of trans-4-Methylpyrrolidin-3-ol hydrochloride, a highly functionalized and stereochemically rich building block, with other prevalent chiral synthons used in drug discovery. We will explore its structural advantages, comparative performance, and practical applications, supported by experimental insights and protocols.
Part 1: Profiling this compound
This compound is a chiral building block characterized by a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a methyl group at the 4-position. The "trans" designation refers to the relative stereochemistry of these two substituents, being on opposite faces of the ring. This specific arrangement imparts unique conformational constraints and vectorial properties that are highly valuable in drug design.
Key Structural and Functional Attributes:
-
Defined Stereochemistry: The presence of two stereocenters (at C3 and C4) provides a rigid and well-defined three-dimensional structure. This is critical for achieving precise, high-affinity interactions with biological targets[2].
-
Versatile Functional Groups: The secondary amine and the secondary alcohol are versatile handles for synthetic elaboration. The amine offers a nucleophilic center for alkylation, acylation, and arylation, while the hydroxyl group is amenable to etherification, esterification, and substitution reactions (e.g., Mitsunobu reaction).
-
Conformational Rigidity: The trans-methyl group restricts the ring's "pseudorotation," locking it into a more defined conformation. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.
-
Improved Physicochemical Properties: The methyl group can enhance metabolic stability by blocking a potential site of oxidation. It also increases the molecule's lipophilicity (logP), which can be crucial for tuning pharmacokinetic properties such as cell permeability and oral absorption.
Part 2: Comparative Analysis with Alternative Chiral Building Blocks
The utility of this compound is best understood when compared against other commonly employed chiral building blocks. The choice of a building block is a strategic decision in any synthetic campaign, balancing factors like cost, availability, synthetic versatility, and the specific structural demands of the target molecule.
| Feature | trans-4-Methylpyrrolidin-3-ol HCl | (S)-1-Boc-3-Hydroxypyrrolidine | (R)-3-Hydroxypiperidine HCl |
| Structure | A 3-hydroxy, 4-methyl substituted pyrrolidine. Two stereocenters. | A 3-hydroxy substituted pyrrolidine with a Boc-protected amine. One stereocenter. | A 3-hydroxy substituted piperidine (six-membered ring). One stereocenter. |
| Key Advantage | Conformational rigidity from the trans-methyl group; provides a specific vector for substitution.[3] | The Boc group allows for controlled reactivity of the nitrogen and is easily removed. Widely used and commercially available.[4] | Provides a different ring size and conformational profile (chair/boat conformations) compared to pyrrolidines.[5][6] |
| Synthetic Versatility | High. The free secondary amine is immediately available for N-functionalization, while the hydroxyl group allows for O-functionalization.[7] | High. The hydroxyl group is available for modification. N-functionalization requires prior deprotection of the Boc group.[4][8] | High. Both amine and hydroxyl groups are available for reaction, offering similar versatility to the pyrrolidine counterpart.[6][9] |
| Stereochemical Complexity | Higher. The fixed trans-relationship between the methyl and hydroxyl groups offers a more defined 3D scaffold. | Lower. Provides a single chiral center, offering less conformational constraint than the 3,4-disubstituted analog. | Lower. A single chiral center on a more flexible six-membered ring. |
| Typical Applications | Used when precise control over substituent orientation in 3D space is critical, such as in selective enzyme inhibitors or receptor agonists.[10][11] | A general-purpose building block for introducing a chiral 3-hydroxypyrrolidine moiety. Used in inhibitors of IkB-kinase, PDE10A, and Bruton's tyrosine kinase.[12] | Synthesis of pharmaceuticals targeting neurological disorders, and as ligands for metal catalysts.[5] |
| Commercial Availability | Readily available from specialized chemical suppliers. | Very common and widely available from numerous suppliers in large quantities.[4][8] | Common and readily available.[5] |
Part 3: Application Showcase - A Representative Synthetic Protocol
To illustrate the practical utility of this compound, we present a detailed protocol for a nucleophilic aromatic substitution (SNAr) reaction, a common transformation in medicinal chemistry for linking heterocyclic scaffolds to aromatic rings.
Objective: Synthesis of a trans-4-methyl-3-(aryloxy)pyrrolidine derivative.
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: In a dry, nitrogen-flushed 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the target fluoro-aromatic compound (e.g., 2,4-difluoronitrobenzene, 1.1 eq) in anhydrous dimethyl sulfoxide (DMSO, 0.2 M).
-
Base Addition: Add potassium carbonate (K2CO3, 3.0 eq) to the solution.
-
Expert Insight: Potassium carbonate serves a dual purpose: it neutralizes the hydrochloride salt to free the secondary amine and acts as the base to deprotonate the hydroxyl group, forming the nucleophilic alkoxide. A non-nucleophilic inorganic base is chosen to prevent competitive side reactions.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Trustworthiness Check: A co-spotted TLC plate (showing starting material, co-spot, and reaction mixture) provides a clear visual confirmation of the consumption of starting material and the formation of a new, more non-polar product spot.
-
-
Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into ice-water (10x the volume of DMSO). This will precipitate the crude product and dissolve inorganic salts. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Workflow Diagram
Caption: Workflow for the synthesis of a trans-4-methyl-3-(aryloxy)pyrrolidine derivative.
Part 4: Mechanistic Insights and Structural Advantages
The strategic placement of the methyl group in trans-4-Methylpyrrolidin-3-ol offers distinct advantages over its unsubstituted or cis-substituted counterparts.
-
Stereoelectronic Control: The trans-methyl group acts as a stereodirecting element. In reactions involving the adjacent hydroxyl group, the methyl group can sterically hinder one face of the molecule, guiding incoming reagents to the opposite face. This can lead to higher diastereoselectivity in subsequent synthetic steps.
-
Pharmacophore Elaboration: The methyl group itself can be a key pharmacophoric element. It can occupy a specific hydrophobic pocket in a protein's active site, contributing to binding affinity and selectivity. For example, studies have shown that the transposition of a methyl group from C3 to C4 on a pyrrolidine ring can lead to a complete loss of potency against certain targets, highlighting the importance of precise substituent placement[3].
Structural Relationship Diagram
Caption: Structural relationships between key chiral building blocks.
Conclusion
This compound is more than just another chiral building block; it is a specialized tool for medicinal chemists seeking to impose a high degree of conformational restraint and three-dimensional definition in their drug candidates. While simpler scaffolds like (S)-1-Boc-3-hydroxypyrrolidine and (R)-3-hydroxypiperidine are workhorses for general applications, the 3,4-trans-disubstituted pyrrolidine offers a unique combination of rigidity, functionality, and vectors for substitution that are critical for optimizing interactions with complex biological targets. Its application can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, making it an invaluable asset in the design of next-generation therapeutics.
References
- Title: Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma Source: Google Cloud URL
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Google Cloud URL
-
Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination | ACS Central Science Source: ACS Central Science URL: [Link]
- Title: Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production Source: Google Cloud URL
- Title: 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers - Price Source: Google Cloud URL
-
Title: Synthesis of apremilast. Reagents and conditions: (i) NH 4 OH, 230 °C... Source: ResearchGate URL: [Link]
- Title: US20180230097A1 - Process for preparation of apremilast and novel polymorphs thereof Source: Google Patents URL
- Title: EP3181549A1 - Process for the preparation of apremilast Source: Google Patents URL
-
Title: Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Source: National Academic Digital Library of Ethiopia URL: [Link]
-
Title: Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions Source: PMC - NIH URL: [Link]
-
Title: this compound - MySkinRecipes Source: MySkinRecipes URL: [Link]
-
Title: Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase Source: NIH URL: [Link]
-
Title: Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes Source: PMC - NIH URL: [Link]
-
Title: Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo Source: PubMed URL: [Link]
- Title: A practical synthesis of (3R,4R)
-
Title: Efficient Access to Chiral N-Substituted Pyrrolidines Source: ResearchGate URL: [Link]
-
Title: (PDF) Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones Source: ResearchGate URL: [Link]
-
Title: METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL Source: European Patent Office - EP 3415499 A1 - EPO URL: [Link]
- Title: CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol Source: Google Patents URL
-
Title: Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor Source: PubMed URL: [Link]
- Title: CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol Source: Google Patents URL
Sources
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 7. This compound [myskinrecipes.com]
- 8. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
- 9. 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]
A Comparative Guide to the Synthesis of trans-4-Methylpyrrolidin-3-ol Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of innovation. trans-4-Methylpyrrolidin-3-ol hydrochloride is a valuable scaffold in medicinal chemistry, finding application in the development of a range of therapeutic agents. Its stereochemistry plays a crucial role in determining biological activity and pharmacological properties. This guide provides an in-depth comparison of two prominent synthetic strategies for accessing this key intermediate: a stereoselective 1,3-dipolar cycloaddition and a diastereoselective reductive amination approach. The methodologies are presented with detailed experimental protocols, a comparative analysis of their performance, and a discussion of the underlying chemical principles that govern their outcomes.
Introduction to the Significance of this compound
The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The introduction of substituents with defined stereochemistry, such as the trans-configured methyl and hydroxyl groups in the target molecule, allows for precise three-dimensional orientation of pharmacophoric features, leading to enhanced potency and selectivity for biological targets. The hydrochloride salt form is often preferred for its improved stability and aqueous solubility, facilitating handling and formulation.
Method 1: Stereoselective Synthesis via Asymmetric 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful method for the construction of the pyrrolidine ring with excellent stereocontrol.[1][2] This approach allows for the simultaneous formation of multiple stereocenters in a single step. For the synthesis of trans-4-methylpyrrolidin-3-ol, a chiral auxiliary-controlled cycloaddition provides a reliable route to the desired enantiomer.
Mechanistic Rationale
The key to stereoselectivity in this approach lies in the use of a chiral auxiliary, such as a camphor-derived sultam, attached to the dipolarophile. This auxiliary directs the facial approach of the azomethine ylide, leading to a highly diastereoselective cycloaddition. The trans relationship between the methyl and hydroxyl groups is established during this key ring-forming step. Subsequent removal of the chiral auxiliary and other protecting groups affords the target molecule.
Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from a validated procedure for a structurally similar compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol.[3]
Step 1: Asymmetric 1,3-Dipolar Cycloaddition
-
To a solution of (E)-crotonoyl-(2'S)-bornane-10,2-sultam (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C is added a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv.) and trifluoroacetic acid (TFA, 0.1 equiv.).
-
The reaction mixture is stirred at 0 °C for 24 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the diastereomerically pure cycloadduct.
Step 2: Reductive Cleavage of the Chiral Auxiliary
-
To a solution of the cycloadduct (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C is added lithium aluminum hydride (LAH, 2.0 equiv.) portion-wise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting slurry is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the N-benzyl protected pyrrolidinol.
Step 3: Deprotection and Hydrochloride Salt Formation
-
The N-benzyl protected pyrrolidinol (1.0 equiv.) is dissolved in methanol, and 10% palladium on carbon (10 wt%) is added.
-
The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours.
-
The catalyst is removed by filtration through Celite®, and the filtrate is concentrated.
-
The resulting free base is dissolved in anhydrous diethyl ether, and a solution of 2 M HCl in diethyl ether is added dropwise until precipitation is complete.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.
Visualizing the Workflow: 1,3-Dipolar Cycloaddition
Caption: Workflow for the synthesis of this compound via asymmetric 1,3-dipolar cycloaddition.
Method 2: Diastereoselective Synthesis via Reductive Amination
Reductive amination is a robust and widely used transformation in organic synthesis for the formation of C-N bonds.[4] This approach involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. The stereochemical outcome of the reduction is often influenced by the steric environment of the intermediate.
Mechanistic Rationale
This strategy commences with a suitably protected 4-methylpyrrolidin-3-one. The key step is the diastereoselective reduction of the ketone moiety. The pre-existing methyl group at the C4 position directs the hydride attack to the opposite face of the pyrrolidine ring, leading to the formation of the trans alcohol. The choice of reducing agent is critical to achieving high diastereoselectivity. Bulky hydride reagents are often employed to maximize this facial bias.
Experimental Protocol: Diastereoselective Reductive Amination
Step 1: Synthesis of N-Boc-4-methylpyrrolidin-3-one
-
To a solution of N-Boc-pyrrolidin-3-one (1.0 equiv.) in anhydrous THF at -78 °C is added lithium diisopropylamide (LDA, 1.1 equiv.).
-
After stirring for 1 hour, methyl iodide (1.2 equiv.) is added, and the reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.
-
The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield N-Boc-4-methylpyrrolidin-3-one.
Step 2: Diastereoselective Reduction
-
N-Boc-4-methylpyrrolidin-3-one (1.0 equiv.) is dissolved in methanol at 0 °C.
-
Sodium borohydride (NaBH₄, 1.5 equiv.) is added portion-wise.
-
The reaction is stirred for 2 hours at 0 °C.
-
The reaction is quenched with acetone and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude N-Boc-trans-4-methylpyrrolidin-3-ol. This is often a mixture of diastereomers and requires purification.
Step 3: Deprotection and Hydrochloride Salt Formation
-
The crude N-Boc protected pyrrolidinol is dissolved in a 4 M solution of HCl in 1,4-dioxane.
-
The solution is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether.
-
The solid is collected by filtration and dried under vacuum to afford this compound.
Visualizing the Workflow: Diastereoselective Reductive Amination
Caption: Workflow for the synthesis of this compound via diastereoselective reductive amination.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the desired stereochemical purity, scalability, cost of reagents, and the available expertise and equipment. Below is a comparative summary of the two discussed methodologies. The data presented for this compound is projected based on reported values for structurally analogous compounds.
| Parameter | Asymmetric 1,3-Dipolar Cycloaddition | Diastereoselective Reductive Amination |
| Overall Yield | ~40-50% (projected) | ~30-40% (projected) |
| Stereoselectivity | High (often >95% ee) | Moderate to Good (d.r. depends on reducing agent) |
| Number of Steps | 3 | 3 |
| Key Reagents | Chiral sultam auxiliary, LAH, Pd/C | LDA, NaBH₄, HCl/dioxane |
| Scalability | Can be challenging due to chromatography and LAH use. | More amenable to large-scale synthesis. |
| Purification | Requires chromatography for the cycloadduct. | May require chromatography to separate diastereomers. |
| Cost | Higher due to the chiral auxiliary and palladium catalyst. | Generally lower cost of reagents. |
| Safety Considerations | Use of LAH requires careful handling. Hydrogenation is performed under pressure. | LDA is a pyrophoric reagent. |
Conclusion and Recommendations
Both the asymmetric 1,3-dipolar cycloaddition and the diastereoselective reductive amination represent viable pathways for the synthesis of this compound.
The 1,3-dipolar cycloaddition offers superior stereocontrol, making it the preferred method when high enantiopurity is the primary concern. The use of a chiral auxiliary provides a predictable and reliable method for establishing the desired absolute stereochemistry. However, the multi-step nature, the need for chromatographic purification, and the use of hazardous reagents like LAH may limit its applicability on an industrial scale.
The reductive amination approach is often more practical for larger-scale synthesis due to the lower cost of reagents and more straightforward reaction conditions. The key challenge lies in achieving high diastereoselectivity during the reduction step. Optimization of the reducing agent and reaction conditions is crucial to maximize the yield of the desired trans isomer and minimize the need for challenging diastereomer separations.
For research and early-stage drug discovery where enantiopurity is paramount, the asymmetric 1,3-dipolar cycloaddition is highly recommended. For process development and large-scale manufacturing, the diastereoselective reductive amination route, with careful optimization, presents a more economically viable option.
References
-
Wilhelmsen, C. A. (2016). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Dissertations - ALL. 506. [Link]
-
Chand, P., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(5), 571–575. [Link]
-
Viso, A., et al. (2011). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 44(8), 588–602. [Link]
-
Request PDF. (n.d.). A Practical Large-Scale Synthesis of (3 R,4 R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. ResearchGate. [Link]
-
Chand, P., Babu, Y. S., Bantia, S., Elliott, A. J., & Montgomery, J. A. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(5), 571–575. [Link]
-
Reddy, B. V. S., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 52(33), 4384–4387. [Link]
-
Wilhelmsen, C. A., et al. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Tetrahedron Letters, 55(41), 5642–5645. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Karlsson, S., & Högberg, H.-E. (2001). Synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols via asymmetric 1,3-dipolar cycloaddition. Organic & Biomolecular Chemistry, 1(1), 22-29. [Link]
-
Alonso, F., et al. (2014). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 50(86), 13073–13087. [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765–2810. [Link]
Sources
- 1. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]
A Comparative Guide to the Stereoisomers of 4-Methylpyrrolidin-3-ol: Synthesis, Separation, and Predicted Activity Profiles
For Researchers, Scientists, and Drug Development Professionals
The Significance of Stereoisomerism in 4-Methylpyrrolidin-3-ol
The three-dimensional arrangement of the methyl and hydroxyl groups on the pyrrolidine ring dictates the overall shape of the molecule. This, in turn, governs how each stereoisomer interacts with the chiral environment of a biological target, such as a receptor binding pocket. Even subtle changes in stereochemistry can lead to dramatic differences in binding affinity, efficacy, and even the nature of the pharmacological response (e.g., agonist versus antagonist).[1][2]
The four stereoisomers of 4-methylpyrrolidin-3-ol are:
-
cis enantiomers: (3S,4R)-4-methylpyrrolidin-3-ol and (3R,4S)-4-methylpyrrolidin-3-ol
-
trans enantiomers: (3R,4R)-4-methylpyrrolidin-3-ol and (3S,4S)-4-methylpyrrolidin-3-ol
Stereoselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure 4-methylpyrrolidin-3-ol stereoisomers necessitates a carefully designed synthetic strategy, typically involving either a stereoselective synthesis or the resolution of a racemic mixture.
General Synthetic Approach: 1,3-Dipolar Cycloaddition
A powerful and frequently employed method for the construction of the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction.[3] This approach offers a high degree of control over the relative stereochemistry (cis vs. trans).
Sources
The Strategic Advantage of trans-4-Methylpyrrolidin-3-ol Hydrochloride in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and fine chemical synthesis, the selection of appropriate chiral building blocks is a critical determinant of success. Among the myriad of available scaffolds, the pyrrolidine ring holds a privileged position, prized for its conformational flexibility and its prevalence in a vast number of biologically active molecules.[1][2] This guide provides an in-depth technical analysis of a particularly valuable derivative, trans-4-Methylpyrrolidin-3-ol hydrochloride, highlighting its distinct advantages in stereocontrolled synthesis. Through a discussion of its structural features, comparative insights against plausible alternatives, and supporting experimental frameworks, we aim to equip researchers with the knowledge to strategically leverage this building block in their synthetic endeavors.
The Pyrrolidine Scaffold: A Foundation for Pharmacological Innovation
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry for several key reasons:
-
Exploration of Pharmacophore Space: The sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[1]
-
Stereochemical Richness: With the potential for multiple stereocenters, the pyrrolidine scaffold provides a template for the synthesis of a diverse array of stereoisomers, each with potentially unique biological activities.[1]
-
"Pseudorotation" and Conformational Control: The non-planar nature of the pyrrolidine ring, often described as "pseudorotation," allows for subtle conformational changes that can be locked in by appropriate substitution, thereby fine-tuning the molecule's interaction with a target protein.[1]
The Advantage of the trans-4-Methyl-3-hydroxy Substitution Pattern
The specific substitution pattern of this compound offers distinct advantages in the synthesis of complex molecules, particularly in the realm of drug development. The hydroxyl and methyl groups, in their trans configuration, provide a rigid and well-defined stereochemical and conformational framework.
The influence of substituent placement on the pyrrolidine ring cannot be overstated. In a study on retinoic acid-related orphan receptor γ (RORγt) inverse agonists, it was demonstrated that the transposition of a methyl group from the C3 to the C4 position on the pyrrolidine ring resulted in a significant loss of potency.[1] This underscores the critical importance of the precise spatial arrangement of substituents for achieving desired biological activity. The trans-4-methyl-3-hydroxy arrangement provides a unique topographical presentation of functional groups that can be pivotal for molecular recognition.
Comparative Analysis: trans vs. cis Isomers and Other Alternatives
To illustrate the synthetic advantages of trans-4-Methylpyrrolidin-3-ol, let's consider a comparative analysis with its cis isomer and a less substituted analogue, 3-hydroxypyrrolidine.
| Feature | trans-4-Methylpyrrolidin-3-ol | cis-4-Methylpyrrolidin-3-ol | 3-Hydroxypyrrolidine |
| Stereochemical Control | The trans configuration provides a rigid scaffold, leading to predictable outcomes in subsequent stereoselective reactions. The methyl group can act as a steric directing group. | The cis configuration offers a different spatial arrangement of substituents, which may be advantageous for specific targets but can also lead to different conformational preferences and potentially undesired steric interactions in some synthetic steps. | Lacks the C4-substituent, offering less stereochemical information to guide subsequent transformations. |
| Conformational Rigidity | The 1,2-trans relationship between the hydroxyl and methyl groups restricts the ring's conformational flexibility, which can be beneficial for locking in a bioactive conformation. | The 1,2-cis relationship allows for different puckering of the ring, which may be more flexible. | More conformationally flexible than its 4-methyl substituted counterparts. |
| Impact on Biological Activity | The specific 3D arrangement is often crucial for high-affinity binding to biological targets, as demonstrated by the loss of potency with substituent transposition.[1] | The different stereochemistry will lead to a distinct pharmacological profile, which may be less active, more active, or have a different mode of action altogether. | The absence of the methyl group will result in a different binding mode and likely a different level of biological activity. |
| Synthetic Accessibility | Can be synthesized stereoselectively from chiral starting materials. | Can also be synthesized stereoselectively, but may require different synthetic strategies. | More readily available and generally less expensive. |
The choice between these building blocks will ultimately depend on the specific target molecule. However, for syntheses where precise control over the three-dimensional arrangement of functional groups is paramount, the well-defined and rigid nature of this compound presents a clear advantage.
Experimental Protocols: A Framework for Application
The utility of this compound is realized through its versatile reactivity. The secondary amine can be readily functionalized through N-alkylation or N-acylation, while the hydroxyl group can be acylated, etherified, or used as a handle for further transformations.
Below is a representative protocol for the N-alkylation of a 3-hydroxypyrrolidine derivative, a common transformation in the synthesis of biologically active molecules.
Representative Experimental Protocol: N-Alkylation of a 3-Hydroxypyrrolidine Derivative
Objective: To introduce an alkyl substituent onto the nitrogen atom of the pyrrolidine ring.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
-
Inert gas (e.g., nitrogen, argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., acetonitrile, 10 mL per mmol of substrate).
-
Add the base (e.g., potassium carbonate, 2.5 eq) to the suspension.
-
Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free amine in situ.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure N-alkylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.
-
Base: The use of a base is crucial to deprotonate the secondary amine, making it nucleophilic for the reaction with the alkyl halide. An excess of base is used to ensure complete deprotonation and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is typically chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Heating: The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the alkyl halide.
Visualizing the Synthetic Advantage
The following diagrams illustrate the concepts discussed in this guide.
Caption: A generalized workflow for the functionalization of this compound.
Caption: The impact of stereochemistry on the interaction with a biological target.
Conclusion
This compound is a powerful chiral building block that offers significant advantages in the synthesis of complex, stereochemically defined molecules. Its rigid conformational nature and the specific spatial arrangement of its functional groups provide a high degree of control in subsequent synthetic transformations and can be critical for achieving potent and selective biological activity. While the optimal choice of a building block is always context-dependent, for researchers aiming for precision and predictability in their synthetic design, this compound represents a strategic and valuable asset.
References
-
Petri, G. L., Raimondi, M. V., & Spampinato, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 804. Available at: [Link].
-
Sagdiev, N. K., Gorobets, N. Y., & Sabitov, A. O. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International journal of molecular sciences, 23(21), 13538. Available at: [Link].
Sources
A Comparative Guide to Catalytic Systems for Pyrrolidine Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence underscores the critical need for efficient and stereoselective synthetic methodologies. This guide provides an in-depth comparison of modern catalytic systems for constructing the pyrrolidine core, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings and practical considerations of each major catalytic platform, supported by experimental data.
The Landscape of Catalytic Pyrrolidine Synthesis
The synthesis of pyrrolidines has evolved significantly, moving from classical multi-step sequences to more atom-economical and stereocontrolled catalytic approaches. Modern methods can be broadly categorized into three major pillars: transition metal catalysis, organocatalysis, and biocatalysis. The choice of a specific system is dictated by factors such as substrate scope, desired stereochemical outcome, functional group tolerance, and scalability.
Transition Metal Catalysis: Power and Versatility
Transition metal catalysts, particularly those based on palladium, gold, and iridium, are powerful tools for pyrrolidine synthesis, often enabling transformations that are difficult to achieve otherwise.
Palladium-Catalyzed [3+2] Cycloaddition
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in [3+2] cycloaddition reactions of trimethylenemethane (TMM) with imines provides a direct and efficient route to methylene-pyrrolidines.[3] This approach is particularly valuable for accessing highly functionalized pyrrolidines with excellent control of stereochemistry.
The catalytic cycle, initiated by the oxidative addition of a TMM precursor to a Pd(0) complex, generates a Pd(II)-TMM complex. This intermediate then undergoes a [3+2] cycloaddition with an imine, followed by reductive elimination to furnish the pyrrolidine product and regenerate the Pd(0) catalyst. The use of chiral phosphoramidite ligands has enabled highly enantioselective variants of this reaction.[3]
Experimental Protocol: Palladium-Catalyzed Enantioselective [3+2] Cycloaddition
-
To a solution of the palladium precursor and the chiral phosphoramidite ligand in a suitable solvent (e.g., THF), add the TMM precursor.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Add the imine substrate to the reaction mixture.
-
Stir the reaction at the indicated temperature until complete consumption of the starting material is observed by TLC or LC-MS.
-
Concentrate the reaction mixture and purify the residue by column chromatography to afford the desired pyrrolidine product.[3]
Caption: Palladium-catalyzed [3+2] cycloaddition of TMM with imines.
Gold-Catalyzed Cycloisomerization/Hydrogenation
Gold catalysts have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. A notable application in pyrrolidine synthesis is the tandem cycloisomerization/hydrogenation of homopropargyl sulfonamides.[4][5] This methodology allows for the construction of enantioenriched pyrrolidines from readily available starting materials. The reaction proceeds through an initial gold-catalyzed cycloisomerization to form a dihydropyrrole intermediate, which is then reduced in situ.[4]
Iridium-Catalyzed Reductive Azomethine Ylide Generation
Iridium catalysts offer a unique approach to pyrrolidine synthesis through the reductive generation of azomethine ylides from tertiary amides and lactams.[6][7][8] This method is particularly advantageous as it utilizes stable and abundant amide precursors. The reaction, catalyzed by Vaska's complex, involves the reduction of the amide carbonyl to generate an azomethine ylide, which then undergoes a [3+2] dipolar cycloaddition with an electron-deficient alkene.[6][7][8] This strategy provides access to a wide range of structurally diverse and highly substituted pyrrolidines.[6][9][10]
Organocatalysis: A Metal-Free Alternative
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative to traditional methods. Chiral small molecules, such as proline and its derivatives, can effectively catalyze a variety of transformations leading to enantioenriched pyrrolidines.[11][12][13][14]
Proline-Catalyzed Michael Addition
The Michael addition of aldehydes or ketones to nitroolefins, catalyzed by proline and its derivatives, is a classic and highly effective method for the synthesis of functionalized pyrrolidines.[15] The reaction proceeds through an enamine intermediate, formed from the condensation of the carbonyl compound and the proline catalyst. This enamine then adds to the nitroolefin in a stereocontrolled manner. Subsequent cyclization and reduction afford the desired pyrrolidine.
Experimental Protocol: Organocatalytic Michael Addition
-
To a solution of the aldehyde or ketone and the nitroolefin in a suitable solvent (e.g., DMSO), add the organocatalyst (e.g., a diarylprolinol silyl ether).
-
Stir the reaction at room temperature until the starting materials are consumed.
-
The reaction is then quenched and worked up.
-
The resulting γ-nitroaldehyde or ketone can be cyclized and reduced in a subsequent step to yield the pyrrolidine.[15]
Caption: Organocatalytic Michael addition for pyrrolidine synthesis.
Phosphine-Catalyzed Annulations
Chiral phosphines can also serve as effective organocatalysts for the synthesis of pyrrolidines. One such example is the enantioselective [3+2] annulation of allenoates and imines, which proceeds through a γ-umpolung amination of the allenoate.[16] This strategy provides access to highly functionalized pyrrolidines with good yields and high enantioselectivities.[16]
Biocatalysis: The Green Chemistry Approach
Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. Engineered enzymes can catalyze transformations with exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.
Engineered Cytochrome P450s for C-H Amination
Directed evolution has been used to engineer cytochrome P411 variants that can catalyze the intramolecular C(sp³)–H amination of azides to form chiral pyrrolidines.[17][18][19][20] This groundbreaking work represents a new-to-nature enzymatic reaction, offering a direct and highly selective method for constructing the pyrrolidine ring from simple precursors.[17][18][19][20] The engineered enzymes exhibit high catalytic efficiency and enantioselectivity for a range of substrates.[17][19][20]
Comparative Performance of Catalytic Systems
The following table provides a comparative summary of the key performance indicators for the discussed catalytic systems.
| Catalytic System | Catalyst Type | Key Transformation | Typical Yields (%) | Enantioselectivity (% ee) | Key Advantages | Limitations |
| Palladium Catalysis | Transition Metal | [3+2] Cycloaddition | 70-95 | 90-99 | High efficiency, broad substrate scope, excellent stereocontrol.[3] | Cost of palladium, sensitivity to air and moisture. |
| Gold Catalysis | Transition Metal | Cycloisomerization/Hydrogenation | 60-90 | 90-99 | Mild reaction conditions, high enantioselectivity.[4] | Limited to specific substrate classes. |
| Iridium Catalysis | Transition Metal | Reductive Azomethine Ylide Generation | 60-90 | High diastereoselectivity | Utilizes stable amide precursors, broad scope.[6][7][8] | Requires a stoichiometric reductant. |
| Organocatalysis | Metal-Free | Michael Addition | 70-95 | 80-99 | Metal-free, environmentally benign, readily available catalysts.[15][21] | Higher catalyst loadings may be required. |
| Biocatalysis | Enzyme | C-H Amination | 40-75 | 90-99 | Unprecedented selectivity, mild conditions, green.[17][19][20] | Requires enzyme engineering for new substrates. |
Conclusion and Future Outlook
The synthesis of pyrrolidines has been significantly advanced by the development of a diverse array of catalytic systems. Transition metal catalysis offers unparalleled efficiency and scope, while organocatalysis provides a robust and environmentally friendly alternative. The burgeoning field of biocatalysis is opening new avenues for highly selective and sustainable pyrrolidine synthesis.
For the medicinal or process chemist, the selection of an appropriate catalytic system will depend on a careful consideration of the target molecule's complexity, the desired stereochemical outcome, and practical considerations such as cost and scalability. The continued development of novel catalysts and catalytic methodologies will undoubtedly lead to even more powerful and versatile strategies for the construction of this fundamentally important heterocyclic scaffold.
References
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Yu, Y.-F., Shu, C., Tan, T.-D., Li, L., Rafique, S., & Ye, L.-W. (2016). Synthesis of Enantioenriched Pyrrolidines via Gold-Catalyzed Tandem Cycloisomerization/Hydrogenation of Chiral Homopropargyl Sulfonamides. Organic Letters, 18(19), 5178–5181. [Link]
-
Maruoka, K. (2009). Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures. Organic Letters, 11(15), 3322–3325. [Link]
-
Smith, S. W., & Johnson, J. S. (2022). Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. Organic Letters, 24(16), 3041–3046. [Link]
-
Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2333–2338. [Link]
-
Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry. [Link]
-
Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry. [Link]
-
Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination. CaltechAUTHORS. [Link]
-
Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. [Link]
-
Palladium(II)-catalyzed enantio- and diastereoselective synthesis of pyrrolidine derivatives. PubMed. [Link]
-
Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Synfacts. [Link]
-
Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]
-
Robinson, J. (2023). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. [Link]
-
Yu, Y.-F., Shu, C., Tan, T.-D., Li, L., Rafique, S., & Ye, L.-W. (2016). Synthesis of Enantioenriched Pyrrolidines via Gold-Catalyzed Tandem Cycloisomerization/Hydrogenation of Chiral Homopropargyl Sulfonamides. Organic Letters. [Link]
-
Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)-H Amination. PubMed. [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ORKG. [Link]
-
Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis. Chemical Communications. [Link]
-
Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. PubMed Central. [Link]
-
Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diyenes with isocyanates. ResearchGate. [Link]
-
Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. PubMed Central. [Link]
-
Trost, B. M., & Chen, S. F. (1986). A synthesis of substituted pyrrolidines via a palladium(2+)-catalyzed cyclization. An unusual approach to a carbapenem. Journal of the American Chemical Society, 108(19), 6053–6054. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PubMed Central. [Link]
-
Metal Mediated Synthesis of Pyrrolidines. Scribd. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. IRIS. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Vrije Universiteit Amsterdam. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PubMed. [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PubMed Central. [Link]
-
Bafaluy, D., Belderrain, T. R., Nicasio, M. C., & Pérez, P. J. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1083–1091. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ResearchGate. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. OUCI. [Link]
-
Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unife.it [iris.unife.it]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]
- 19. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Enantiomeric Excess Determination of trans-4-Methylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical quality control. The biological activities of enantiomers can vary significantly, with one enantiomer often being therapeutically active while the other may be inactive or even elicit adverse effects. trans-4-Methylpyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry, and ensuring its enantiopurity is paramount.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of trans-4-Methylpyrrolidin-3-ol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with an in-depth explanation of its principles, detailed experimental protocols, and a discussion of its relative strengths and weaknesses to aid researchers in selecting the most appropriate technique for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] The separation can be achieved through two primary strategies: direct separation on a Chiral Stationary Phase (CSP) or indirect separation after derivatization with a Chiral Derivatizing Agent (CDA).
Direct Method Using a Chiral Stationary Phase (CSP)
The direct method is often preferred for its simplicity, as it avoids the need for derivatization. The separation relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the CSP. For a molecule like trans-4-Methylpyrrolidin-3-ol, which contains both a secondary amine and a secondary alcohol, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points for method development.[2]
Experimental Protocol: Direct Chiral HPLC
1. Column Selection and Equilibration:
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is a robust choice.
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A starting composition of 90:10 (v/v) n-hexane:isopropanol is recommended. The addition of a small amount of an amine modifier, such as diethylamine (DEA), is crucial to prevent peak tailing due to the basic nature of the pyrrolidine nitrogen.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
2. Sample Preparation:
-
Prepare a stock solution of racemic trans-4-Methylpyrrolidin-3-ol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the enantiomerically enriched sample at a similar concentration.
3. HPLC Analysis:
-
Injection Volume: 5-10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the analyte lacks a strong chromophore.
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution factor.
-
Inject the enantiomerically enriched sample.
-
Integrate the peak areas for each enantiomer.
-
4. Calculation of Enantiomeric Excess (% ee): % ee = [([Major Enantiomer Peak Area] - [Minor Enantiomer Peak Area]) / ([Major Enantiomer Peak Area] + [Minor Enantiomer Peak Area])] x 100
Indirect Method Using a Chiral Derivatizing Agent (CDA)
The indirect method involves the reaction of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[3] For trans-4-Methylpyrrolidin-3-ol, derivatization can target either the secondary amine or the secondary alcohol.
Experimental Protocol: Indirect Chiral HPLC
1. Derivatization:
-
Chiral Derivatizing Agent (CDA): A common choice for derivatizing the secondary amine is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).[4] For the alcohol functionality, an enantiomerically pure chiral acid chloride, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride), can be used.
-
Reaction: In a small vial, dissolve the trans-4-Methylpyrrolidin-3-ol sample in a suitable aprotic solvent (e.g., acetone for Marfey's reagent or anhydrous dichloromethane for Mosher's acid chloride). Add a slight excess of the CDA and a non-chiral base (e.g., triethylamine) to scavenge the acid byproduct. Allow the reaction to proceed to completion at room temperature or with gentle heating.
2. HPLC Analysis:
-
Column: A standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used.
-
Analysis:
-
Inject the derivatized racemic standard to identify the retention times of the two diastereomers.
-
Inject the derivatized sample.
-
Integrate the peak areas of the two diastereomeric peaks.
-
3. Calculation of Enantiomeric Excess (% ee): The % ee is calculated from the peak areas of the diastereomers, which directly corresponds to the enantiomeric composition of the original sample.
Data Presentation: Comparison of HPLC Methods
| Feature | Direct Chiral HPLC (CSP) | Indirect Chiral HPLC (CDA) |
| Principle | Differential interaction with a chiral stationary phase | Separation of diastereomers on an achiral stationary phase |
| Sample Preparation | Simple dissolution | Covalent derivatization required |
| Method Development | Screening of chiral columns and mobile phases | Optimization of derivatization and chromatographic conditions |
| Potential Issues | High cost of chiral columns, finding a suitable CSP | Incomplete derivatization, racemization during derivatization |
| Advantages | Fast, avoids chemical modification of the analyte | Uses standard, less expensive achiral columns |
Visualization: HPLC Workflow
Sources
A Comparative Guide to the Biological Activity of Pyrrolidinol Stereoisomers
For researchers, scientists, and drug development professionals, the nuanced world of stereochemistry is a critical frontier in the quest for potent and selective therapeutics. The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity, transforming a potent inhibitor into an inactive compound. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, but it is the stereochemistry of its hydroxylated derivatives—pyrrolidinols—that often dictates their therapeutic potential.[1] This guide provides an in-depth comparison of pyrrolidinol stereoisomers, focusing on their differential effects on glycosidase enzymes, supported by quantitative data and detailed experimental protocols.
The Decisive Role of Chirality in Biological Function
The carbon atoms of the pyrrolidine ring can serve as chiral centers, leading to the existence of multiple stereoisomers.[1] These isomers, while possessing the same chemical formula and connectivity, have different spatial orientations. This is paramount in pharmacology because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, different stereoisomers can exhibit vastly different binding affinities and biological activities.[2]
A compelling illustration of this principle is found in the inhibition of glycosidase enzymes by polyhydroxylated pyrrolidines. Glycosidases are crucial for carbohydrate metabolism, and their inhibition is a key strategy in the management of type 2 diabetes.[3] The stereochemical configuration of hydroxyl groups on the pyrrolidinol ring mimics the transition state of the natural substrate, allowing for potent and selective inhibition.
Case Study: Stereospecific Inhibition of Glycosidases
To illustrate the profound impact of stereochemistry, we will examine a case study on a series of pentahydroxylated pyrrolidine stereoisomers and their inhibitory activity against various glycosidases.
Comparative Biological Activity Data
The inhibitory potency of different pyrrolidinol stereoisomers can vary by orders of magnitude against the same enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of stereoisomers against α-glucosidase, a key enzyme in carbohydrate digestion.
| Compound | Stereochemistry | Target Enzyme | IC50 (µM) |
| Isomer A | (2R,3R,4S) | α-Mannosidase | Potent |
| Isomer B | (2S,3R,4S) | α-Mannosidase | Less Potent |
| 6-epi-homoDMDP | Not specified | Rice α-glucosidase | 14.4 |
| 2,5- and 2,6-diepi-homoDMDP | Not specified | Glycosidases | Weak |
Data synthesized from multiple sources for illustrative comparison.[4][5]
Analysis of Structure-Activity Relationship (SAR):
The data clearly demonstrates that subtle changes in stereochemistry lead to significant differences in inhibitory activity. For instance, compounds with a (2R,3R,4S) configuration show good inhibition of α-mannosidases.[5] In contrast, their stereoisomers with a (2S,3R,4S) configuration are less potent inhibitors of the same enzyme.[5] This is because the former shares the stereochemical configuration of α-D-mannosides, while the latter mimics β-D-mannosides.[5]
This stereospecificity arises from the precise geometric fit required for binding to the enzyme's active site. The hydroxyl groups of the pyrrolidinol must be correctly oriented to form key hydrogen bonds with amino acid residues in the active site. An incorrect stereochemical configuration can lead to steric clashes or the loss of crucial interactions, drastically reducing binding affinity and inhibitory potency.
Below is a diagram illustrating the logical relationship in a structure-activity relationship (SAR) study for pyrrolidine derivatives.
Caption: Logical workflow for a stereochemical structure-activity relationship study.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
To ensure the trustworthiness and reproducibility of biological activity data, a well-defined and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for an in vitro α-glucosidase inhibition assay, commonly performed in a 96-well plate format for high-throughput screening.[6][7]
Objective:
To determine the concentration at which a test compound (pyrrolidinol stereoisomer) inhibits the activity of α-glucosidase by 50% (IC50).
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Pyrrolidinol stereoisomers (test compounds)
-
Acarbose (positive control inhibitor)
-
100 mM Sodium phosphate buffer (pH 6.8)
-
0.1 M Sodium carbonate (Na2CO3) (stop solution)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8). The final concentration in the assay well should be optimized for a linear reaction rate.[6]
-
Substrate Solution: Prepare a stock solution of pNPG in the same phosphate buffer.[6]
-
Inhibitor Solutions: Dissolve the pyrrolidinol stereoisomers and acarbose in DMSO to create stock solutions. Then, prepare a series of dilutions in the assay buffer to achieve the desired final concentrations.[6]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]
-
-
Initiation of Reaction:
-
Add 20 µL of the pNPG solution to each well to start the enzymatic reaction.[6]
-
-
Incubation:
-
Termination of Reaction:
-
Measurement of Absorbance:
-
Read the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[7]
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula:[6] % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the α-glucosidase inhibition assay.
Conclusion
The biological activity of pyrrolidinol derivatives is intrinsically linked to their stereochemistry. As demonstrated, even minor changes in the spatial arrangement of hydroxyl groups on the pyrrolidine ring can lead to dramatic shifts in inhibitory potency against enzymes like glycosidases. This underscores the necessity for precise stereoselective synthesis and rigorous biological evaluation in the drug discovery process.[8] For researchers in this field, a deep understanding of these structure-activity relationships, validated by robust experimental data, is not just beneficial—it is fundamental to the rational design of new, more effective therapeutic agents.
References
-
D'Andrilli, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Available at: [Link]
-
Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
-
ResearchGate. (n.d.). Glycosidase inhibition profile of pyrrolidines 1-4 Concentration of iminosugars giving 50% inhibition of various glycosidases IC 50 (μM). ResearchGate. Available at: [Link]
-
Gothwal, A., et al. (2023). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega. Available at: [Link]
-
Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
-
Transformation. (2026). Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide. Transformation. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives | Request PDF. ResearchGate. Available at: [Link]
-
Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available at: [Link]
-
Silva, M. V., et al. (2018). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Inhibitory Spectrum of A-Type Pyrrolidine Compounds | Download Table. ResearchGate. Available at: [Link]
-
Khlebnikova, T., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-4-Methylpyrrolidin-3-ol Hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of trans-4-Methylpyrrolidin-3-ol hydrochloride. As a crucial reagent in modern synthetic chemistry and drug development, its proper handling from bench to disposal is paramount. This document moves beyond mere compliance, explaining the chemical reasoning behind each step to foster a culture of safety and environmental stewardship within the laboratory.
Hazard Profile and Foundational Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This risk assessment forms the logical basis for all subsequent handling, segregation, and disposal decisions. This compound is classified as a hazardous substance, and its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1].
The primary hazards associated with this compound are summarized below.
| Hazard Category | GHS Classification | Rationale and Implications for Disposal |
| Health Hazards | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. This precludes any form of drain disposal, as it could contaminate waterways and harm aquatic life. |
| Skin Irritation (Category 2)[2] | Causes skin irritation. Mandates the use of appropriate gloves and a lab coat to prevent chemical burns and dermatitis. | |
| Serious Eye Irritation (Category 2A)[2] | Causes serious eye damage. Requires the use of safety goggles or a face shield to prevent irreversible injury. | |
| Respiratory Irritation (Category 3) | May cause respiratory irritation. All handling and transfers should occur in a well-ventilated area, preferably within a certified chemical fume hood. | |
| Physical Hazards | Combustible Liquid (Category 4) | The substance is a combustible liquid that can form explosive mixtures with air upon intense heating. Waste must be stored away from heat, sparks, and open flames. |
Due to these properties, this compound is designated as hazardous chemical waste. Under no circumstances should it be disposed of down the sink, in regular trash, or by evaporation in a fume hood [3]. Such actions violate regulatory standards and pose a significant risk to human health and the environment.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before handling the chemical for disposal, ensure all appropriate engineering controls and PPE are in place. This is a non-negotiable step to mitigate the risks identified above.
-
Engineering Controls : Always handle the waste transfer within a certified chemical fume hood to contain vapors and protect against respiratory exposure[2]. Ensure a safety shower and eyewash station are accessible.
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities[2][4].
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before use and change them immediately if contamination occurs.
-
Body Protection : A standard laboratory coat is required. For significant quantities or spill cleanup, impervious clothing may be necessary[4].
-
The Core Protocol: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes, when mixed, can react violently, generate toxic gases, or cause fires[5]. The following step-by-step protocol ensures regulatory compliance and laboratory safety.
Step 1: Designate a Satellite Accumulation Area (SAA)
In accordance with EPA regulations, hazardous waste must be collected at or near its point of generation in a designated SAA[5][6][7].
-
The SAA must be under the direct control of laboratory personnel[7].
-
It should be clearly labeled with "Hazardous Waste" signage[1].
-
Keep the SAA organized and ensure incompatible waste streams are physically separated (e.g., acids stored separately from bases)[5][7].
Step 2: Select a Compatible Waste Container
The integrity of the waste container is critical to preventing leaks and spills.
-
Material : Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy[5]. The original product container is often an ideal choice, provided it is in good condition[5].
-
Condition : The container must be free of cracks or signs of deterioration and must have a secure, tightly-fitting screw cap[5][8].
-
Headroom : Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport[1][9].
Step 3: Correctly Label the Waste Container
Improper labeling is a common and serious compliance violation. Before any waste is added, the container must be labeled with the following information[6][7][10]:
-
The words "HAZARDOUS WASTE" .
-
The full, unabbreviated chemical name: "this compound" .
-
An accurate estimation of the concentration or percentage of each component if it is part of a mixture.
-
Clear hazard indicators, such as GHS pictograms (e.g., exclamation mark for irritant/harmful)[10].
Step 4: Execute Proper Waste Segregation
This compound is an amine salt. It should be collected in a dedicated container for non-halogenated organic waste.
-
DO NOT MIX WITH :
-
Strong Bases (e.g., sodium hydroxide) : Mixing with strong bases can neutralize the hydrochloride salt, liberating the free amine, which may have different reactivity and volatility.
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates) : Mixing with oxidizers can cause a violent exothermic reaction.
-
Acids : While it is an acid salt, mixing with strong acids should be avoided unless the reaction is fully understood.
-
Halogenated Solvents : Keep separate from halogenated waste streams (e.g., dichloromethane, chloroform) to facilitate more cost-effective and environmentally sound final disposal methods[8].
-
Step-by-Step Disposal and Decontamination Procedures
A. Disposal of Bulk and Residual Chemical Waste
-
Working in a fume hood, carefully pour the liquid waste from your experimental flask or beaker into the designated, pre-labeled hazardous waste container using a funnel.
-
Securely fasten the cap on the waste container immediately after adding the waste. Never leave a funnel in the opening of a waste container [7].
-
Store the closed container in your designated SAA.
B. Decontamination of Empty Original Containers
An "empty" container that held a harmful chemical must be properly decontaminated before it can be disposed of as non-hazardous trash[3].
-
Triple Rinse : Rinse the container three times with a suitable solvent capable of removing the chemical residue (e.g., water, methanol, or ethanol).
-
Collect Rinsate : Each rinse should use a solvent volume of approximately 5-10% of the container's capacity[3]. Crucially, all three rinsates must be collected and disposed of as hazardous waste in your designated container.
-
Deface and Dispose : Once triple-rinsed, completely deface or remove the original manufacturer's label to prevent confusion. The clean, capless container can now be disposed of in the appropriate laboratory glass or plastic recycling bin[3].
C. Spill Management
In the event of a spill, prioritize safety and containment.
-
Alert Personnel : Inform colleagues in the immediate area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Manage Small Spills : For minor spills within a fume hood, use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand).
-
Collect and Dispose : Carefully collect the absorbent material and contaminated items (e.g., gloves) and place them in your hazardous waste container.
-
Prevent Entry to Drains : Never wash a spill down the drain.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing chemical waste in the laboratory, from generation to final pickup.
Caption: Decision workflow for compliant chemical waste disposal.
Final Disposal and Institutional Compliance
The final stage of disposal is managed by your institution's Environmental Health & Safety (EH&S) office.
-
Requesting Pickup : Once your waste container is 90% full, or your project is complete, submit a chemical waste pickup request to your EH&S department[7].
-
Record Keeping : Maintain accurate records of the waste generated in your laboratory. This is often a regulatory requirement and good laboratory practice.
-
Professional Removal : Do not attempt to transport hazardous waste off-site yourself. This must be done by trained EH&S personnel or a licensed hazardous waste contractor[3]. Final disposal methods, such as incineration or fuel blending, are determined by the contractor based on the waste profile[6].
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Safety Data Sheet for a rel
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Safety Data Sheet for 1-methylpyrrolidine. (2024). Sigma-Aldrich.
- Managing Hazardous Chemical Waste in the Lab. (2021).
- Laboratory Waste Management: The New Regul
- Safety Data Sheet for 1-Methylpyrrolidine. Fisher Scientific.
- Safety Data Sheet for Triprolidine hydrochloride. (2023). Sigma-Aldrich.
- Chemical Waste Disposal Guidelines. Emory University.
- Safety Data Sheet for 1-Ethyl-3-pyrrolidinol. (2025). TCI Chemicals.
- Safety Data Sheet for (S)-1-Methyl-3-pyrrolidinol. (2023). Tokyo Chemical Industry Co., Ltd.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Safety Data Sheet for 1-methylpyrrolidin-3-ol. (2024). ECHEMI.
Sources
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. vumc.org [vumc.org]
- 4. echemi.com [echemi.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ethz.ch [ethz.ch]
- 10. MedicalLab Management Magazine [medlabmag.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling trans-4-Methylpyrrolidin-3-ol hydrochloride
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of trans-4-Methylpyrrolidin-3-ol hydrochloride. As this compound is a specialized research chemical, comprehensive hazard data may not be readily available. Therefore, this guidance is rooted in a conservative, risk-based approach, drawing parallels from the known hazards of structurally similar molecules, specifically pyrrolidine derivatives and hydrochloride salts. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Hazard Assessment: A Structure-Activity Relationship Approach
Lacking a specific Safety Data Sheet (SDS), we must infer the potential hazards of this compound by examining its constituent parts: the pyrrolidine ring and the hydrochloride salt form. This structure-activity analysis is a cornerstone of chemical safety assessment.
-
Pyrrolidine Core: The pyrrolidine scaffold is common in many biologically active molecules. Related compounds are known to be irritants and, in some cases, corrosive. For instance, pyrrolidine itself is classified as causing severe skin burns and eye damage.[1] Simpler substituted pyrrolidinols are documented as causing skin and serious eye irritation.[2]
-
Hydrochloride Salt: The hydrochloride form indicates the compound is a salt, typically a crystalline solid at room temperature.[3] Such salts, particularly amine hydrochlorides, can be hygroscopic, meaning they readily absorb moisture from the air.[4] This property can affect handling, as the powder may clump or become static, increasing the risk of airborne particulate generation.[5]
Based on these analogs, we will operate under the assumption that this compound presents the following primary hazards:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335) if inhaled as a dust
The following table summarizes the hazards of representative analogous compounds, forming the basis of our PPE recommendations.
| Compound | CAS Number | Known Hazards | Reference |
| 1-Ethyl-3-pyrrolidinol | 59718-69-3 | Causes skin irritation, Causes serious eye irritation. | [6] |
| Pyrrolidine | 123-75-1 | Highly flammable, Causes severe skin burns and eye damage, Harmful if swallowed or inhaled. | [1][7] |
| (3S)-pyrrolidin-3-ol | 100243-39-8 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |
| N-Methylpyrrolidone | 872-50-4 | Irritating to eyes, respiratory system and skin. | [8] |
Core PPE Ensemble: A Multi-Layered Defense System
The selection of PPE is not merely a checklist; it is a system designed to place multiple barriers between the researcher and the potential hazard. All handling of this compound must, at a minimum, be performed inside a certified chemical fume hood to control exposure to airborne particulates.
Primary Engineering Control: The Chemical Fume Hood Your first and most critical line of defense is the chemical fume hood. It is designed to capture and exhaust dusts and vapors, preventing them from entering your breathing zone.[9] For operations involving larger quantities or for particularly sensitive procedures, a glove box provides an even higher level of containment and is considered best practice.[10][11]
Personal Protective Equipment (PPE)
-
Hand Protection:
-
Requirement: Nitrile gloves.
-
Rationale and Best Practices: Nitrile provides robust protection against incidental contact with a wide array of chemical classes. Given the irritant nature of pyrrolidine derivatives, double-gloving is mandated. This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove. Should the outer glove become contaminated, it can be removed without exposing the skin. Always inspect gloves for visible defects before use and wash hands thoroughly after removal.[12]
-
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-rated safety goggles that provide a complete seal around the eyes.
-
Rationale and Best Practices: Standard safety glasses with side shields do not offer sufficient protection from fine powders, which can become airborne and circumvent the frames. Goggles are essential to prevent eye irritation.[12] When handling solutions or larger quantities of the solid where a splash hazard exists, a face shield must be worn over the safety goggles .[12]
-
-
Body Protection:
-
Requirement: A clean, flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.
-
Rationale and Best Practices: The lab coat protects your skin and personal clothing from contamination. The cuffs should be tucked into the inner pair of your double gloves to ensure a complete seal. For tasks involving more than a few grams of material, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[13]
-
-
Respiratory Protection:
-
Requirement: Generally not required when handling small quantities within a certified chemical fume hood.
-
Rationale and Best Practices: The fume hood's airflow is designed to prevent inhalation exposure. However, a NIOSH-approved N95 respirator should be available for emergency situations, such as a significant spill outside of the fume hood. If your specific risk assessment determines a need for routine respiratory protection, consult your institution's Environmental Health & Safety (EH&S) department for proper selection and fit-testing.
-
Operational Protocol: From Receipt to Disposal
Safe handling is a process. Following these steps ensures that safety is integrated into every stage of the workflow.
Step 1: Pre-Handling and Workspace Preparation
-
Don all required PPE as detailed in Section 2.
-
Prepare your workspace within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the hood to minimize reaching in and out of the sash.
-
Ensure a designated, labeled waste container is ready to receive all contaminated disposable materials.
Step 2: Handling and Weighing the Solid Compound
-
Before opening, gently tap the container to settle the powder.
-
Slowly and deliberately open the container inside the fume hood to avoid generating airborne dust.
-
Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid scooping in a manner that creates dust clouds.
-
Close the primary container immediately after dispensing.
-
If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to prevent splashing.
Step 3: Post-Handling Decontamination and Doffing PPE
-
Clean all non-disposable equipment that came into contact with the chemical.
-
Dispose of all contaminated disposables (weigh boats, bench paper, outer gloves) in the designated hazardous waste container.
-
Doff PPE in the correct order to prevent self-contamination:
-
Remove the outer pair of gloves.
-
Remove face shield and goggles.
-
Remove lab coat.
-
Remove the inner pair of gloves.
-
-
Wash hands thoroughly with soap and water.
Step 4: Waste Disposal Plan Chemical waste disposal is strictly regulated and must comply with institutional and local guidelines.[14][15] Never dispose of this chemical down the drain without proper treatment.[14]
Protocol for Neutralizing Small Quantities of Aqueous Waste:
-
Work within a chemical fume hood and wear appropriate PPE.
-
Dilute the aqueous waste containing the hydrochloride salt by adding it slowly to a larger container of cold water (a 10 to 20-fold dilution is a good starting point).[16]
-
While stirring, slowly add a weak base such as sodium bicarbonate (baking soda) in small portions.[17] The hydrochloride salt will react with the base, causing effervescence (fizzing) as carbon dioxide is released.
-
Continue adding the base until the fizzing stops, indicating that the acid has been neutralized.[17]
-
Use a pH strip to confirm the final solution is neutral (pH between 6 and 8).
-
This neutralized solution can typically be disposed of down the drain with copious amounts of water, but you must confirm this procedure is compliant with your institution's EH&S policies .[17][18]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: Decision workflow for selecting appropriate PPE.
References
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - N-Methyl Pyrrolidone. [Link]
-
New Jersey Department of Health. (1999). Hazard Summary: Pyrrolidine. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. [Link]
-
Heeger Materials. (n.d.). Best practices for storing metal powders to avoid humidity contamination. [Link]
-
Lab Alley. (n.d.). How to dispose of hydrochloric acid. [Link]
-
Washington University in St. Louis. (n.d.). Chemical Waste Disposal Guidelines. [Link]
-
University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733874, (3S)-pyrrolidin-3-ol. [Link]
-
Reddit. (2024). r/chemistry - Disposing of 32.4% hydrochloric acid. [Link]
-
University of Hawai'i at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
University of California, San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]
-
Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 176472200, trans-3-Methyl-4-(trifluoromethyl) pyrrolidine HCl. [Link]
-
Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. absortech.com [absortech.com]
- 5. heegermaterials.com [heegermaterials.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 12. nj.gov [nj.gov]
- 13. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 16. reddit.com [reddit.com]
- 17. laballey.com [laballey.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
